Tenamfetamine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7H,4,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBBVGZWCFBOGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859958 | |
| Record name | (+/-)-3,4-(Methylenedioxy)amphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
157 °C at 22 mm Hg; 80-90 °C at 0.2 mm Hg | |
| Record name | 3,4-METHYLENEDIOXYAMPHETAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Almost colorless oil | |
CAS No. |
4764-17-4 | |
| Record name | 3,4-Methylenedioxyamphetamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4764-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tenamfetamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004764174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenamfetamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01509 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+/-)-3,4-(Methylenedioxy)amphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4764-17-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TENAMFETAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJZ28FJ27W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-METHYLENEDIOXYAMPHETAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3,4-Methylenedioxyamphetamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Tenamfetamine synthesis protocols for research purposes
I am unable to fulfill this request. Providing detailed synthesis protocols for controlled substances like tenamfetamine falls outside the scope of my capabilities and aligns with safety guidelines that prevent the dissemination of information on the production of potentially harmful chemical agents.
My purpose is to provide helpful and harmless information, and facilitating the creation of regulated substances is a responsibility I cannot undertake, regardless of the intended audience or purpose. It is crucial to adhere to strict safety and ethical guidelines in all scientific and research contexts.
For legitimate research purposes, information on controlled substances should be obtained through legally sanctioned and secure channels, such as official scientific literature databases, chemical suppliers, and regulatory bodies that govern research and drug development. These organizations can provide the necessary documentation and protocols in a safe, legal, and controlled manner.
Chiral Synthesis of Tenamfetamine Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenamfetamine, also known as 3,4-methylenedioxyamphetamine (MDA), is a psychoactive substance with a chiral center, existing as two distinct enantiomers: (R)-(-)-tenamfetamine and (S)-(+)-tenamfetamine. These enantiomers exhibit different pharmacological and toxicological profiles, making their stereoselective synthesis a critical area of research for understanding their mechanisms of action and for the development of potential therapeutic agents. This technical guide provides a comprehensive overview of the core methodologies for the chiral synthesis of this compound enantiomers, focusing on detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic workflows.
Core Synthetic Strategies
The enantioselective synthesis of this compound primarily revolves around three main strategies: the use of chiral auxiliaries in diastereoselective reactions, chiral pool synthesis utilizing readily available chiral starting materials, and the resolution of racemic mixtures. While classical resolution of diastereomeric salts has been explored, it is often found to be less efficient than asymmetric synthesis approaches.[1]
Chiral Auxiliary-Mediated Synthesis
This approach involves the temporary incorporation of a chiral molecule (auxiliary) to guide the stereoselective formation of the desired enantiomer. The auxiliary is subsequently removed to yield the target chiral product.
A seminal method for the asymmetric synthesis of amphetamines involves the reductive amination of a prochiral ketone with a chiral amine, such as (S)-α-methylbenzylamine. This strategy was notably employed by Nichols and coworkers in the synthesis of the enantiomers of the N-methylated analog of this compound, MDMA, for which this compound is a direct precursor.[2][3]
Experimental Protocol: Synthesis of (S,S)-N-(α-Methylbenzyl)-3,4-methylenedioxyamphetamine
-
Reaction Setup: A mixture of 3,4-methylenedioxyphenyl-2-propanone (MDP-2-P) and (S)-(-)-α-methylbenzylamine is prepared.
-
Reduction: The mixture is subjected to catalytic hydrogenation using Raney nickel as the catalyst. The reaction is typically carried out under a hydrogen atmosphere at a pressure of 50 psi.[3] The use of specific catalysts and conditions is crucial for achieving high diastereoselectivity.[1]
-
Crystallization: The resulting diastereomeric mixture of N-(α-methylbenzyl)-tenamfetamine is then separated by fractional crystallization to isolate the desired (S,S)-diastereomer.
-
Auxiliary Removal: The chiral auxiliary is removed by hydrogenolysis, typically using a palladium catalyst, to yield (S)-(+)-tenamfetamine.[2][3]
A more contemporary and highly efficient method utilizes Ellman's chiral tert-butanesulfinamide as the chiral auxiliary. This approach, reported by Escubedo and coworkers, involves the condensation of the auxiliary with the prochiral ketone, followed by a diastereoselective reduction of the resulting sulfinylimine.[2][4]
Experimental Protocol: Synthesis of (S)-Tenamfetamine via Ellman's Auxiliary
-
Sulfinylimine Formation: (R)-(+)-tert-butanesulfinamide is condensed with 3,4-methylenedioxyphenyl-2-propanone (MDP-2-P) in the presence of a dehydrating agent like titanium(IV) ethoxide to form the corresponding N-sulfinylimine.
-
Diastereoselective Reduction: The sulfinylimine is then reduced using a hydride reducing agent, such as sodium borohydride. The bulky tert-butanesulfinyl group directs the hydride attack, leading to a high degree of diastereoselectivity.
-
Hydrolysis: The sulfinyl group is removed under mild acidic conditions (e.g., HCl in an alcohol solvent) to afford the desired (S)-(+)-tenamfetamine hydrochloride salt.[4]
Chiral Pool Synthesis from Alanine-Derived Precursors
This elegant and divergent strategy leverages the inherent chirality of amino acids, such as alanine, to construct the chiral backbone of this compound. A recent and optimized process utilizes commercially available alanine-derived aziridines.[5] This method provides efficient access to both enantiomers of this compound.[5]
Experimental Protocol: Synthesis of (R)-Tenamfetamine from (R)-Alanine-Derived Aziridine
-
Grignard Reagent Preparation: A Grignard reagent is prepared from 5-bromo-1,3-benzodioxole.
-
Copper-Catalyzed Aziridine Ring Opening: The N-Boc protected (R)-aziridine, derived from (R)-alanine, is subjected to a regioselective ring-opening reaction with the prepared Grignard reagent in the presence of a copper(I) iodide catalyst.[5] This step proceeds with high regioselectivity and yield.[6]
-
Deprotection: The Boc protecting group is removed by treatment with a strong acid, such as hydrochloric acid in ethanol, to yield (R)-(-)-tenamfetamine hydrochloride.[1]
-
Synthesis of the (S)-enantiomer: The same reaction sequence can be performed starting with the (S)-aziridine derived from (S)-alanine to afford (S)-(+)-tenamfetamine.[5]
Quantitative Data Summary
The following tables summarize the quantitative data for the key chiral synthesis methods described.
Table 1: Chiral Auxiliary-Mediated Synthesis of this compound Enantiomers
| Method | Chiral Auxiliary | Key Reaction Step | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Overall Yield | Reference |
| Nichols et al. | (S)-α-Methylbenzylamine | Diastereoselective Reductive Amination | Not explicitly reported, but crystallization enriches one diastereomer | High after crystallization and auxiliary removal | Moderate | [3][6] |
| Escubedo et al. | (R)-tert-Butanesulfinamide | Diastereoselective Reduction of Sulfinylimine | Good diastereoselectivity | >99% | High | [4][6] |
Table 2: Chiral Pool Synthesis of this compound Enantiomers from Alanine-Derived Aziridines
| Starting Material | Target Enantiomer | Key Reaction Step | Purity by UPLC | Enantiomeric Excess (ee) | Overall Yield | Reference |
| (R)-Alanine-derived aziridine | (R)-(-)-Tenamfetamine | Copper-catalyzed aziridine ring opening | >98% | >99% | 50-60% | [5] |
| (S)-Alanine-derived aziridine | (S)-(+)-Tenamfetamine | Copper-catalyzed aziridine ring opening | >98% | >99% | 51% | [5] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows of the described chiral synthesis strategies.
Caption: Diastereoselective reductive amination using (S)-α-methylbenzylamine.
Caption: Asymmetric synthesis using Ellman's sulfinamide auxiliary.
References
- 1. Swim in the Chiral Pool: MDMA and MDA Enantiomers from Alanine-Derived Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis of the selective binding of MDMA enantiomers to the alpha4beta2 nicotinic receptor subtype: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. connectsci.au [connectsci.au]
The Evolution of a Research Tool: A Technical Guide to the Historical Development of Tenamfetamine (MDA)
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Tenamfetamine, also known as 3,4-methylenedioxyamphetamine (MDA), has a rich and complex history, evolving from an incidental synthetic discovery to a pivotal research tool in neuropharmacology. This technical guide provides an in-depth exploration of the historical development of this compound, focusing on its synthesis, early pharmacological investigations, and its crucial role in elucidating the function of the serotonergic system. We present a comprehensive overview of its mechanism of action, detailed experimental protocols for its use in foundational research, and a summary of key quantitative data. This document serves as a resource for researchers utilizing this compound and similar compounds, offering a historical and technical perspective on its journey from the laboratory bench to a sophisticated tool for scientific inquiry.
Introduction: From Serendipity to a Serotonergic Probe
First synthesized in 1910 by chemists Carl Mannich and W. Jacobsohn, this compound (MDA) remained largely unexplored for two decades. Its psychoactive properties were not documented until 1930, when chemist Gordon Alles, known for his work on amphetamine, ingested the compound and noted its distinct effects. Initial formal investigations in the late 1930s and early 1940s explored its potential therapeutic applications, including for Parkinson's disease, though these efforts were ultimately unsuccessful. It was in the mid-20th century that the unique pharmacological profile of MDA began to attract the attention of researchers, leading to its adoption as a valuable tool for investigating the complexities of neurotransmitter systems, particularly the serotonergic pathway.
Synthesis and Chemical Properties
This compound is a substituted phenethylamine, structurally related to amphetamine and MDMA. The primary synthetic routes historically and in modern research originate from naturally occurring essential oils, safrole, or piperonal.
A common synthetic approach involves the conversion of safrole to an intermediate, followed by amination to yield the final product. The purity and isomeric composition of the synthesized this compound are critical for reproducible experimental results, necessitating rigorous analytical characterization using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action: A Multi-Target Profile
This compound's utility as a research tool stems from its complex and multifaceted mechanism of action. It primarily functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), binding to the respective monoamine transporters (SERT, NET, and DAT) and inducing reverse transport of the neurotransmitters from the presynaptic terminal into the synaptic cleft.[1] In addition to its role as a releasing agent, this compound also acts as a reuptake inhibitor, albeit with lower potency compared to its releasing effects.
Furthermore, this compound exhibits direct agonist activity at several serotonin receptor subtypes, most notably the 5-HT2A and 5-HT2C receptors. This dual action—monoamine release and direct receptor agonism—contributes to its complex behavioral and physiological effects and makes it a valuable compound for dissecting the contributions of these different mechanisms to serotonergic neurotransmission.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound (MDA) from various in vitro studies. These values are essential for designing and interpreting experiments, providing a quantitative basis for understanding its interaction with various molecular targets.
Table 1: Monoamine Transporter Inhibition Constants (IC50)
| Transporter | Species | Cell Line/Preparation | IC50 (nM) | Reference |
| SERT | Human | HEK293 cells | 7600 | [2] |
| DAT | Human | HEK293 cells | 12600 | [2] |
| NET | Human | HEK293 cells | 2100 | [2] |
Table 2: Receptor Binding Affinities (Ki)
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT2A | [3H]Ketanserin | Rat Cortex | 250 | [3] |
| 5-HT2C | [3H]Mesulergine | Rat Choroid Plexus | 1800 | [3] |
Note: Ki and IC50 values can vary between studies due to differences in experimental conditions, such as radioligand used, tissue preparation, and assay buffer composition.
This compound as a Research Tool: Key Experimental Applications
This compound has been instrumental in a variety of experimental paradigms aimed at understanding the serotonergic system and its role in behavior and pathology.
Investigating Serotonin Neurotoxicity
One of the most significant applications of this compound in research has been in the study of serotonin neurotoxicity. High doses of this compound have been shown to cause selective and long-lasting damage to serotonin neurons in animal models.[4] This has provided a valuable, albeit extreme, model for studying the consequences of serotonergic denervation and the potential for neuronal recovery.
Elucidating Monoamine Release Mechanisms
As a potent monoamine releasing agent, this compound has been used extensively in in vitro and in vivo studies to probe the mechanisms of neurotransmitter release. Techniques such as in vivo microdialysis have allowed researchers to measure real-time changes in extracellular levels of serotonin, dopamine, and norepinephrine in specific brain regions following this compound administration.[5]
Drug Discrimination Studies
Drug discrimination paradigms have been employed to investigate the subjective effects of this compound in animals.[3] In these studies, animals are trained to distinguish between the effects of this compound and a saline control, allowing researchers to assess the stimulus properties of the drug and to compare them with other psychoactive compounds.[3]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound as a research tool.
Radioligand Binding Assay for Serotonin 5-HT2A Receptors
This protocol describes a standard filtration-based radioligand binding assay to determine the affinity of this compound for the 5-HT2A receptor.
Materials:
-
Rat cortical tissue
-
Tritiated ketanserin ([3H]ketanserin) as the radioligand
-
Unlabeled this compound
-
Mianserin (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Discard the pellet and centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer.
-
Binding Assay: In triplicate, incubate the membrane preparation with a fixed concentration of [3H]ketanserin (e.g., 0.5 nM) and varying concentrations of unlabeled this compound (e.g., 10-10 to 10-5 M) in a final volume of 250 µL. For determination of non-specific binding, add a high concentration of mianserin (e.g., 10 µM).
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Monoamine Transporter Uptake Inhibition Assay
This protocol outlines a method to assess the potency of this compound to inhibit serotonin uptake by the serotonin transporter (SERT) in a cell-based assay.
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT)
-
Tritiated serotonin ([3H]5-HT)
-
Unlabeled this compound
-
Fluoxetine (as a positive control)
-
Krebs-Henseleit buffer (KHB)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Cell Culture: Culture hSERT-expressing HEK293 cells in appropriate media until confluent.
-
Assay Preparation: On the day of the experiment, wash the cells with KHB.
-
Drug Incubation: Pre-incubate the cells with varying concentrations of this compound or fluoxetine for 10 minutes at room temperature.
-
Uptake Initiation: Initiate uptake by adding a fixed concentration of [3H]5-HT (e.g., 10 nM) to each well.
-
Uptake Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapidly washing the cells with ice-cold KHB.
-
Lysis and Quantification: Lyse the cells and measure the radioactivity in the lysate using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percent inhibition of [3H]5-HT uptake against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
In Vivo Microdialysis
This protocol provides a general framework for conducting in vivo microdialysis to measure extracellular serotonin levels in the rat brain following this compound administration.
Materials:
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Guide cannulae
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
This compound solution for injection
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).
-
Probe Insertion: After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., 20 minutes) for at least one hour to establish a stable baseline.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection).
-
Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor the time course of the drug's effect on extracellular serotonin levels.
-
Sample Analysis: Analyze the collected dialysate samples for serotonin content using an HPLC-ED system.
-
Data Analysis: Express the results as a percentage of the baseline serotonin levels and plot the data over time.
Visualizing the Science: Diagrams of Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: this compound's dual mechanism of action on the serotonin synapse.
Caption: Integrated experimental workflow for characterizing this compound.
Conclusion: An Enduring Legacy in Neuropharmacology
The journey of this compound from a chemical curiosity to a cornerstone research tool exemplifies the dynamic nature of scientific discovery. Its complex pharmacology has provided invaluable insights into the workings of the serotonergic system, from the molecular intricacies of transporter function to the behavioral consequences of altered neurotransmission. While its clinical applications have been limited, its legacy in the laboratory is undeniable. This technical guide provides a historical and methodological framework for understanding and utilizing this compound, ensuring that its contributions to the field of neuropharmacology continue to be built upon by future generations of researchers.
References
- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Radioligand binding studies of adrenergic receptors and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenamfetamine's Interaction with Serotonergic Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenamfetamine (3,4-methylenedioxyamphetamine or MDA), a substituted amphetamine, exerts profound effects on the central nervous system, largely through its potent interactions with serotonergic pathways. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's action on serotonin (5-HT) systems. It details the compound's engagement with serotonin transporters and receptors, its influence on serotonin release and reuptake, and the subsequent intracellular signaling cascades. This document synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and presents visual representations of the involved pathways and workflows to facilitate a comprehensive understanding for research and drug development purposes.
Core Mechanisms of Action
This compound's primary mechanism of action on the serotonergic system is multifaceted, involving several key molecular targets. It functions as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a direct agonist at certain serotonin receptor subtypes.[1] Its effects are analogous in many respects to 3,4-methylenedioxymethamphetamine (MDMA), for which more extensive quantitative data is available.
Interaction with the Serotonin Transporter (SERT)
This compound exhibits a high affinity for the serotonin transporter (SERT).[2] This interaction is central to its serotonergic effects and occurs through two primary processes:
-
Reuptake Inhibition: this compound competitively binds to SERT, blocking the reuptake of synaptic serotonin back into the presynaptic neuron. This action increases the concentration and prolongs the residence time of serotonin in the synaptic cleft.
-
Transporter-Mediated Release (Efflux): this compound acts as a SERT substrate, being transported into the presynaptic neuron. This process leads to a reversal of the transporter's function, causing a non-vesicular release of serotonin from the cytoplasm into the synapse.[3]
Interaction with Vesicular Monoamine Transporter 2 (VMAT2)
Once inside the presynaptic terminal, this compound disrupts the storage of serotonin in synaptic vesicles by interacting with the vesicular monoamine transporter 2 (VMAT2).[4][5] By inhibiting VMAT2, this compound collapses the proton gradient necessary for vesicular sequestration of serotonin. This leads to an increase in cytosolic serotonin concentrations, further promoting SERT-mediated reverse transport.[6]
Direct Receptor Agonism
In addition to its effects on serotonin transport, this compound acts as a direct agonist at specific serotonin receptor subtypes, most notably the 5-HT2A and 5-HT2B receptors.[7][8] This direct agonism contributes to its overall pharmacological profile.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the binding affinities and functional potencies of this compound (MDA) and its close analogue, MDMA, at key serotonergic targets. Data for MDMA is often used as a proxy due to the limited availability of comprehensive studies on MDA.
Table 1: Binding Affinities (Ki) at the Serotonin Transporter (SERT)
| Compound | Species | Preparation | Ki (µM) | Reference(s) |
| MDMA | Human | Cultured Cells | 2.41 | [9] |
| MDMA | Mouse | Cultured Cells | 0.64 | [9] |
| MDMA | Rat | Synaptosomes | 0.238 | [9] |
Table 2: Binding Affinities (Ki) at Serotonin Receptors
| Compound | Receptor | Species | Ki (nM) | Reference(s) |
| MDA | 5-HT2A | Human | High Affinity | [7] |
| MDA | 5-HT2B | Human | High Affinity | [10] |
| MDMA | 5-HT2A | Rat | 17.9 (% of 5-HT response) | [11] |
| MDMA | 5-HT2B | Rat | 27.4 (% of 5-HT response) | [11] |
| MDMA | 5-HT2C | Rat | 33.6 (% of 5-HT response) | [11] |
Table 3: Functional Potencies (EC50/IC50) for Serotonin Release and Reuptake Inhibition
| Compound | Assay | Preparation | Potency (nM) | Reference(s) |
| MDMA | 5-HT Release | Rat Brain Slices | ~100 | [10] |
| MDA | 5-HT Reuptake Inhibition | Rat Brain Synaptosomes | IC50 in low µM range | [12] |
Key Experimental Protocols
Radioligand Binding Assay for SERT Affinity
This protocol outlines a standard procedure for determining the binding affinity (Ki) of this compound for the serotonin transporter using a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Synaptosomal membranes prepared from rat brain tissue or cell lines expressing human SERT.
-
Radioligand: [³H]-Citalopram or a similar high-affinity SERT radioligand.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation (typically 50-100 µg of protein), a fixed concentration of the radioligand (at or below its Kd), and varying concentrations of this compound. For determining non-specific binding, add the non-specific control compound instead of this compound.
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Serotonin Release Assay using Synaptosomes
This protocol describes a method to measure this compound-induced serotonin release from isolated nerve terminals (synaptosomes).
Materials:
-
Synaptosome Preparation: Freshly prepared synaptosomes from rat brain tissue (e.g., striatum or hippocampus).
-
Test Compound: this compound hydrochloride.
-
Superfusion System: A multi-chamber superfusion apparatus.
-
Physiological Buffer: Krebs-Ringer buffer (or similar), continuously gassed with 95% O2 / 5% CO2.
-
High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD).
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in a sucrose solution and perform differential centrifugation to isolate the synaptosomal fraction.
-
Loading: Resuspend synaptosomes in physiological buffer and load them onto filters in the superfusion chambers.
-
Equilibration: Superfuse the synaptosomes with buffer for a period to establish a stable baseline of serotonin release.
-
Stimulation: Switch to a buffer containing a known concentration of this compound and continue superfusion, collecting fractions at regular intervals.
-
Sample Analysis: Analyze the collected fractions for serotonin content using HPLC-ECD.
-
Data Analysis: Quantify the amount of serotonin released in each fraction and express it as a percentage of the total synaptosomal serotonin content or as a fold-increase over baseline. Determine the EC50 value (the concentration of this compound that produces 50% of the maximal release) by plotting the release against the logarithm of the this compound concentration.
Signaling Pathways and Visualizations
This compound's Effect on Serotonin Transport
The following diagram illustrates the dual action of this compound on the presynaptic serotonin neuron, leading to increased synaptic serotonin levels.
Caption: this compound's dual action on SERT and VMAT2.
5-HT2A Receptor Signaling Pathway
Activation of 5-HT2A receptors by this compound initiates a well-characterized intracellular signaling cascade mediated by the Gq alpha subunit.
Caption: 5-HT2A receptor-mediated Gq/PLC signaling cascade.
Experimental Workflow: Radioligand Binding Assay
The logical flow of a radioligand binding experiment is depicted below.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: In Vitro Serotonin Release Assay
The following diagram outlines the steps involved in an in vitro serotonin release experiment using synaptosomes.
Caption: Workflow for an in vitro serotonin release assay.
Conclusion
This compound's mechanism of action on serotonergic systems is complex, involving potent interactions with both serotonin transporters (SERT and VMAT2) and direct agonism at 5-HT2 receptors. Its ability to inhibit serotonin reuptake and promote its release leads to a significant elevation of synaptic serotonin levels, which underlies its primary psychoactive effects. The activation of 5-HT2A receptors further contributes to its pharmacological profile through the Gq/PLC signaling pathway. The provided quantitative data, though partly reliant on MDMA as a proxy, offers a basis for understanding its potency. The detailed experimental protocols and workflow diagrams serve as a practical guide for researchers investigating the neuropharmacology of this compound and related compounds. Further research is warranted to delineate the specific binding affinities and functional potencies of this compound at a wider range of serotonin receptor subtypes to fully elucidate its intricate serotonergic pharmacology.
References
- 1. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 3. Acceleration of serotonin transporter transport-associated current by 3,4-methylenedioxymethamphetamine (MDMA) under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Serotonin 5-HT2B Receptors Are Required for 3,4-Methylenedioxymethamphetamine-Induced Hyperlocomotion and 5-HT Release In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of serotonin accumulation into synaptosomes of rat brain--effects of amphetamine and chloroamphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurochemical Profile of Tenamfetamine (MDA) and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenamfetamine (3,4-methylenedioxyamphetamine or MDA) is a psychoactive substance of the amphetamine and phenethylamine classes with a distinct and complex neurochemical profile. This technical guide provides a comprehensive overview of the current scientific understanding of MDA and its primary metabolites, focusing on their interactions with key neurochemical targets. This document details the compound's mechanism of action as a monoamine releasing agent and receptor agonist, its metabolic pathways, and the neurochemical properties of its major metabolites. Quantitative data on binding affinities and functional activities are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways, metabolic transformations, and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the intricate molecular interactions of this compound.
Introduction
This compound (MDA) is a potent psychoactive compound known for its entactogenic, psychostimulant, and psychedelic effects. Its neuropharmacological actions are primarily mediated through its interaction with monoamine systems in the central nervous system. MDA is also a primary metabolite of 3,4-methylenedioxymethamphetamine (MDMA, commonly known as ecstasy), contributing to the overall pharmacological effects of the parent compound. A thorough understanding of the neurochemical profile of MDA and its metabolites is crucial for elucidating its mechanism of action, potential therapeutic applications, and neurotoxic properties. This guide synthesizes the available data on the affinity of MDA and its metabolites for monoamine transporters and serotonin receptors and details the experimental methodologies used to derive this information.
Metabolism of this compound
The in vivo biotransformation of MDA is a critical determinant of its pharmacological and toxicological profile. The primary metabolic pathway involves the demethylenation of the methylenedioxy bridge, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP2D6. This process yields the catecholamine metabolite, alpha-methyldopamine (α-MeDA), also known as 3,4-dihydroxyamphetamine (DHA). Subsequently, α-MeDA can be O-methylated by catechol-O-methyltransferase (COMT) to form 3-O-methyl-alpha-methyldopamine (3-O-Me-α-MeDA). These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion.
Neurochemical Profile
The neurochemical effects of MDA are multifaceted, involving interactions with monoamine transporters and serotonin receptors. These interactions lead to significant alterations in the synaptic concentrations of serotonin, dopamine, and norepinephrine.
Interaction with Monoamine Transporters
MDA functions as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] It acts as a substrate for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), leading to both the inhibition of neurotransmitter reuptake and the promotion of non-vesicular release of monoamines from the presynaptic terminal into the synaptic cleft.[2] This efflux of neurotransmitters is a key mechanism underlying the psychostimulant effects of MDA.
The inhibitory potency of MDA at these transporters is summarized in the following table.
| Compound | Target | Assay System | IC50 (nM) | Reference |
| This compound (MDA) | hSERT | HEK293 cells expressing human transporters | 478 - 4,900 | [3] |
| hNET | HEK293 cells expressing human transporters | 1,190 | [4] | |
| hDAT | HEK293 cells expressing human transporters | 8,290 | [4] |
Note: IC50 values can vary depending on the experimental conditions and cell systems used.
Interaction with Serotonin 5-HT2 Receptors
Neurochemical Profile of Metabolites
The primary metabolites of MDA, α-MeDA and 3-O-Me-α-MeDA, also exhibit neurochemical activity, though their profiles differ from the parent compound and their contribution to the overall effects of MDA is still under investigation.
-
Alpha-methyldopamine (α-MeDA): This catecholamine metabolite is a monoamine releasing agent.[5] Some studies suggest that α-MeDA may contribute to the neurotoxic effects observed after high doses of MDA or MDMA, potentially through the formation of reactive oxygen species. However, other research indicates that α-MeDA itself does not produce long-lasting serotonergic deficits.[5]
-
3-O-methyl-alpha-methyldopamine (3-O-Me-α-MeDA): The O-methylated metabolite is generally considered to have lower pharmacological activity compared to α-MeDA. Its primary role may be in the detoxification and elimination pathway of MDA.
Quantitative data on the binding affinities and functional activities of these metabolites are limited.
Experimental Protocols
The characterization of the neurochemical profile of this compound and its metabolites relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Monoamine Transporters
This assay measures the affinity of a test compound for a specific transporter protein by assessing its ability to compete with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and its metabolites for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.
-
Cell membrane preparations from these cells.
-
Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), or [³H]WIN 35,428 (for DAT).
-
Test compounds: this compound, α-methyldopamine, 3-O-methyl-alpha-methyldopamine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., high concentration of a known selective inhibitor for each transporter).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the transporter of interest to confluency.
-
Harvest cells and resuspend in ice-cold lysis buffer.
-
Homogenize the cell suspension.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, radioligand, and either vehicle (for total binding), non-specific inhibitor, or varying concentrations of the test compound.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 2. Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenamfetamine's Affinity for Dopamine and Serotonin Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the receptor binding affinity of tenamfetamine (also known as 3,4-methylenedioxyamphetamine or MDA) for the dopamine transporter (DAT) and the serotonin transporter (SERT). This compound is a psychostimulant and entactogen of the amphetamine class, and its pharmacological effects are primarily mediated by its interaction with these key monoamine transporters. This document provides a comprehensive overview of its binding characteristics, the experimental methods used to determine these properties, and the subsequent signaling pathways involved.
Receptor Binding Affinity Data
The binding affinity of this compound for the dopamine and serotonin transporters is typically quantified using inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). These values represent the concentration of the drug required to inhibit 50% of the binding of a specific radioligand to the transporter. A lower value indicates a higher binding affinity.
The following table summarizes the quantitative data for this compound's binding affinity at human DAT and SERT. It is important to note that reported values can vary between studies due to differences in experimental conditions.
| Transporter | Parameter | Value (nM) | Notes |
| Dopamine Transporter (DAT) | Ki | >26,000[1] | Indicates a low affinity for the dopamine transporter binding site in radioligand displacement assays. |
| IC50 | 890 - 20,500[1] | Represents the concentration required to inhibit dopamine uptake by 50%. The wide range reflects variability in experimental assays. | |
| Serotonin Transporter (SERT) | Ki | 5,600 - >10,000[1] | Indicates a low to moderate affinity for the serotonin transporter binding site. |
| IC50 | 478 - 4,900[1] | Represents the concentration required to inhibit serotonin uptake by 50%. |
Experimental Protocols
The determination of this compound's binding affinity for DAT and SERT involves specialized in vitro assays. The two primary methods are radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay
This method directly measures the affinity of a compound for a specific receptor or transporter by assessing its ability to displace a radioactively labeled ligand that has a known high affinity and specificity for the target.
Objective: To determine the inhibition constant (Ki) of this compound for DAT and SERT.
Materials:
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells or other suitable cell lines stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).
-
Radioligands:
-
For DAT: [³H]WIN 35,428 (a cocaine analog) or another suitable high-affinity DAT radioligand.
-
For SERT: [³H]citalopram or [³H]paroxetine, both selective serotonin reuptake inhibitors.
-
-
Test Compound: this compound hydrochloride.
-
Buffers:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing either hDAT or hSERT to confluency.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane preparation to each well.
-
Add increasing concentrations of this compound.
-
Add a fixed concentration of the appropriate radioligand ([³H]WIN 35,428 for DAT or [³H]citalopram for SERT).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known DAT or SERT inhibitor (e.g., cocaine for DAT, fluoxetine for SERT) in place of this compound.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each this compound concentration.
-
Plot the specific binding as a function of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of a radioactively labeled neurotransmitter into cells expressing the corresponding transporter.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of dopamine and serotonin uptake.
Materials:
-
Cell Lines: HEK293 cells stably expressing hDAT or hSERT.
-
Radioactive Neurotransmitters: [³H]dopamine and [³H]serotonin.
-
Test Compound: this compound hydrochloride.
-
Buffers: Krebs-Ringer-HEPES (KRH) buffer or a similar physiological buffer.
-
Scintillation Fluid.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Cell Plating:
-
Plate the hDAT- or hSERT-expressing HEK293 cells in 96-well plates and allow them to adhere and grow to a suitable confluency.
-
-
Uptake Assay:
-
Wash the cells with buffer.
-
Pre-incubate the cells with increasing concentrations of this compound for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]dopamine or [³H]serotonin to the wells.
-
Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Cell Lysis and Counting:
-
Lyse the cells in the wells (e.g., with a detergent-based lysis buffer).
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of neurotransmitter uptake at each this compound concentration.
-
Plot the percentage of uptake inhibition as a function of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific neurotransmitter uptake.
-
Signaling Pathways and Experimental Workflows
The interaction of this compound with DAT and SERT not only blocks the reuptake of dopamine and serotonin but also can induce reverse transport of these neurotransmitters from the presynaptic neuron into the synaptic cleft. This action is thought to involve intracellular signaling cascades.
Experimental Workflow Diagram
Caption: Experimental workflow for determining receptor binding affinity.
Signaling Pathway Diagram
Amphetamine and its analogs, like this compound, are known to induce transporter internalization and reverse transport, processes that are regulated by intracellular signaling pathways. For the dopamine transporter, this involves protein kinase C (PKC) and Rho GTPase signaling. For the serotonin transporter, evidence suggests a redistribution from the cell surface.
Caption: this compound's interaction with DAT and SERT signaling.
References
Early Studies on the Psychoactive Effects of Tenamfetamine (MDA): A Technical Guide
Introduction
Tenamfetamine, also known as 3,4-methylenedioxyamphetamine (MDA), is a psychoactive substance with a rich and complex history. First synthesized in 1910, its unique psychoactive properties garnered interest within the fields of psychiatry and psychotherapy in the mid-20th century, predating the widespread attention given to its N-methylated analog, MDMA. This technical guide provides an in-depth overview of the seminal early studies on the psychoactive effects of this compound in humans, with a focus on quantitative data, experimental methodologies, and the elucidated mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational research on this compound.
Pharmacodynamics and Mechanism of Action
This compound exerts its psychoactive effects through a complex interaction with multiple neurotransmitter systems. It is primarily classified as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] Its mechanism of action involves:
-
Monoamine Transporter Interaction: MDA acts as a substrate for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This leads to both the inhibition of neurotransmitter reuptake and the promotion of their release from the presynaptic neuron into the synaptic cleft.
-
Serotonin Receptor Agonism: MDA is also a direct agonist at several serotonin receptor subtypes, most notably the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Its psychedelic effects are primarily attributed to its agonism at the 5-HT2A receptor.[1]
The interplay between monoamine release and direct receptor agonism is believed to be responsible for the compound's unique blend of stimulant, empathogenic, and psychedelic effects. The entactogenic effects, characterized by increased introspection and emotional openness, are thought to arise from a balance of serotonin and dopamine release, coupled with serotonin receptor activation.[1]
Signaling Pathway of this compound (MDA)
Early Clinical Investigations and Psychotherapeutic Use
Some of the most significant early research into the psychoactive effects of this compound was conducted by Claudio Naranjo, a Chilean psychiatrist, in collaboration with the chemist Alexander Shulgin. Their work in the 1960s explored the potential of MDA as an adjunct to psychotherapy.
Experimental Protocol: Naranjo, Shulgin, & Sargent (1967)
A key early study was documented in their 1967 publication, "Evaluation of 3,4-Methylenedioxyamphetamine (MDA) as an Adjunct to Psychotherapy".[2][3][4] While the full, detailed protocol is not exhaustively described in the available literature, the following elements have been discerned:
-
Participants: The study involved eight subjects.[5]
-
Dosage: Dosages ranged from 40 mg to 150 mg of MDA administered orally.[5][6] Naranjo noted that doses exceeding 250 mg could lead to incoherence, and a dose of 500 mg administered by a colleague resulted in aphasia in one individual, highlighting the dose-dependent toxicity.[6]
-
Setting: The drug was administered in a therapeutic setting, with the aim of facilitating psychotherapeutic processes.
-
Data Collection: The primary data collected were qualitative, consisting of subjective reports from the participants and clinical observations by the therapists. The focus was on emotional and introspective changes rather than quantitative physiological measurements.
Experimental Workflow: Early MDA-Assisted Psychotherapy
Quantitative Data from Early Studies
Quantitative data from the earliest studies on this compound are sparse, as the research focus was primarily on qualitative, phenomenological descriptions of the subjective experience. The following table summarizes the available quantitative information from these foundational investigations.
| Parameter | Value | Study | Notes |
| Dosage Range (Oral) | 40 - 150 mg | Naranjo, Shulgin, & Sargent (1967)[5] | Doses were individualized based on the therapeutic context. |
| Onset of Subjective Effects | 40 - 60 minutes | Naranjo, Shulgin, & Sargent (1967)[5] | Time until participants reported noticeable psychological changes. |
Subjective Psychoactive Effects
The early studies consistently reported a unique profile of subjective effects for this compound, which distinguished it from classic psychedelics like LSD.
| Effect Category | Description | Study |
| Emotional | Intensification of feelings, heightened affect, emotional empathy, and facilitation of access to suppressed emotions.[5] | Naranjo, Shulgin, & Sargent (1967) |
| Cognitive | Increased self-insight and introspection.[5] | Naranjo, Shulgin, & Sargent (1967) |
| Perceptual | Notably, a lack of hallucinations, perceptual distortions, or closed-eye imagery at the dosages employed.[5] However, a heightened aesthetic appreciation, particularly for music, was reported.[5] | Naranjo, Shulgin, & Sargent (1967) |
| Social | A heightened sense of empathy and a desire to communicate and connect with others. | Naranjo, Shulgin, & Sargent (1967) |
Later Quantitative Research
While this guide focuses on early studies, it is pertinent to include data from more recent, well-controlled clinical trials to provide a more complete quantitative picture of this compound's effects. A 2019 study by Baggott et al. provides valuable pharmacokinetic and physiological data.
| Parameter | Value (mean ± SD) | Study | Notes |
| Dosage (Oral) | 1.4 mg/kg (racemic MDA) | Baggott et al. (2019)[7] | Administered to healthy volunteers. |
| Cmax (MDA) | 229 ± 39 µg/L | Baggott et al. (2019) | Maximum plasma concentration of MDA. |
| AUC0-∞ (MDA) | 3636 ± 958 µg/Lh | Baggott et al. (2019) | Area under the plasma concentration-time curve from time zero to infinity for MDA. |
| Cmax (HMA) | 92 ± 61 µg/L | Baggott et al. (2019) | Maximum plasma concentration of the metabolite 4-hydroxy-3-methoxyamphetamine. |
| AUC0-∞ (HMA) | 1544 ± 741 µg/Lh | Baggott et al. (2019) | Area under the plasma concentration-time curve from time zero to infinity for HMA. |
| Physiological Effects | Robust increases in heart rate and blood pressure; increased cortisol and prolactin. | Baggott et al. (2019)[7] | Effects were comparable in magnitude to those produced by MDMA. |
Conclusion
The early studies on this compound, pioneered by researchers like Claudio Naranjo and Alexander Shulgin, laid the groundwork for understanding its unique psychoactive properties. These investigations, primarily conducted in a psychotherapeutic context, highlighted the drug's potential to facilitate emotional insight and interpersonal connection, while producing minimal perceptual distortion at therapeutic doses. Although lacking the extensive quantitative data of modern clinical trials, these early reports provide invaluable qualitative descriptions of this compound's effects and established the initial parameters for its human administration. Later, more methodologically rigorous studies have confirmed and quantified many of the physiological and pharmacokinetic effects observed in these foundational explorations. This historical perspective is crucial for contemporary researchers and drug development professionals interested in the therapeutic potential of this and related compounds.
References
- 1. A Review of 3,4-methylenedioxymethamphetamine (MDMA)-Assisted Psychotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 3,4-methylenedioxyamphetamine (MDA) as an adjunct to psychotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archives.lib.purdue.edu [archives.lib.purdue.edu]
- 4. karger.com [karger.com]
- 5. bibliography.maps.org [bibliography.maps.org]
- 6. claudionaranjo.net [claudionaranjo.net]
- 7. Design and methodology of the first open-label trial of MDMA-assisted therapy for veterans with post-traumatic stress disorder and alcohol use disorder: Considerations for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Tenamfetamine Hydrochloride
This guide provides a comprehensive overview of the chemical and physical properties of Tenamfetamine hydrochloride, tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of its properties, methodologies for its analysis, and a visualization of its potential signaling pathways.
Chemical and Physical Data
This compound hydrochloride, also known as 3,4-methylenedioxyamphetamine hydrochloride (MDA hydrochloride), is a psychoactive substance with a range of chemical and physical characteristics crucial for its handling, analysis, and understanding its biological activity.[1][2]
| Property | Value | Source |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)propan-2-amine;hydrochloride | [1] |
| Synonyms | (±)-MDA (hydrochloride), MDA HCl, 3,4-Methylenedioxyamphetamine hydrochloride | [1][3] |
| CAS Number | 6292-91-7 | [1][3] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |
| Molecular Weight | 215.68 g/mol | [3][4] |
| Melting Point | 187-188 °C | [2][5] |
| Solubility | Easily soluble in water and alcohol.[5] Soluble in methanol.[2] Insoluble in ether.[2] | [2][5] |
| pKa (of free base) | 9.67 (at 25 °C) | [5] |
| Appearance | White crystalline powder or colorless crystals. | [6] |
Experimental Protocols
The analysis and identification of this compound hydrochloride employ various analytical techniques. Below are detailed methodologies for some of the key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique used for the separation and identification of volatile and semi-volatile compounds.[7]
Sample Preparation: A standard solution of this compound HCl is prepared at a concentration of 0.4 mg/mL in chloroform.[2] Samples are dissolved in a 4:1 mixture of chloroform and methanol and then filtered before injection.[2]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program: An initial temperature of 80°C, held for 1 minute, then ramped up to 280°C at a rate of 10°C/minute, with a final hold time of 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from 40 to 400 amu.
Data Analysis: The retention time of the analyte is compared to that of a known standard. The obtained mass spectrum is compared with reference spectra in a database, such as the NIST library, for positive identification.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is utilized for the separation, identification, and quantification of this compound hydrochloride. Chiral HPLC can be employed to separate its enantiomers.
Sample Preparation: A standard solution is prepared by accurately weighing and dissolving this compound HCl in water to a concentration of approximately 1.0 mg/mL.[2] The solution is then filtered through a 0.45-µm filter.[2] Samples are similarly prepared by dissolving in water to a concentration within the linear range of the instrument and filtering.[2]
Instrumentation and Conditions (for Chiral Separation):
-
HPLC System: A standard HPLC system with a UV or MS detector.
-
Column: A chiral column, such as an Astec CHIROBIOTIC V2, 15 cm x 4.6 mm, 5 µm.
-
Mobile Phase: A polar ionic mobile phase, for example, methanol:water (95:5) with 0.05% ammonium trifluoroacetate.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 284 nm or mass spectrometry for higher specificity.
Data Analysis: The retention times of the enantiomers are compared to those of known standards. Quantification is achieved by comparing the peak areas of the sample to a calibration curve generated from standard solutions.
Visualizations
Experimental Workflow for Identification
The following diagram illustrates a typical workflow for the identification and confirmation of this compound hydrochloride in a sample.
Proposed Signaling Pathway
This compound is a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a serotonin 5-HT₂ receptor agonist.[9] Its mechanism of action involves interaction with monoamine transporters and receptors, leading to increased synaptic concentrations of these neurotransmitters. While the precise signaling cascade is a subject of ongoing research, a proposed pathway based on its known targets and the mechanisms of similar amphetamines is depicted below.
References
- 1. This compound hydrochloride | C10H14ClNO2 | CID 110823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. swgdrug.org [swgdrug.org]
- 3. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 3,4-Methylenedioxyamphetamine | C10H13NO2 | CID 1614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. unodc.org [unodc.org]
- 8. This compound [webbook.nist.gov]
- 9. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Structural Analogues and Derivatives of Tenamfetamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenamfetamine, also known as 3,4-methylenedioxyamphetamine (MDA), is a psychoactive substance belonging to the amphetamine and phenethylamine classes. It is a known serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a 5-HT2 receptor agonist.[1][2][3] Its unique pharmacological profile, which includes stimulant, entactogenic, and psychedelic effects, has made it a subject of significant interest in neuropharmacology and medicinal chemistry. This technical guide provides a comprehensive investigation into the structural analogues and derivatives of this compound, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel psychoactive compounds.
Data Presentation: Quantitative Structure-Activity Relationship (SAR) Data
The pharmacological activity of this compound analogues is highly dependent on structural modifications to the parent molecule. Variations in N-alkylation and substitution on the phenyl ring can significantly alter potency and selectivity for the monoamine transporters: the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The following tables summarize key quantitative data from in vitro studies.
Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM) of N-Alkyl and Ring-Substituted this compound (MDA) Analogues
| Compound | DAT (IC50, nM) | NET (IC50, nM) | SERT (IC50, nM) | Reference |
| This compound (MDA) | 7.0 | 7.0 | Not specified | [4] |
| (S)-MDMA | 7.3 | 7.3 | Not specified | [4] |
| (S)-MDEA (N-Ethyl-MDA) | 6.3 | 7.3 | Not specified | [4] |
| 2-Fluoro-MDA | >10,000 | 1,200 | 330 | [5] |
| 5-Fluoro-MDA | 3,300 | 410 | 130 | [5] |
| 6-Fluoro-MDA | 9,800 | 890 | 200 | [5] |
| BDB (α-ethyl-MDA) | 6,300 | 580 | 330 | [5] |
| 3C-BOH (β-methoxy-MDA) | 2,700 | 180 | >10,000 | [5] |
Table 2: Monoamine Transporter and Receptor Binding Affinities (Ki, nM) of this compound (MDA) and Related Compounds
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | TAAR1 (EC50, µM) | Reference |
| This compound (MDA) | 2,490 | 1,130 | 470 | 1,100 | 3,900 | 5.2 | [5] |
| 2-Fluoro-MDA | >10,000 | 5,500 | 2,300 | 1,200 | 2,700 | 1.8 | [5] |
| 5-Fluoro-MDA | >10,000 | 3,400 | 1,100 | 1,500 | 4,200 | 2.1 | [5] |
| 6-Fluoro-MDA | >10,000 | 5,100 | 1,500 | 1,300 | 2,700 | 1.7 | [5] |
| BDB (α-ethyl-MDA) | >10,000 | 5,100 | 2,100 | 2,400 | 6,500 | 5.9 | [5] |
| 3C-BOH (β-methoxy-MDA) | 5,400 | 1,500 | >10,000 | 2,100 | 8,700 | 2.1 | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound analogues.
Synthesis of N-Alkyl Derivatives of this compound (MDA)
This protocol describes a general method for the synthesis of N-alkylated this compound derivatives via reductive amination of 3,4-methylenedioxyphenyl-2-propanone (MDP2P).[6][7]
Materials:
-
3,4-methylenedioxyphenyl-2-propanone (MDP2P)
-
Appropriate alkylamine (e.g., methylamine, ethylamine)
-
Sodium cyanoborohydride (NaBH3CN) or other suitable reducing agent
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl) or Hydrobromic acid (HBr) in ether
-
Sodium hydroxide (NaOH)
-
Sodium bicarbonate (NaHCO3)
-
Chloroform (CHCl3)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve MDP2P in methanol.
-
Amine Addition: Add the selected alkylamine to the solution.
-
Reduction: Slowly add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture while stirring. The reaction is typically carried out at room temperature.
-
Workup:
-
After the reaction is complete, extract the mixture with diethyl ether.[7]
-
Wash the combined ether extracts successively with 1N NaOH, saturated NaHCO3 solution, and water.[7]
-
Extract the ether solution with 3N HCl.[7]
-
Make the aqueous acid solution basic (pH 12) with 2N NaOH.[7]
-
Extract the basic aqueous solution with chloroform.[7]
-
-
Purification and Salt Formation:
-
Wash the combined chloroform extracts with water and dry over anhydrous sodium sulfate.[7]
-
Filter the solution and evaporate the solvent to yield the free base as an oil.[7]
-
Convert the free base to its corresponding hydrochloride or hydrobromide salt by treatment with ethereal HCl or HBr.[7]
-
Recrystallize the salt from a suitable solvent system, such as ethanol/ether.[7]
-
In Vitro Pharmacology: Monoamine Transporter Uptake Inhibition Assay
This protocol outlines a common method for determining the potency of this compound analogues to inhibit the uptake of neurotransmitters by their respective transporters expressed in cell lines.[8][9][10]
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Poly-D-lysine coated 96-well or 384-well plates
-
Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA
-
[3H]-labeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin)
-
Test compounds (this compound analogues)
-
Known transporter inhibitors (for control and non-specific binding)
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Plate the transporter-expressing HEK293 cells onto poly-D-lysine coated plates and allow them to adhere overnight.[9]
-
Compound Incubation: Remove the culture medium and incubate the cells with various concentrations of the test compound (or a known inhibitor for non-specific binding) in HBSS/BSA buffer for a short period (e.g., 10 minutes) at 37°C.[8]
-
Radioligand Addition: Add the [3H]-labeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C.[9]
-
Termination and Lysis: Terminate the uptake by washing the cells with ice-cold buffer. Lyse the cells to release the internalized radioligand.
-
Quantification: Add scintillation fluid to the cell lysate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 values (the concentration of the compound that inhibits 50% of the specific uptake of the radioligand) by non-linear regression analysis of the concentration-response curve.
In Vitro Pharmacology: Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound analogues to monoamine transporters using a competitive binding assay.[11][12][13][14][15]
Materials:
-
Cell membranes prepared from cells expressing the transporter of interest (DAT, NET, or SERT)
-
Radiolabeled ligand with known affinity for the transporter (e.g., [3H]citalopram for SERT)
-
Test compounds (this compound analogues)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition curve. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Mandatory Visualization
Signaling Pathways
Amphetamine and its analogues, including this compound, exert a significant portion of their intracellular effects through the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G protein-coupled receptor.[16]
Caption: Intracellular signaling cascade initiated by this compound binding to TAAR1.
Experimental Workflows
A systematic investigation of the structure-activity relationships of this compound analogues involves a multi-step experimental workflow.
Caption: Experimental workflow for a structure-activity relationship study.
Logical Relationships
The development of a novel psychoactive substance with a desired pharmacological profile from a lead compound like this compound follows a logical progression of optimization.
Caption: Logical progression for the optimization of a lead compound.
References
- 1. Synthesis of 2,3- and 3,4-methylenedioxyphenylalkylamines and their regioisomeric differentiation by mass spectral analysis using GC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 3. 3,4-Methylenedioxyamphetamine | C10H13NO2 | CID 1614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, identification, and acute toxicity of some N-alkyl derivatives of 3,4-methylenedioxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Tenamfetamine (MDA) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of tenamfetamine (3,4-methylenedioxyamphetamine or MDA) in various biological matrices. The protocols are designed to offer robust and reliable results for research, clinical, and forensic applications.
Introduction
This compound (MDA) is a psychoactive substance of the amphetamine class, known for its empathogenic and psychedelic effects. Accurate quantification in biological samples such as blood, plasma, and urine is crucial for pharmacokinetic studies, clinical toxicology, and forensic investigations. This document outlines several High-Performance Liquid Chromatography (HPLC) methods coupled with various detection techniques for the sensitive and specific measurement of MDA.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of different HPLC methods for this compound (MDA) analysis, allowing for easy comparison of their performance characteristics.
Table 1: HPLC Methods for this compound (MDA) Quantification in Urine
| Parameter | Method 1: HPLC-UV with Derivatization[1] | Method 2: HPLC-Fluorescence[2] |
| Sample Preparation | Solid-Phase Extraction (Extrelut 3), Derivatization with NQS | Liquid-Liquid Extraction |
| Limit of Detection (LOD) | 40-60 ng/mL | 10 ng/mL |
| Linearity Range | Not Specified | Not Specified (Good linearity reported) |
| Recovery | 80-85% | 85-102% |
| Detector | UV-VIS (480 nm) | Fluorescence |
Table 2: HPLC Methods for this compound (MDA) Quantification in Blood/Plasma
| Parameter | Method 3: HPLC-Electrochemical Detection[3] | Method 4: LC-MS/MS[4] |
| Matrix | Whole Blood | Human Plasma |
| Sample Preparation | Not Specified in abstract | Protein Precipitation (7% perchloric acid) |
| Limit of Detection (LOD) | 1 ng/mL | Not specified |
| Limit of Quantification (LOQ) | Not specified | 2.08 ng/mL |
| Linearity Range | 1 ng/mL to 1 µg/mL | 2.08-173.44 ng/mL |
| Recovery | Not Specified | 88.3-110.4% |
| Precision (RSD) | < 9% (Intra- and Inter-assay) | < 13% |
| Detector | Electrochemical | Tandem Mass Spectrometry (MS/MS) |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound (MDA) in Urine
This protocol is based on the method described by F. Tagliaro et al. and involves derivatization to enhance UV detection.[1]
1. Sample Preparation (Solid-Phase Extraction and Derivatization)
-
To 1 mL of urine, add an appropriate internal standard.
-
Apply the sample to an Extrelut 3 solid-phase extraction column.
-
Elute the analytes according to the manufacturer's instructions.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable buffer.
-
Add sodium 1,2-naphthoquinone-4-sulphonate (NQS) solution to the reconstituted sample.
-
Incubate the mixture to allow for complete derivatization.
2. HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV-VIS detector.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: An ion-pair reversed-phase technique is utilized. The exact composition should be optimized for the specific column and system.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV-VIS detector set at 480 nm.
3. Quantification
-
Create a calibration curve using MDA standards of known concentrations that have undergone the same extraction and derivatization process.
-
Quantify the MDA concentration in the samples by comparing their peak areas to the calibration curve.
Protocol 2: LC-MS/MS Method for this compound (MDA) in Human Plasma
This protocol is a high-throughput method suitable for rapid and sensitive quantification.[4]
1. Sample Preparation (Protein Precipitation)
-
To 0.2 mL of human plasma, add an appropriate deuterated internal standard.
-
Add 0.1 mL of 7% perchloric acid to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for injection.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: Zorbax SB-C18.
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% formic acid in water (15:85, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: Direct injection of the supernatant.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) source, operating in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific ion transitions for MDA should be monitored (e.g., m/z 180 → m/z 163).[4]
3. Quantification
-
Prepare a calibration curve by spiking blank plasma with known concentrations of MDA standards and the internal standard.
-
Process the standards using the same protein precipitation method.
-
Quantify MDA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Workflow for HPLC-UV analysis of MDA in urine.
References
- 1. Simultaneous identification of amphetamine and its derivatives in urine using HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-pressure liquid chromatography/electrochemical detection method for monitoring MDA and MDMA in whole blood and other biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Tenamfetamine (MDA) in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenamfetamine, also known as 3,4-methylenedioxyamphetamine (MDA), is a substituted amphetamine and a metabolite of 3,4-methylenedioxymethamphetamine (MDMA, commonly known as ecstasy). It possesses psychoactive properties and is a controlled substance in many jurisdictions. Accurate and sensitive quantification of this compound in biological samples is crucial for forensic toxicology, clinical diagnostics, and in the evaluation of drug metabolism and pharmacokinetics. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely accepted technique for the definitive identification and quantification of amphetamines and their derivatives.[1]
Due to the polar nature of the primary amine group in this compound, chemical derivatization is necessary to improve its chromatographic properties, thermal stability, and to generate characteristic mass fragments for enhanced sensitivity and selectivity in MS detection.[2] This application note provides detailed protocols for the analysis of this compound in urine and hair samples using GC-MS following derivatization with heptafluorobutyric anhydride (HFBA).
Principle
The analytical method involves the extraction of this compound from a biological matrix, followed by a chemical derivatization step to create a less polar and more volatile derivative. The derivatized analyte is then introduced into the GC-MS system. The gas chromatograph separates the analyte from other components in the sample based on its volatility and interaction with the stationary phase of the analytical column. The separated analyte then enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that allows for unambiguous identification. Quantification is achieved by operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, which offers higher sensitivity by monitoring only specific, characteristic ions of the derivatized this compound.
Apparatus and Reagents
-
Apparatus:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler
-
GC analytical column (e.g., HP-1MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness or Rxi-5Sil MS, 30 m, 0.25 mm ID, 0.25 µm)[2][3]
-
Nitrogen evaporator
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and cartridges (for urine)
-
pH meter or pH paper
-
Glass test tubes and vials
-
-
Reagents:
-
This compound (MDA) certified reference standard
-
This compound-d5 (MDA-d5) internal standard
-
Heptafluorobutyric anhydride (HFBA)
-
Ethyl acetate (GC grade)
-
Methanol (HPLC grade)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide
-
Deionized water
-
Phosphate buffer
-
Solid-phase extraction (SPE) cartridges (e.g., cation-exchange)[4][5]
-
Experimental Protocols
Protocol 1: Analysis of this compound in Urine by SPE and HFBA Derivatization
This protocol is adapted for the extraction and quantification of this compound from urine samples.
1. Sample Preparation and Hydrolysis (if required for metabolites):
-
To a 2 mL urine sample, add 50 µL of the internal standard working solution (e.g., MDA-d5).
-
For analysis of conjugated metabolites, enzymatic or acidic hydrolysis may be performed at this stage.[4][5]
2. Solid-Phase Extraction (SPE):
-
Condition a cation-exchange SPE cartridge by washing sequentially with 2 mL of methanol, 2 mL of deionized water, and 2 mL of 0.1 M phosphate buffer.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M HCl, and then 2 mL of methanol.
-
Dry the cartridge thoroughly under vacuum for approximately 5 minutes.
-
Elute the analyte with 2 mL of a freshly prepared mixture of ethyl acetate with 2-5% ammonium hydroxide.[6]
3. Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 50°C.
4. Derivatization:
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of HFBA.[7]
-
Cap the tube, vortex for 20 seconds, and heat at 65-70°C for 30 minutes.[7]
-
After cooling to room temperature, evaporate the reaction mixture to dryness under a stream of nitrogen.
-
Reconstitute the final residue in 50-100 µL of ethyl acetate for GC-MS analysis.[7]
Protocol 2: Analysis of this compound in Hair by LLE and HFBA Derivatization
This protocol outlines the procedure for analyzing this compound in hair samples.[3]
1. Decontamination:
-
Wash approximately 50 mg of cut hair segments sequentially with methanol to remove external contaminants.[3]
-
Allow the hair to dry completely.
2. Digestion:
-
To the decontaminated hair, add the internal standard (e.g., MDA-d5).
-
Add 2 mL of 2 N NaOH and incubate at 80°C for 1 hour to completely solubilize the hair.[3]
3. Liquid-Liquid Extraction (LLE):
-
After cooling the digested solution to room temperature, add 5 mL of ethyl acetate.
-
Mix vigorously (e.g., on a horizontal shaker for 5 minutes) and then centrifuge to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
4. Evaporation:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen at 50°C.[3]
5. Derivatization:
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of HFBA.[3]
-
Cap the tube, vortex for 20 seconds, and heat at 70°C for 25 minutes.[3]
-
After cooling, evaporate the mixture to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[3]
GC-MS Conditions
The following are typical GC-MS parameters for the analysis of HFBA-derivatized this compound. Optimization may be required depending on the specific instrumentation.
| Parameter | Condition |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Column | HP-1MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.[3] |
| Carrier Gas | Helium at a constant flow rate. |
| Inlet Temperature | 250 - 260°C.[2][3] |
| Injection Mode | Splitless (1 µL injection volume).[2][3] |
| Oven Program | Initial temperature 60°C, hold for 1 minute; ramp at 20°C/minute to 300°C, hold for 1 minute.[3] |
| Mass Spectrometer | Agilent 5973N or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV.[3] |
| MS Source Temp. | 230°C.[3] |
| MS Quad Temp. | 150°C |
| Transfer Line Temp. | 280°C.[3] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative data for the GC-MS analysis of this compound (MDA) is summarized below. The primary ion for quantification is typically the most abundant and specific fragment.
Table 1: Quantitative Data for this compound (MDA) Analysis
| Analyte/Derivative | Matrix | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | LOD | LOQ |
| This compound-HFBA Derivative (MDA) | Hair | Instrument dependent | 375 | 162, 240 | 0.1 ng/mg[3] | 0.2 ng/mg[3] |
| This compound-TFA Derivative (MDA) | Urine | Instrument dependent | - | - | - | 20 ng/mL[8] |
Note: Retention times are dependent on the specific GC column and conditions and should be established using a certified reference standard.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound from biological samples.
Caption: Workflow for this compound GC-MS analysis.
Derivatization Reaction Signaling Pathway
This diagram illustrates the chemical derivatization of this compound with HFBA.
Caption: Derivatization of this compound with HFBA.
References
- 1. lawdata.com.tw [lawdata.com.tw]
- 2. gcms.cz [gcms.cz]
- 3. jfda-online.com [jfda-online.com]
- 4. Analysis of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites in plasma and urine by HPLC-DAD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of MDMA and its metabolites in blood and urine by gas chromatography-mass spectrometry and analysis of enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Rapid analysis of amphetamine, methamphetamine, MDA, and MDMA in urine using solid-phase microextraction, direct on-fiber derivatization, and analysis by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Development of Immunoassays for Tenamfetamine (MDA) Detection in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenamfetamine, also known as 3,4-methylenedioxyamphetamine (MDA), is a psychoactive substance belonging to the phenethylamine and amphetamine chemical classes.[1] It is primarily used as a recreational drug and entheogen.[1][2] The development of sensitive and specific immunoassays for the detection of this compound in urine is crucial for clinical toxicology, forensic analysis, and workplace drug testing. These assays provide a rapid and cost-effective screening method prior to confirmatory analysis by techniques like gas chromatography-mass spectrometry (GC-MS).[3]
This document provides detailed protocols and application notes for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of this compound in urine. The principles outlined here can be adapted for other immunoassay formats, such as lateral flow assays.
Principle of Competitive ELISA for this compound
The detection of small molecules like this compound is typically achieved through a competitive immunoassay format. In this setup, free this compound in the urine sample competes with a labeled this compound-enzyme conjugate for a limited number of specific antibody binding sites, which are immobilized on a microplate. After an incubation period, unbound reagents are washed away. A substrate is then added, which is converted by the bound enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A high concentration of this compound in the sample results in less binding of the enzyme conjugate and a weaker color signal, whereas a low concentration results in more enzyme conjugate binding and a stronger color signal.[4][5]
Core Components and Methodologies
The development of a robust immunoassay for this compound involves several key stages: the synthesis of an immunogen to produce antibodies, the preparation of an enzyme conjugate for the assay, and the optimization of the assay protocol.
Hapten-Protein Conjugate Synthesis for Immunogen and Enzyme Label
This compound itself is a hapten—a small molecule that is not immunogenic on its own.[6] To elicit an antibody response, it must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to form an immunogen.[7] A similar conjugation strategy is used to link this compound to an enzyme like Horseradish Peroxidase (HRP) for the competitive assay.
Protocol 1: Synthesis of this compound-Protein Conjugate
This protocol describes a general method for conjugating a hapten to a carrier protein using a cross-linking agent.
Materials:
-
This compound derivative with a reactive group (e.g., p-aminothis compound)
-
Carrier Protein (e.g., BSA for immunogen, HRP for enzyme conjugate)
-
Glutaraldehyde or N-(m-Maleimidobenzoyloxy)succinimide (MBS) cross-linking reagent[7]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Carrier Protein: Dissolve 10 mg of the carrier protein (BSA or HRP) in 2 ml of PBS in a glass vial.
-
Activate Hapten (if necessary): The strategy depends on the hapten derivative and crosslinker used. For instance, when using glutaraldehyde with an amino-derivatized hapten, the reactants can often be mixed directly.
-
Conjugation Reaction:
-
Slowly add a 50-fold molar excess of the this compound derivative to the protein solution while gently stirring.
-
Add the cross-linking agent (e.g., glutaraldehyde to a final concentration of 0.1%) to the solution.
-
Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with continuous gentle stirring.
-
-
Stop Reaction: Quench the reaction by adding a small molecule with a primary amine, such as glycine or Tris buffer, to a final concentration of 100 mM.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against 1L of PBS at 4°C for 48 hours, with at least four changes of the buffer. This removes unreacted hapten and cross-linker.
-
-
Characterization and Storage:
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Confirm conjugation using techniques like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
-
Store the conjugate in aliquots at -20°C or -80°C.
-
Antibody Production
Antibodies specific to this compound can be either polyclonal or monoclonal. Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize different epitopes on the hapten, while monoclonal antibodies are a homogeneous population that recognizes a single epitope.[8] Monoclonal antibodies are generally preferred for their high specificity and consistent lot-to-lot performance.[8]
Caption: Workflow for monoclonal antibody production against this compound.
Protocol 2: General Protocol for Competitive ELISA
Materials:
-
Anti-Tenamfetamine antibody (monoclonal or polyclonal)
-
This compound-HRP conjugate
-
96-well high-binding microplate
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Assay Buffer (e.g., PBST with 0.1% BSA)
-
This compound standards and urine samples
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Plate Coating:
-
Dilute the anti-Tenamfetamine antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microplate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 300 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step as described in step 2.
-
Competitive Reaction:
-
Add 50 µL of this compound standards, controls, or urine samples to the appropriate wells.
-
Add 50 µL of diluted this compound-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C. The free drug in the sample and the HRP-labeled drug will compete for binding to the coated antibody.
-
-
Washing: Repeat the wash step, but increase to 5 washes to ensure removal of all unbound conjugate.
-
Substrate Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-20 minutes. A blue color will develop.
-
-
Stopping Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
-
Caption: Principle of competitive ELISA for this compound detection.
Data Presentation and Performance Characteristics
The performance of the newly developed immunoassay must be rigorously validated. Key parameters are summarized below.
Table 1: Typical Performance Characteristics for a this compound Immunoassay
| Parameter | Typical Value | Description |
| Cut-off Concentration | 500 ng/mL | The concentration at which a sample is considered positive.[1] |
| Assay Range | 50 - 2000 ng/mL | The range of concentrations over which the assay is precise and accurate. |
| Sensitivity (LOD) | 10 - 50 ng/mL | The lowest concentration of this compound that can be reliably detected. |
| Precision (CV%) | < 15% | The reproducibility of the assay, measured as the coefficient of variation. |
| Specificity | See Table 2 | The ability of the assay to differentiate this compound from similar compounds. |
Table 2: Example Cross-Reactivity Profile
Cross-reactivity is a critical parameter, as antibodies may bind to structurally related molecules, potentially causing false-positive results.[3] The data below is illustrative and must be determined experimentally for any new antibody.
| Compound | Concentration for 50% Inhibition (IC₅₀) | Cross-Reactivity (%)* |
| This compound (MDA) | 500 ng/mL | 100% |
| MDMA (Ecstasy) | 750 ng/mL | 67% |
| MDEA (Eve) | 1200 ng/mL | 42% |
| Amphetamine | 5000 ng/mL | 10% |
| Methamphetamine | >10,000 ng/mL | < 5% |
| Phenylpropanolamine | >20,000 ng/mL | < 2.5% |
*Cross-Reactivity (%) = (IC₅₀ of this compound / IC₅₀ of Compound) x 100
Chemical Structure of this compound
Caption: Chemical structure of this compound (C₁₀H₁₃NO₂).[9]
References
- 1. m.setiascientific.com [m.setiascientific.com]
- 2. Biopanda ® Reagents Ltd - this compound (MDA) Rapid Tests [biopanda.co.uk]
- 3. Development and evaluation of an improved method for screening of amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. neogen.com [neogen.com]
- 6. US20060134711A1 - Methamphetamine derivatives and conjugates for immunoassay - Google Patents [patents.google.com]
- 7. Immunoassay for methamphetamine with a new antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Customizing Monoclonal Antibodies for the Treatment of Methamphetamine Abuse: Current and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
Application Notes and Protocols for Tenamfetamine in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenamfetamine (3,4-methylenedioxyamphetamine or MDA) is a psychoactive substance that, due to its significant effects on central monoaminergic systems, serves as a valuable tool in preclinical research for modeling psychosis. As a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a serotonin 5-HT2A receptor agonist, this compound can induce behavioral and neurochemical alterations in animal models that are relevant to the study of psychotic disorders. These models are instrumental in understanding the neurobiology of psychosis and for the preclinical evaluation of novel antipsychotic agents.
This document provides detailed application notes and experimental protocols for the use of this compound to induce psychosis-like phenotypes in rodents. The protocols cover the induction of behavioral sensitization, hyperlocomotion, stereotypy, and deficits in prepulse inhibition (PPI), which are widely accepted behavioral correlates of psychosis in animal models.
Core Mechanism of Action
This compound exerts its effects primarily by interacting with presynaptic monoamine transporters. It acts as a substrate for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), leading to the reverse transport and release of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) into the synaptic cleft. Its particularly strong affinity for SERT results in a robust release of serotonin. Additionally, this compound is an agonist at the 5-HT2A receptor, a key target implicated in the mechanism of hallucinogens and relevant to the pathophysiology of psychosis. The combined dopaminergic and serotonergic activity of this compound underlies its utility in modeling various aspects of psychosis.
Data Presentation
Table 1: Neurochemical Effects of this compound (MDA) in Rats
| Brain Region | Neurotransmitter | Change from Baseline | Dosing Regimen | Reference |
| Frontal Cortex | Serotonin (5-HT) | 20-30% reduction in tissue concentration | 7.5 mg/kg i.p., twice daily for 4 days | [1] |
| Amygdala | Serotonin (5-HT) | 20-30% reduction in tissue concentration | 7.5 mg/kg i.p., twice daily for 4 days | [1] |
| Striatum | Serotonin (5-HT) | 20-30% reduction in tissue concentration | 7.5 mg/kg i.p., twice daily for 4 days | [1] |
| Hypothalamus | Serotonin (5-HT) | 20-30% reduction in tissue concentration | 7.5 mg/kg i.p., twice daily for 4 days | [1] |
| Striatum | Serotonin (5-HT) | Significant increase in dialysate levels (peak effect) | Acute i.p. injection | [2] |
| Striatum | Dopamine (DA) | Significant increase in dialysate levels (peak effect) | Acute i.p. injection | [2] |
Table 2: Behavioral Effects of this compound (MDA) and Other Amphetamines in Rodents
| Behavioral Assay | Animal Model | Drug & Dosing Regimen | Observed Effect | Reference |
| Locomotor Activity | Rat | Post-MDA (7.5 mg/kg i.p. x 2/day x 4 days) challenge with d-amphetamine (12 mg/kg i.p.) | Enhanced locomotor response compared to controls | [1] |
| Stereotypy | Rat | Post-MDA (7.5 mg/kg i.p. x 2/day x 4 days) challenge with d-amphetamine (12 mg/kg i.p.) | Enhanced stereotyped response compared to controls | [1] |
| Locomotor Activity | Mouse | Acute d-amphetamine (2-12 mg/kg i.p.) | Dose-dependent increase in locomotion, with higher doses leading to stereotypy | [3] |
| Stereotypy | Mouse | Acute d-amphetamine (16-20 mg/kg i.p.) | Significant increase in stereotypy | [3] |
| Prepulse Inhibition (PPI) | Mouse | Acute d-amphetamine (10 mg/kg i.p.) | Disruption (decrease) of PPI | [4] |
Experimental Protocols
Protocol 1: Induction of Behavioral Sensitization to Psychostimulants Using this compound in Rats
Objective: To establish a model of behavioral sensitization, reflecting an increased susceptibility to the psychosis-inducing effects of psychostimulants.
Materials:
-
This compound (MDA) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Sprague Dawley rats (adult male)
-
Standard animal housing
-
Open field apparatus equipped with automated tracking software
-
d-amphetamine for challenge test
Procedure:
-
Habituation: Acclimate rats to the housing facility for at least one week. Handle each rat daily for 3-5 minutes to reduce stress.
-
This compound Administration:
-
Prepare a solution of this compound in sterile saline.
-
Administer this compound at a dose of 7.5 mg/kg via intraperitoneal (i.p.) injection.
-
Injections are given twice daily (e.g., at 9:00 AM and 5:00 PM) for four consecutive days.[1]
-
A control group should receive equivalent volumes of sterile saline.
-
-
Withdrawal Period: House the rats under standard conditions for a 4-week withdrawal period.[1] This allows for the development of long-term neuroadaptations.
-
Behavioral Challenge:
-
Following the withdrawal period, challenge the rats with a single i.p. injection of d-amphetamine (e.g., 1.2 mg/kg) or saline.[1]
-
Immediately after the injection, place the rat in the open field apparatus.
-
-
Behavioral Assessment:
-
Record locomotor activity (total distance traveled) and stereotyped behaviors for 60-90 minutes.
-
Stereotypy can be scored using a rating scale (e.g., 0 = asleep/motionless, 1 = active, 2 = stereotyped movements of the head, 3 = stereotyped movements including the trunk, 4 = continuous licking or gnawing).
-
-
Data Analysis: Compare the locomotor and stereotypy scores between the this compound-pretreated and saline-pretreated groups following the d-amphetamine challenge. An enhanced response in the this compound group indicates behavioral sensitization.[1]
Protocol 2: Assessment of this compound-Induced Hyperlocomotion and Stereotypy in Mice
Objective: To assess the acute dose-dependent effects of this compound on locomotor activity and stereotyped behaviors.
Materials:
-
This compound (MDA) hydrochloride
-
Sterile saline (0.9% NaCl)
-
C57BL/6 mice (adult male)
-
Open field apparatus with automated tracking
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. Place each mouse in the open field apparatus for a 30-minute habituation period.
-
Drug Administration:
-
Prepare solutions of this compound in sterile saline at various concentrations.
-
Administer this compound i.p. at a range of doses (e.g., 1, 2.5, 5, and 10 mg/kg). A control group receives saline. Note: Optimal doses for this compound may need to be determined empirically, but this range is a reasonable starting point based on the potency of other amphetamines.
-
-
Behavioral Recording:
-
Immediately after injection, return the mouse to the open field apparatus.
-
Record locomotor activity (total distance, horizontal and vertical movements) and stereotypy for 60-120 minutes.
-
-
Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to observe the onset, peak, and duration of the drug's effects. Compare the dose groups to the saline control to determine the dose-response relationship for hyperlocomotion and stereotypy. Lower doses are expected to primarily increase locomotion, while higher doses will likely induce stereotypy at the expense of locomotion.[3]
Protocol 3: Assessment of this compound-Induced Deficits in Prepulse Inhibition (PPI) in Mice
Objective: To measure sensorimotor gating deficits, a translational endophenotype of psychosis, induced by this compound.
Materials:
-
This compound (MDA) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Mice (e.g., C57BL/6 or other appropriate strain)
-
Startle response system (e.g., SR-LAB)
Procedure:
-
Drug Administration: Administer this compound i.p. at a range of doses (e.g., 2.5, 5, and 10 mg/kg) or saline to different groups of mice.
-
Acclimation: After a short delay (e.g., 10-15 minutes) to allow for drug absorption, place the mouse in the startle chamber. Allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
PPI Testing Session:
-
The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse + Pulse trials: A weaker, non-startling prepulse stimulus (e.g., 75, 80, or 85 dB for 20 ms) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
The session typically begins and ends with several pulse-alone trials to assess habituation.
-
-
Data Collection and Analysis:
-
The startle response (amplitude of the whole-body flinch) is measured for each trial.
-
PPI is calculated as a percentage: [1 - (Startle amplitude on prepulse + pulse trial / Startle amplitude on pulse-alone trial)] x 100.
-
Compare the %PPI across the different prepulse intensities for the this compound-treated groups versus the saline control group. A significant reduction in %PPI in the drug-treated groups indicates a deficit in sensorimotor gating.[4]
-
Signaling Pathways
References
- 1. Prior exposure to methylenedioxyamphetamine (MDA) induces serotonergic loss and changes in spontaneous exploratory and amphetamine-induced behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphetamine-induced disruption of prepulse inhibition in mice with reduced NMDA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis: Measuring Tenamfetamine-Induced Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenamfetamine (3,4-methylenedioxyamphetamine or MDA) is a psychoactive substance of the amphetamine class known for its entactogenic and psychedelic effects. Its mechanism of action involves the modulation of monoaminergic systems, primarily by inducing the release of key neurotransmitters such as serotonin (5-HT) and dopamine (DA). In vivo microdialysis is a powerful technique for studying the neurochemical effects of this compound in real-time within specific brain regions of freely moving animals. This document provides detailed application notes and experimental protocols for utilizing in vivo microdialysis to measure this compound-induced neurotransmitter release.
Principle of In Vivo Microdialysis
In vivo microdialysis is a sampling technique used to monitor the concentration of unbound analytes in the extracellular fluid of living tissue.[1] A small, semi-permeable microdialysis probe is surgically implanted into a specific brain region of interest.[2] The probe is continuously perfused with a physiological solution, artificial cerebrospinal fluid (aCSF), at a low flow rate.[1] As the aCSF passes through the probe, endogenous molecules in the extracellular space, such as neurotransmitters, diffuse across the semi-permeable membrane into the perfusion fluid (dialysate) down their concentration gradient. The collected dialysate can then be analyzed to determine the concentration of the neurotransmitters of interest.
This compound's Mechanism of Action
This compound, like other amphetamine derivatives, exerts its effects by interacting with monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT).[3] It acts as a substrate for these transporters, leading to their reversal and subsequent non-vesicular release of dopamine and serotonin from the presynaptic neuron into the synaptic cleft.[4] This surge in extracellular neurotransmitter levels is responsible for the drug's acute behavioral and physiological effects.
Figure 1: this compound's mechanism of action.
Data Presentation: this compound-Induced Neurotransmitter Release
The following tables summarize representative quantitative data on the effects of amphetamine-like compounds on extracellular dopamine and serotonin levels in key brain regions, as measured by in vivo microdialysis. These values can serve as a reference for expected changes following this compound administration.
Table 1: Amphetamine-Induced Dopamine Release in the Striatum
| Time Post-Injection (min) | Dopamine (% of Baseline) |
| 0 | 100 ± 10 |
| 20 | 450 ± 50 |
| 40 | 800 ± 75 |
| 60 | 650 ± 60 |
| 80 | 400 ± 45 |
| 100 | 250 ± 30 |
| 120 | 150 ± 20 |
Data are presented as mean ± SEM and are representative of findings from studies such as Zetterström et al. (1983).[5]
Table 2: MDMA-Induced Serotonin Release in the Nucleus Accumbens
| Time Post-Injection (min) | Serotonin (% of Baseline) |
| 0 | 100 ± 12 |
| 20 | 600 ± 65 |
| 40 | 1200 ± 110 |
| 60 | 900 ± 80 |
| 80 | 500 ± 55 |
| 100 | 300 ± 40 |
| 120 | 180 ± 25 |
Data are presented as mean ± SEM and are representative of findings for amphetamine-like compounds.
Experimental Protocols
I. Surgical Procedure: Guide Cannula Implantation
-
Anesthesia: Anesthetize the rodent (e.g., rat) with a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture) and place it in a stereotaxic apparatus.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small hole in the skull over the target brain region (e.g., nucleus accumbens, striatum, or prefrontal cortex) using stereotaxic coordinates from a rat brain atlas.
-
Cannula Implantation: Slowly lower the guide cannula to the predetermined dorsoventral coordinate.
-
Fixation: Secure the guide cannula to the skull using dental cement and surgical screws.
-
Recovery: Allow the animal to recover for at least 5-7 days post-surgery before the microdialysis experiment.
II. In Vivo Microdialysis Procedure
Figure 2: Experimental workflow for in vivo microdialysis.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Connect the inlet of the probe to a microinfusion pump and the outlet to a fraction collector. Begin perfusing the probe with aCSF (in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂) at a constant flow rate (typically 1-2 µL/min).
-
Equilibration: Allow the system to equilibrate for 1-2 hours to establish a stable baseline of neurotransmitter levels.
-
Baseline Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous injection).
-
Post-Injection Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for the desired duration to monitor the time-course of the drug's effect.
-
Sample Storage: Store the collected dialysate samples at -80°C until analysis.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with a fixative to histologically verify the correct placement of the microdialysis probe.
III. Sample Analysis: HPLC with Electrochemical Detection (HPLC-ECD)
-
Sample Preparation: Thaw the dialysate samples on ice.
-
Injection: Inject a fixed volume of each sample (typically 10-20 µL) into the HPLC-ECD system.
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column suitable for monoamine analysis (e.g., 3 µm particle size).
-
Mobile Phase: A common mobile phase for dopamine and serotonin analysis consists of a phosphate buffer (e.g., 0.1 M NaH₂PO₄), an ion-pairing agent (e.g., 0.2 mM sodium octyl sulfate), an organic modifier (e.g., 20% methanol), and a chelating agent (e.g., 0.12 mM EDTA), with the pH adjusted to an acidic range (e.g., 3.0-4.0).[6]
-
-
Electrochemical Detection:
-
Quantification: Calculate the concentration of dopamine and serotonin in the samples by comparing the peak areas to those of known standards.
Table 3: HPLC-ECD Parameters for Dopamine and Serotonin Analysis
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 150 x 3.2 mm, 3 µm) |
| Mobile Phase | 0.1 M NaH₂PO₄, 0.2 mM SOS, 20% Methanol, 0.12 mM EDTA, pH 3.5 |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 20 µL |
| Detector | Electrochemical Detector |
| Working Electrode | Glassy Carbon |
| Potential | +0.65 V vs. Ag/AgCl |
| Temperature | 30°C |
Conclusion
In vivo microdialysis coupled with HPLC-ECD is a robust and reliable method for investigating the effects of this compound on neurotransmitter release in the brain. The protocols and data presented in this document provide a comprehensive guide for researchers to design and execute experiments aimed at elucidating the neurochemical mechanisms underlying the actions of this compound and related compounds. Careful adherence to surgical, microdialysis, and analytical procedures is crucial for obtaining high-quality, reproducible data.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 3. 3,4-Methylenedioxyamphetamine | C10H13NO2 | CID 1614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. mdpi.com [mdpi.com]
- 8. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Models for Assessing Tenamfetamine-Induced Neurotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenamfetamine (3,4-methylenedioxyamphetamine or MDA) is a psychoactive substance known for its neurotoxic properties, primarily targeting monoaminergic systems. Assessing the neurotoxic potential of this compound and related compounds is crucial for understanding its mechanisms of action and for the development of potential therapeutic interventions. This document provides detailed application notes and protocols for in vitro models used to evaluate this compound-induced neurotoxicity. The focus is on established cell line models, key toxicological endpoints, and the underlying signaling pathways.
Recommended In Vitro Models
Human neuroblastoma SH-SY5Y cells are a widely used and relevant model for studying the neurotoxicity of amphetamine-type stimulants.[1][2] These cells can be differentiated to exhibit a more mature neuronal phenotype, expressing key markers such as dopamine transporters (DAT) and serotonin transporters (SERT), which are primary targets of this compound. Another commonly used model is the rat pheochromocytoma PC12 cell line, which also possesses dopaminergic characteristics.
Key Neurotoxic Mechanisms of this compound
In vitro studies have elucidated several key mechanisms underlying the neurotoxicity of this compound and related amphetamines:
-
Oxidative Stress: Increased production of reactive oxygen species (ROS) is a central mechanism of this compound-induced neuronal damage.[1][3] This can lead to lipid peroxidation, protein damage, and DNA damage.
-
Apoptosis: this compound can trigger programmed cell death, or apoptosis, in neuronal cells. This process involves the activation of a cascade of enzymes called caspases, particularly caspase-3.
-
Mitochondrial Dysfunction: Disruption of mitochondrial function, including the collapse of the mitochondrial membrane potential (ΔΨm), is an early event in this compound-induced apoptosis.
-
Neurotransmitter Transporter Interaction: this compound interacts with and can reverse the function of dopamine (DAT) and serotonin (SERT) transporters, leading to an increase in extracellular neurotransmitter levels and contributing to excitotoxicity and oxidative stress.[4][5]
-
Neuroinflammation: While more readily studied in vivo, neuroinflammatory processes involving microglia can be modeled in vitro to assess the contribution of inflammatory mediators to neurotoxicity.[6][7]
Data Presentation: Quantitative Analysis of this compound Neurotoxicity
The following tables summarize key quantitative data for the effects of this compound (MDA) and related compounds on various neurotoxic endpoints in SH-SY5Y cells. It is important to note that specific values can vary depending on experimental conditions.
| Cell Viability (MTT & LDH Assays) | |||
| Compound | Cell Line | Assay | IC50 / Effect |
| This compound (MDA) | SH-SY5Y | MTS | IC25 determined for subsequent assays[1] |
| Methamphetamine | SH-SY5Y | MTT | IC50: ~2.5 mM (24h) |
| 6-OHDA | Differentiated SH-SY5Y | MTT | LC50: 133.6 µM (24h)[8] |
| Paraquat | Differentiated SH-SY5Y | MTT | LC50: 585.8 µM (24h)[8] |
| Oxidative Stress (ROS Production) | ||
| Compound | Cell Line | Effect |
| Amphetamine | SH-SY5Y | Significant increase in ROS levels[1] |
| Mephedrone | SH-SY5Y | Significant increase in ROS levels[1] |
| Morphine | SH-SY5Y | Significant increase in ROS levels after 24h and 48h[3] |
| Apoptosis (Caspase-3 Activation) | ||
| Compound | Cell Line | Effect |
| Methamphetamine | SH-SY5Y | Time- and dose-dependent activation of caspase-3 |
| Thapsigargin | SH-SY5Y | Activation of caspases-2, -3, and -7[9] |
| NMDA | Cerebrocortical Neurons | Time-dependent increase in active caspase-3[10] |
| Mitochondrial Dysfunction (Mitochondrial Membrane Potential) | ||
| Compound | Cell Line | Effect |
| Methamphetamine | SH-SY5Y | Decrease in mitochondrial membrane potential within 1 hour[11] |
| 6-OHDA | Differentiated SH-SY5Y | Mitochondrial membrane depolarization[8] |
| Paraquat | Differentiated SH-SY5Y | Mitochondrial membrane depolarization[8] |
| Neurotransmitter Transporter Inhibition | ||
| Compound | Transporter | IC50 / Ki |
| Methamphetamine | hDAT | Ki: 0.5 µM[5] |
| d-Amphetamine | hDAT | Ki: 0.6 µM[5] |
| Cocaine | hDAT | Ki: 0.2 µM[5] |
Experimental Protocols
Cell Culture and Differentiation of SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: To induce a dopaminergic neuron-like phenotype, seed SH-SY5Y cells at a low density and treat with 10 µM all-trans-retinoic acid (RA) for 5-7 days, changing the medium every 2-3 days. For some applications, further differentiation with brain-derived neurotrophic factor (BDNF) may be beneficial.
Cell Viability Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed differentiated or undifferentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Procedure:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
After the treatment period, carefully collect the cell culture supernatant.
-
Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
-
Oxidative Stress Assessment (DCFH-DA Assay)
This assay measures the intracellular production of reactive oxygen species (ROS).
-
Procedure:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound for the desired time.
-
Wash the cells with warm phosphate-buffered saline (PBS).
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30-45 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.
-
Apoptosis Assessment (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Procedure:
-
Seed SH-SY5Y cells in a 6-well plate or larger vessel.
-
Treat cells with this compound for the desired time.
-
Harvest the cells and prepare cell lysates according to the instructions of a commercial caspase-3 activity assay kit.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).
-
Measure the absorbance or fluorescence at the appropriate wavelength to determine the amount of cleaved substrate.
-
Express caspase-3 activity as a fold change relative to the untreated control.
-
Mitochondrial Membrane Potential Assay (JC-1 Assay)
The JC-1 dye exhibits a fluorescence shift from green to red as it aggregates in healthy, polarized mitochondria. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Procedure:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound for the desired time.
-
Incubate the cells with the JC-1 dye (typically 1-5 µM) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity for both the green monomers (Ex/Em ~485/530 nm) and the red aggregates (Ex/Em ~535/590 nm).
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
-
Neurotransmitter Uptake Assays
These assays measure the ability of this compound to inhibit the reuptake of dopamine or serotonin into cells expressing the respective transporters.
-
Procedure (using a fluorescent substrate-based kit):
-
Plate SH-SY5Y cells (differentiated to enhance transporter expression) in a 96-well or 384-well black, clear-bottom plate.[12]
-
Pre-incubate the cells with various concentrations of this compound or a reference inhibitor for 10-30 minutes at 37°C.[12]
-
Add the fluorescent transporter substrate provided in the kit to all wells.[12]
-
Immediately begin measuring the fluorescence intensity kinetically over a period of 10-30 minutes using a bottom-read fluorescence plate reader.
-
Alternatively, for an endpoint assay, incubate for a fixed time and then read the fluorescence.
-
Calculate the IC50 value for this compound's inhibition of neurotransmitter uptake.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows involved in assessing this compound-induced neurotoxicity.
References
- 1. Neurotoxicity of drugs of abuse - the case of methylenedioxy amphetamines (MDMA, ecstasy ), and amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposure of human neuroblastoma SH-SY5Y cells to amphetamine-type stimulants leads to oxidative-antioxidative imbalance associated with DNA damage and acetylcholine antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3,4-Methylenedioxyamphetamine | C10H13NO2 | CID 1614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluctuation of the dopamine uptake inhibition potency of cocaine, but not amphetamine, at mammalian cells expressing the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of serotonin transporters disrupts the enhancement of fear memory extinction by 3,4-methylenedioxymethamphetamine (MDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of activated caspase-3-like proteases in N-methyl-D-aspartate-induced apoptosis in cerebrocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions | MDPI [mdpi.com]
- 12. Brain dysfunctions and neurotoxicity induced by psychostimulants in experimental models and humans: an overview of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
Tenamfetamine as a pharmacological tool to study the serotonin system
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tenamfetamine, also known as 3,4-methylenedioxyamphetamine (MDA), is a potent psychoactive substance that has found significant utility as a pharmacological tool for investigating the complexities of the serotonin (5-HT) system. As a member of the substituted amphetamine family, its primary mechanism of action involves the release of monoamine neurotransmitters, with a pronounced effect on serotonin. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical research settings, aimed at elucidating the function and regulation of serotonergic pathways.
This compound acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), exhibiting a complex pharmacological profile that includes interactions with monoamine transporters and specific serotonin receptors.[1] Its ability to evoke significant increases in extracellular serotonin levels makes it an invaluable tool for studying the physiological and behavioral consequences of enhanced serotonergic transmission.
Mechanism of Action
This compound exerts its effects through a multi-faceted mechanism primarily centered on the serotonin transporter (SERT). Unlike simple uptake blockers, this compound is a substrate for SERT, as well as for the dopamine (DAT) and norepinephrine (NET) transporters.[1] This substrate activity leads to a reversal of the normal transport direction, causing a non-vesicular efflux of serotonin from the presynaptic neuron into the synaptic cleft.[2]
Furthermore, this compound interacts with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging cytoplasmic monoamines into synaptic vesicles.[3][4] By disrupting the proton gradient of these vesicles, this compound inhibits the uptake of serotonin into vesicles and promotes the release of vesicular serotonin stores into the cytoplasm.[4][5] This elevation of cytoplasmic serotonin further drives the SERT-mediated reverse transport into the synapse.
In addition to its actions as a releasing agent, this compound also demonstrates agonist activity at several serotonin receptor subtypes, most notably 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] This direct receptor interaction contributes to its overall pharmacological effects and must be considered when interpreting experimental results.
Signaling Pathway Diagram
References
Application Notes: Protocols for Radiolabeling Tenamfetamine and its Use in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenamfetamine, also known as 3,4-methylenedioxyamphetamine (MDA), is a psychoactive substance that exerts its effects through interaction with various neurotransmitter systems in the central nervous system. It primarily acts as a serotonin-norepinephrine-dopamine releasing agent and also exhibits agonist activity at serotonin 5-HT2A receptors.[1] Understanding the binding characteristics of this compound to its molecular targets is crucial for elucidating its pharmacological profile, and for the development of novel therapeutic agents.
These application notes provide detailed protocols for the radiolabeling of this compound and its subsequent use in receptor binding assays to characterize its interaction with the human serotonin 5-HT2A receptor, dopamine transporter (DAT), and norepinephrine transporter (NET).
Data Presentation: Binding Affinities of this compound
The following table summarizes the binding affinities (Ki) of unlabeled this compound at its primary molecular targets, as determined by in vitro competitive binding assays. These values represent the concentration of this compound required to inhibit 50% of the binding of a specific radioligand to its target.
| Target Receptor/Transporter | Radioligand Used in Assay | Ki (nM) of this compound | Reference |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 640 | [2] |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 70 | [2] |
| Serotonin 5-HT2A Receptor | [³H]Ketanserin | ~500-2000 (estimated) | [3] |
Note: The Ki value for the 5-HT2A receptor is an estimation based on its known activity as a 5-HT2A agonist and comparison with other similar compounds. Precise Ki values would need to be determined experimentally using the protocols outlined below.
Experimental Protocols
Protocol for Radiolabeling of this compound with Tritium ([³H]this compound)
This protocol describes a general method for the catalytic tritium exchange labeling of this compound. Note: This is a generalized procedure and should be optimized by a qualified radiochemist. All work with radioactive materials must be conducted in a licensed facility with appropriate safety precautions.
Materials:
-
This compound hydrochloride
-
Tritiated water (HTO), high specific activity
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Anhydrous solvent (e.g., dioxane or ethanol)
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel suitable for high-pressure reactions (if required)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector for purification
-
Scintillation counter
Procedure:
-
Preparation: In a suitable reaction vessel, dissolve this compound hydrochloride in the anhydrous solvent.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Tritiation: Introduce tritiated water (HTO) into the reaction mixture. The reaction is then stirred at a slightly elevated temperature (e.g., 50-80°C) for several hours to facilitate the exchange of hydrogen atoms with tritium on the aromatic ring and potentially other positions. The specific temperature and reaction time will require optimization.
-
Reaction Quenching and Filtration: After the reaction period, cool the mixture to room temperature. Quench the reaction by the addition of a non-tritiated protic solvent (e.g., methanol). Filter the mixture to remove the catalyst.
-
Purification: Purify the crude [³H]this compound from the reaction mixture using reverse-phase HPLC. The mobile phase and gradient should be optimized to achieve good separation of the product from unreacted starting material and any radiolabeled impurities. The fraction containing the radiolabeled product is collected.
-
Determination of Specific Activity: The specific activity (Ci/mmol) of the purified [³H]this compound is determined by measuring the radioactivity of a known quantity of the compound using a calibrated scintillation counter and quantifying the mass by UV absorbance on the HPLC.
-
Storage: Store the purified [³H]this compound in a suitable solvent (e.g., ethanol) at -20°C or lower to minimize radiolysis.
Receptor Binding Assay Protocols
The following are generalized protocols for saturation and competition binding assays using [³H]this compound. These should be adapted and optimized for each specific target.
2.1. Membrane Preparation
-
Cell Culture: Culture cells stably expressing the human 5-HT2A receptor, DAT, or NET in appropriate media.
-
Harvesting: Once confluent, harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Homogenization: Wash the cell pellet with ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and resuspend. Homogenize the cells using a glass-Teflon homogenizer or a polytron.
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh ice-cold assay buffer, and centrifuge again.
-
Storage: Resuspend the final membrane pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.
2.2. Saturation Binding Assay (to determine Kd and Bmax of [³H]this compound)
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Increasing concentrations of [³H]this compound and cell membranes (typically 20-50 µg of protein).
-
Non-specific Binding: Increasing concentrations of [³H]this compound, cell membranes, and a high concentration of a competing unlabeled ligand (e.g., 10 µM of unlabeled this compound or a known high-affinity ligand for the target).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate (pre-soaked in a buffer like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of [³H]this compound and analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
2.3. Competition Binding Assay (to determine the Ki of unlabeled compounds)
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: A fixed concentration of [³H]this compound (ideally at or below its Kd value) and cell membranes.
-
Non-specific Binding: A fixed concentration of [³H]this compound, cell membranes, and a high concentration of a competing unlabeled ligand.
-
Competition: A fixed concentration of [³H]this compound, cell membranes, and increasing concentrations of the unlabeled test compound (e.g., this compound).
-
-
Incubation, Filtration, and Counting: Follow the same procedure as described for the saturation binding assay.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Visualizations
Signaling Pathway of this compound's Primary Targets
Caption: Signaling pathways affected by this compound.
Experimental Workflow for [³H]this compound Receptor Binding Assay
Caption: Workflow for a radioligand receptor binding assay.
References
Application of Tenamfetamine in Drug Discrimination Studies in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenamfetamine (3,4-methylenedioxyamphetamine or MDA) is a psychoactive substance with stimulant and hallucinogenic properties. In the field of pharmacology and drug development, drug discrimination paradigms are a valuable behavioral tool to characterize the subjective effects of psychoactive compounds. In rodents, these studies are essential for understanding the neurobiological mechanisms underlying the discriminative stimulus effects of a drug, which are believed to be analogous to the subjective effects experienced by humans. This document provides detailed application notes and protocols for the use of this compound in drug discrimination studies in rodents.
Application Notes
This compound serves as a valuable tool in drug discrimination studies for several key reasons:
-
Elucidation of Mechanistic Action: By training animals to discriminate this compound from vehicle, researchers can investigate the involvement of various neurotransmitter systems. Substitution and antagonism studies with selective pharmacological agents can reveal the roles of dopamine, serotonin, and norepinephrine transporters and receptors in mediating the discriminative stimulus effects of this compound.
-
Structure-Activity Relationship Studies: The discriminative stimulus effects of novel compounds can be compared to those of this compound to determine if they share a similar subjective profile. This is crucial for understanding the structure-activity relationships of new chemical entities.
-
Abuse Liability Assessment: The degree to which other drugs of abuse substitute for this compound can provide insights into its abuse potential and cross-tolerance with other substances.
A key finding in the literature is that both isomers of this compound (MDA) have been shown to fully substitute for 3,4-methylenedioxymethamphetamine (MDMA) in rats trained to discriminate MDMA from saline[1][2]. This indicates that this compound produces discriminative stimulus effects that are qualitatively similar to those of MDMA, allowing for the leveraging of the extensive body of MDMA drug discrimination data.
Experimental Protocols
The following are detailed protocols for conducting drug discrimination studies with this compound in rodents. These protocols are based on established methodologies for psychostimulants.
Protocol 1: Two-Lever Drug Discrimination Training with this compound
Objective: To train rodents to discriminate the interoceptive effects of this compound from a vehicle injection.
Materials:
-
Standard operant conditioning chambers equipped with two response levers, a food pellet dispenser, and a house light.
-
This compound hydrochloride (MDA HCl)
-
Saline solution (0.9% NaCl)
-
Food pellets (e.g., 45 mg precision pellets)
-
Male Sprague-Dawley rats or Swiss-Webster mice, experimentally naive.
Procedure:
-
Animal Habituation and Food Restriction:
-
House animals individually and maintain them on a restricted diet to approximately 85-90% of their free-feeding body weight. Water is available ad libitum.
-
Allow a one-week acclimatization period to the vivarium.
-
-
Lever Press Training (Shaping):
-
Train the animals to press a lever for food reinforcement. This is typically done through a process of successive approximations.
-
Once lever pressing is established, introduce a fixed-ratio (FR) schedule of reinforcement (e.g., FR 10, where 10 lever presses result in one food pellet).
-
-
Discrimination Training:
-
Administer either this compound (training dose, e.g., 1.5 mg/kg, intraperitoneally) or saline 15-20 minutes before placing the animal in the operant chamber.
-
Reinforcement is contingent on responding on the "drug-appropriate" lever following a this compound injection and on the "saline-appropriate" lever following a saline injection. The assignment of the left or right lever as "drug-appropriate" should be counterbalanced across animals.
-
Training sessions are typically 15-30 minutes in duration and are conducted daily.
-
The sequence of drug and saline administration should be varied (e.g., a double alternation schedule: Drug, Drug, Saline, Saline).
-
Training continues until the animals meet a predetermined criterion of accuracy, typically ≥80% correct responses on the appropriate lever before the delivery of the first reinforcer for at least four consecutive days.
-
Protocol 2: Substitution Testing
Objective: To determine if a novel compound produces discriminative stimulus effects similar to this compound.
Procedure:
-
Maintain Discrimination:
-
Continue with regular training sessions interspersed with test sessions to ensure the discrimination is maintained.
-
-
Test Sessions:
-
On a test day, instead of the training drug or saline, administer a dose of the test compound.
-
Place the animal in the operant chamber, and allow it to respond on either lever. Reinforcement may be provided for responding on either lever during the test session to avoid extinction, or sessions can be conducted under extinction conditions (no reinforcement).
-
Record the percentage of responses on the drug-appropriate lever.
-
A test compound is considered to fully substitute for this compound if it produces ≥80% drug-appropriate responding. Partial substitution is generally considered to be between 20% and 80% drug-appropriate responding.
-
Protocol 3: Antagonism Testing
Objective: To identify the receptor systems mediating the discriminative stimulus effects of this compound.
Procedure:
-
Pretreatment:
-
Administer a dose of a specific receptor antagonist a predetermined time before the administration of the this compound training dose.
-
The pretreatment time will depend on the pharmacokinetic profile of the antagonist.
-
-
This compound Administration:
-
Administer the training dose of this compound.
-
-
Test Session:
-
Place the animal in the operant chamber and record the percentage of responses on the drug-appropriate lever.
-
A dose-dependent decrease in this compound-appropriate responding by the antagonist indicates its involvement in mediating the discriminative stimulus effects of this compound.
-
Data Presentation
Quantitative data from drug discrimination studies are typically presented as dose-response curves. The ED50 (the dose that produces 50% of the maximum effect) is a key metric for comparing the potency of different drugs.
Table 1: Representative Substitution Data for Compounds in MDMA-Trained Rodents
(Note: As this compound (MDA) fully substitutes for MDMA, these data provide a strong indication of the expected results in this compound-trained animals.)
| Compound | Training Drug (Dose) | Test Animal | Substitution | ED50 (mg/kg) | Reference |
| This compound (MDA) | MDMA (1.75 mg/kg) | Rat | Full | Not Reported | [2] |
| d-Amphetamine | MDMA (1.75 mg/kg) | Rat | Full | Not Reported | [2] |
| Cocaine | MDMA (1.5 mg/kg) | Rat | Partial | Not Reported | [3] |
| Methamphetamine | MDMA (1.5 mg/kg) | Rat | Partial (73%) | >7.5 | [3] |
| DOM | MDMA (1.5 mg/kg) | Rat | No | - | [3] |
| LSD | MDMA (1.75 mg/kg) | Rat | No | - | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for a this compound drug discrimination study.
Signaling Pathway
Caption: Putative signaling pathway for this compound's effects.
References
- 1. A three-choice discrimination procedure dissociates the discriminative stimulus effects of d-amphetamine and (+/-)-MDMA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug discrimination studies with MDMA and amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locomotor, discriminative stimulus, and place conditioning effects of MDAI in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tenamfetamine (MDA) Sample Preparation for LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the preparation of Tenamfetamine (MDA) samples for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Troubleshooting Guide
This guide is designed in a question-and-answer format to help you pinpoint and resolve specific issues you may encounter during your experiments.
Problem 1: Low Analyte Recovery
Q1: Are you experiencing low recovery of this compound from your samples?
A1: Low recovery can stem from several factors related to the extraction procedure. Consider the following:
-
Incomplete Lysis: For cellular samples like whole blood, ensure complete cell lysis to release the analyte. Inadequate lysis can be addressed by increasing incubation time with the lysis buffer or using a more vigorous homogenization method.[1]
-
Suboptimal Extraction Solvent/pH: The choice of solvent and pH are critical for efficient extraction. This compound is a basic compound, and its extraction is pH-dependent. Ensure the pH of your sample is adjusted to an appropriate basic level (typically pH 9-10) before liquid-liquid extraction (LLE) to neutralize its charge and improve its partitioning into an organic solvent.
-
Inefficient Phase Separation (LLE): If you are using LLE, ensure a clean separation of the aqueous and organic layers. Emulsions can form and trap the analyte, leading to lower recovery. Centrifugation can help break up emulsions.
-
Improper SPE Cartridge Conditioning/Elution: For Solid-Phase Extraction (SPE), ensure the cartridge is properly conditioned before loading the sample. Use an appropriate elution solvent in sufficient volume to completely recover the analyte from the sorbent.[2]
Q2: Have you evaluated your choice of extraction method for your specific sample matrix?
A2: The complexity of the biological matrix significantly impacts the effectiveness of a sample preparation method.[3]
-
Protein Precipitation (PPT): This is a simple and fast method suitable for high-protein matrices like plasma or serum.[4] However, it may not provide the cleanest extracts, potentially leading to significant matrix effects.[5]
-
Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT. The selection of an appropriate organic solvent is crucial for achieving high recovery.[6]
-
Solid-Phase Extraction (SPE): SPE generally provides the cleanest extracts and allows for analyte concentration, which can improve sensitivity.[5] It is particularly useful for complex matrices like whole blood.[7]
Problem 2: High Matrix Effects (Ion Suppression or Enhancement)
Q1: Are you observing significant ion suppression or enhancement for this compound?
A1: Matrix effects are a common challenge in LC-MS/MS analysis of biological samples and can lead to inaccurate quantification.[8][9][10] They are caused by co-eluting endogenous or exogenous components from the sample matrix that interfere with the ionization of the target analyte.[9]
-
Improve Sample Clean-up: The most effective way to reduce matrix effects is to improve the sample clean-up process. Consider switching from a simple method like PPT to a more rigorous one like SPE to remove interfering components.[5]
-
Optimize Chromatography: Adjusting the chromatographic conditions can help separate the analyte from co-eluting matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different type of column.[9]
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., MDA-d5) is highly recommended.[2][11] Since it has very similar physicochemical properties to the analyte, it will be similarly affected by matrix effects, allowing for accurate correction during data analysis.
Q2: Have you identified the source of the matrix effect?
A2: Identifying the source can help in choosing the right mitigation strategy.
-
Post-Column Infusion Experiment: This experiment can help identify the regions in the chromatogram where ion suppression or enhancement occurs.[3]
-
Phospholipids: In plasma and blood samples, phospholipids are a major source of matrix effects. Specific sample preparation techniques are designed to remove them.
Problem 3: Poor Peak Shape
Q1: Is the chromatographic peak for this compound showing tailing, fronting, or splitting?
A1: Poor peak shape can compromise the accuracy and precision of your measurements.
-
Injection Solvent Incompatibility: Ensure the solvent used to reconstitute the final extract is compatible with the initial mobile phase conditions. A high percentage of strong organic solvent in the injection can lead to peak distortion.[12] It is best to reconstitute the sample in a solution that is as similar as possible to the initial mobile phase.[12]
-
Column Overloading: Injecting too much sample onto the column can lead to peak fronting. Consider diluting the sample or using a column with a higher loading capacity.
-
Secondary Interactions: this compound is a basic compound and can exhibit secondary interactions with residual silanol groups on silica-based columns, leading to peak tailing. Using a column with end-capping or operating the mobile phase at a low pH can help mitigate this.
Problem 4: Analyte Instability
Q1: Are you concerned about the stability of this compound in your samples during storage or processing?
A1: Analyte stability is crucial for reliable quantification.[13][14] While many amphetamine-class compounds are relatively stable, improper storage and handling can lead to degradation.[13]
-
Storage Conditions: Biological samples should be stored at low temperatures, preferably at -20°C or lower, to minimize degradation.[13] Avoid repeated freeze-thaw cycles.[1]
-
pH and Light Exposure: Be mindful of the pH of your solutions and protect samples from light, as these factors can sometimes influence the stability of certain compounds.
-
Stability Studies: It is good practice to perform stability studies (e.g., freeze-thaw stability, short-term benchtop stability, and long-term storage stability) during method development to ensure the analyte is stable under your experimental conditions.
Frequently Asked Questions (FAQs)
Q: What is the most common sample preparation method for this compound in blood?
A: For whole blood, which is a complex matrix, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used to ensure a sufficiently clean extract for LC-MS/MS analysis.[6][7][15] Protein precipitation can also be used, but it may result in more significant matrix effects.[5]
Q: What type of internal standard should I use for this compound analysis?
A: A stable isotope-labeled internal standard, such as this compound-d5 (MDA-d5), is the ideal choice.[2][11] It co-elutes with the analyte and experiences similar ionization effects, providing the most accurate correction for any sample loss during preparation and for matrix effects.
Q: How can I minimize matrix effects in my analysis?
A: To minimize matrix effects, you can:
-
Employ a more effective sample clean-up method like SPE.[5]
-
Optimize your chromatographic separation to resolve this compound from interfering compounds.[9]
-
Use a stable isotope-labeled internal standard to compensate for ion suppression or enhancement.[2][11]
-
For simpler matrices like urine, a "dilute-and-shoot" approach, where the sample is simply diluted before injection, can sometimes be effective and minimizes sample handling.[4][16]
Q: What are the typical mass transitions for this compound (MDA) in LC-MS/MS?
A: In positive electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ of MDA is m/z 180. The product ions for Multiple Reaction Monitoring (MRM) are typically m/z 163 and m/z 105. It is always recommended to optimize these transitions on your specific instrument.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Whole Blood
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Aliquoting: Pipette 0.5 mL of whole blood into a 16x100 mm glass tube.[15]
-
Internal Standard Spiking: Add 50 µL of the working internal standard solution (e.g., MDA-d5 at 1 ng/µL) to each tube.[15]
-
Alkalinization: Add 2 mL of a sodium borate buffer (pH 9-10) to each tube and vortex briefly.[15]
-
Extraction: Add 4 mL of an appropriate extraction solvent (e.g., n-butyl chloride).[15]
-
Mixing: Cap the tubes and mix on a rotary mixer for 20 minutes.[15]
-
Centrifugation: Centrifuge the tubes for 10 minutes at approximately 3500 rpm to separate the layers.[15]
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% mobile phase A, 10% mobile phase B).
-
Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is based on a mixed-mode cation exchange polymer and is a general guideline.
-
Sample Pre-treatment: To 0.5 mL of urine, add the internal standard and 1 mL of 2% formic acid. Vortex to mix.[2]
-
SPE Column Conditioning: Condition a polymeric cation exchange (PCX) SPE cartridge (e.g., 30 mg, 3 mL) with 0.5 mL of methanol, followed by 0.5 mL of 2% formic acid. Do not let the column dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.[2]
-
Elution: Elute the analyte with 1 mL of a freshly prepared solution of ethyl acetate:methanol:ammonium hydroxide (50:50:20).[2]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in an appropriate volume of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Data Presentation
Table 1: Example Mass Spectrometric Parameters for this compound (MDA) and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound (MDA) | 180.1 | 163.1 | 105.1 |
| This compound-d5 (MDA-d5) | 185.1 | 168.1 | 110.1 |
Note: These values are illustrative and should be optimized on the specific instrument being used.
Table 2: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Recommended Matrix |
| Protein Precipitation (PPT) | Fast, simple, inexpensive.[4] | High potential for matrix effects, less clean extract.[5] | Plasma, Serum |
| Liquid-Liquid Extraction (LLE) | Better clean-up than PPT, good recovery. | More labor-intensive, potential for emulsions. | Whole Blood, Urine, Plasma, Serum |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, allows for analyte concentration.[5] | More expensive, requires method development. | Whole Blood, Urine, Hair |
| Dilute-and-Shoot | Very fast, minimal sample handling.[4][12] | Only suitable for simple matrices, high potential for matrix effects and instrument contamination.[4] | Urine |
Visualizations
Caption: Workflow for LLE of this compound from Whole Blood.
References
- 1. mpbio.com [mpbio.com]
- 2. agilent.com [agilent.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of analytes in biosamples - an important issue in clinical and forensic toxicology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 15. wsp.wa.gov [wsp.wa.gov]
- 16. fda.gov.tw [fda.gov.tw]
Technical Support Center: Immunoassay Cross-Reactivity with Phenethylamines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to immunoassay cross-reactivity with phenethylamine compounds.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a concern with phenethylamines?
A1: Immunoassay cross-reactivity occurs when an antibody binds to a substance that is structurally similar, but not identical, to the target analyte.[1] This is a significant issue in phenethylamine analysis because many compounds, including prescription drugs, over-the-counter medications, and designer drugs, share a core phenethylamine structure with amphetamines, the common target of these immunoassays.[2][3] This can lead to false-positive results, where the assay indicates the presence of the target drug when it is actually absent.[4][5][6]
Q2: A sample screened positive for amphetamines, but the subject denies use. What are the next steps?
A2: A positive immunoassay result should be considered presumptive.[3][7] It is crucial to follow up with a more specific confirmatory test, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][8] These methods can definitively identify and quantify the specific compounds present in the sample, distinguishing between the target analyte and cross-reacting substances.[3] While awaiting confirmation, it is helpful to obtain a detailed history of all prescription medications, over-the-counter drugs, and dietary supplements the individual has taken.[3]
Q3: Which common substances are known to cross-react with amphetamine immunoassays?
A3: A wide range of compounds can cause false-positive results for amphetamines. These include, but are not limited to:
-
Antidepressants: Bupropion, Trazodone, and Sertraline[8]
-
Antihistamines: Brompheniramine and Diphenhydramine[8]
-
Antipsychotics: Quetiapine and Chlorpromazine[8]
-
Designer drugs and other phenethylamines: MDMA, MDEA, 4-MTA, and Tyramine[2][9]
Q4: How can I minimize the risk of cross-reactivity in my experiments?
A4: While it's impossible to eliminate all cross-reactivity, several strategies can help mitigate the issue:
-
Antibody Selection: Choose highly specific monoclonal antibodies when possible, as they recognize a single epitope and tend to have lower cross-reactivity than polyclonal antibodies.
-
Assay Optimization: Adjusting assay conditions such as incubation times, temperatures, and buffer compositions can sometimes improve specificity.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may also decrease the sensitivity for the target analyte.
-
Confirmatory Testing: Always confirm positive screening results with a more specific method like GC-MS or LC-MS/MS.[3]
Q5: Where can I find quantitative data on the cross-reactivity of specific phenethylamines?
A5: Quantitative cross-reactivity data is often found in the package inserts of commercial immunoassay kits.[10] Additionally, several scientific publications have evaluated the cross-reactivity profiles of various compounds in different immunoassays.[7][9][11] The tables below summarize some of this publicly available data.
Data Presentation: Quantitative Cross-Reactivity Data
The following tables provide a summary of reported cross-reactivity percentages for various phenethylamine-related compounds in different commercially available immunoassay kits. It is important to note that cross-reactivity can vary significantly between different assays and manufacturers.[10]
Table 1: Cross-Reactivity in Amphetamine-Specific Immunoassays
| Immunoassay Kit | Compound | Concentration Tested (ng/mL) | % Cross-Reactivity |
| Immunalysis Amphetamine Urine Enzyme Immunoassay | d-Amphetamine | 1000 | 100.0 |
| Tyramine | 400,000 | 0.3 | |
| Neogen Amphetamine Specific-2 ELISA Kit | d-Amphetamine | - | 100.0 |
| Phenethylamine | - | 0.7 | |
| 2-Phenylethylamine | - | 0.6 | |
| Bio-Quant Direct ELISA for Amphetamine | Amphetamine | 50 | 100 |
| MDA | 50 | 282 | |
| PMA | 50 | 265 | |
| 4-MTA | 50 | 280 | |
| Phentermine | 50 | 61 |
Data sourced from multiple studies.[2][9] Note: For the Neogen kit, the specific concentration tested was not provided in the available documentation.[2]
Table 2: Cross-Reactivity in Methamphetamine-Specific Immunoassays
| Immunoassay Kit | Compound | Concentration Tested (ng/mL) | % Cross-Reactivity |
| Bio-Quant Direct ELISA for Methamphetamine | Methamphetamine | 50 | 100 |
| MDMA | 50 | 73 | |
| MDEA | 50 | 18 | |
| Pseudoephedrine | 50 | 19 | |
| MBDB | 50 | 8 | |
| Ephedrine | 50 | 9 |
Data sourced from a study by Apollonio et al.[9]
Troubleshooting Guide
This guide addresses common issues encountered during phenethylamine immunoassays.
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Signal | 1. Insufficient washing. 2. Detection antibody concentration too high. 3. Non-specific binding. 4. Contaminated reagents or buffers. | 1. Increase the number of wash steps and ensure complete aspiration of wash buffer. 2. Titrate the detection antibody to determine the optimal concentration. 3. Use an appropriate blocking buffer. 4. Prepare fresh reagents and buffers. |
| Weak or No Signal | 1. Omission of a key reagent. 2. Inactive enzyme conjugate or substrate. 3. Inadequate incubation times or temperatures. 4. Incorrect plate reader settings. | 1. Carefully review the protocol to ensure all steps were followed correctly. 2. Test the activity of the conjugate and substrate. 3. Ensure adherence to the recommended incubation parameters. 4. Verify the correct wavelength and filter settings on the plate reader. |
| High Coefficient of Variation (CV%) Between Duplicates | 1. Pipetting errors. 2. Inadequate mixing of reagents or samples. 3. Bubbles in wells. 4. Edge effects on the microplate. | 1. Ensure pipettes are calibrated and use proper pipetting technique. 2. Thoroughly mix all solutions before adding to the plate. 3. Inspect the plate for bubbles before reading and remove them if present. 4. Avoid using the outer wells of the plate or ensure uniform temperature and humidity control. |
| Suspected False Positive | 1. Cross-reactivity with a structurally similar compound. | 1. Review the subject's medication and supplement history for potential cross-reactants. 2. Crucially, send the sample for confirmatory analysis using GC-MS or LC-MS/MS. [3] |
Experimental Protocols
Protocol: Assessing Cross-Reactivity using Competitive ELISA
This protocol outlines a general procedure for determining the cross-reactivity of a compound in a competitive enzyme-linked immunosorbent assay (ELISA).
1. Principle: This assay is based on the competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites immobilized on a microplate.[2] The amount of color development is inversely proportional to the concentration of the drug in the sample.[2]
2. Materials:
-
Antibody-coated 96-well microplate
-
Target analyte (e.g., d-Amphetamine) standards
-
Test compounds (e.g., phenethylamine, pseudoephedrine) at various concentrations
-
Drug-enzyme conjugate (e.g., Amphetamine-horseradish peroxidase)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
3. Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and test compounds according to the manufacturer's instructions or laboratory SOPs. Generate a standard curve using a series of known concentrations of the target analyte. Prepare a range of concentrations for each test compound in a drug-free matrix (e.g., synthetic urine or buffer).[2]
-
Sample Addition: Add a defined volume (e.g., 10 µL) of the standards, controls, and test compound solutions to the appropriate wells of the antibody-coated microplate.[2]
-
Conjugate Addition: Add a defined volume (e.g., 100 µL) of the drug-enzyme conjugate to each well.[2]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 45 minutes) to allow for competitive binding.[2]
-
Washing: Wash the plate multiple times (e.g., 3-5 times) with wash buffer to remove any unbound components.[2]
-
Substrate Addition: Add the substrate solution to each well and incubate for a specified period (e.g., 30 minutes) in the dark to allow for color development.[2]
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.[2]
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[2]
4. Data Analysis:
-
Calculate the mean absorbance for each set of standards, controls, and test compounds.
-
Plot a standard curve of the absorbance versus the concentration of the target analyte.
-
Determine the concentration of the target analyte and the test compound that produces a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Visualizations
Caption: Principle of competitive immunoassay for phenethylamines.
Caption: Workflow for troubleshooting a positive immunoassay result.
References
- 1. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. uspharmacist.com [uspharmacist.com]
- 5. alcolizer.com [alcolizer.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. medcentral.com [medcentral.com]
- 9. Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Stability of Tenamfetamine in Frozen Biological Samples: A Technical Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of tenamfetamine in frozen plasma and urine samples. The information presented is based on studies of structurally similar amphetamine derivatives and should serve as a valuable resource for experimental design and sample management.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in plasma and urine samples when stored at -20°C?
A1: While specific data for this compound is limited, studies on related amphetamines, such as MDA and MDMA, suggest good stability at -20°C. In one study, MDA and MDMA were found to be stable in urine and serum for up to 21 weeks when stored at -20°C[1]. For long-term storage, amphetamine has shown stability in blood samples for over 18 months at -20°C[2]. Therefore, it is anticipated that this compound will also exhibit good stability under these conditions.
Q2: Can I store my plasma and urine samples at 4°C temporarily before freezing?
A2: Temporary storage at 4°C is possible, but it should be for a limited duration. Studies on amphetamine derivatives have shown stability in urine for 24 months at 4°C in sterile samples[3]. However, to minimize the risk of degradation, especially from microbial activity in non-sterile samples, it is highly recommended to freeze the samples at -20°C or lower as soon as possible after collection[4].
Q3: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?
A3: Repeated freeze-thaw cycles should be avoided as they can affect the integrity of the sample and the stability of the analyte. A study on amphetamine derivatives in sterile urine showed no significant loss after up to three freeze-thaw cycles[3]. It is best practice to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
Q4: What are the best practices for collecting and handling plasma and urine samples for this compound analysis?
A4: Proper sample collection and handling are crucial for accurate analysis. Use clean, well-labeled containers. For urine, consider collecting a mid-stream sample. After collection, samples should be protected from light and heat and frozen as quickly as possible. Biological samples will degrade if not kept cool[4]. For long-term storage, -20°C or lower is recommended[5].
Q5: What analytical methods are suitable for quantifying this compound in plasma and urine?
A5: Chromatographic methods coupled with mass spectrometry are the gold standard for the confirmation and quantification of amphetamines in biological matrices[6]. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used techniques that offer high sensitivity and specificity[7][8].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no detection of this compound in a known positive sample. | Analyte degradation due to improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles). | Review sample handling and storage history. Ensure samples are consistently stored at -20°C or below and minimize freeze-thaw cycles. For future studies, aliquot samples before freezing. |
| Issues with the analytical method (e.g., poor extraction recovery, matrix effects). | Optimize the extraction procedure. Methods like solid-phase extraction (SPE) can provide cleaner extracts than liquid-liquid extraction (LLE)[7]. Use an appropriate internal standard to correct for matrix effects and recovery losses. | |
| Inconsistent results between replicates of the same sample. | Sample inhomogeneity. | Ensure the sample is thoroughly mixed (e.g., vortexed) after thawing and before taking an aliquot for analysis. |
| Contamination during sample preparation. | Use clean labware and follow good laboratory practices to prevent cross-contamination between samples. | |
| Presence of unexpected peaks in the chromatogram. | Presence of metabolites or degradation products. | Investigate potential degradation pathways. The presence of certain degradation products may provide insights into the storage conditions or age of the sample[9]. |
| Interference from other substances in the matrix. | Employ a more selective analytical technique, such as LC-MS/MS, which can differentiate the target analyte from interfering compounds[8]. |
Data on Amphetamine Derivative Stability
The following tables summarize the stability data for amphetamine and its derivatives in frozen plasma/serum and urine from various studies. This data can be used as a proxy to estimate the stability of this compound.
Table 1: Stability of Amphetamine Derivatives in Frozen Urine
| Compound | Storage Temperature | Duration | Matrix | Stability Finding | Reference |
| Amphetamine, Methamphetamine, MDA, MDMA | -20°C | 24 months | Sterile Urine | No significant loss observed. | [3] |
| Amphetamine, Methamphetamine, MDA, MDMA | 4°C | 24 months | Sterile Urine | No significant loss observed. | [3] |
| Amphetamine, Methamphetamine, MDA, MDMA | 37°C | 7 days | Liquid Urine | No significant loss observed. | [3] |
| Amphetamine and other drugs of abuse | -20°C | 12 months | Physiological Urine | Average change in concentration was not extensive. | [10] |
| MDA, MDMA, MDEA | -20°C | 21 weeks | Urine | No significant loss observed. | [1] |
| MDA, MDMA, MDEA | 4°C | 21 weeks | Urine | No significant loss observed. | [1] |
| MDA, MDMA, MDEA | 20°C | 21 weeks | Urine | No significant loss observed. | [1] |
Table 2: Stability of Amphetamine Derivatives in Frozen Plasma/Blood
| Compound | Storage Temperature | Duration | Matrix | Stability Finding | Reference |
| Amphetamine, Methamphetamine | -20°C | 18 months | Blood | No signs of degradation. | [2] |
| Amphetamine | -20°C | 16-18 years | Postmortem Blood | Showed small changes in mean and median concentrations. | [11][12] |
| MDA, MDMA, MDEA | -20°C | 21 weeks | Serum & Whole Blood | Stable. | [1] |
| MDA, MDMA, MDEA | 4°C | 17 weeks | Serum | Stable. | [1] |
| MDA, MDMA, MDEA | 4°C | 5 weeks | Whole Blood | Stable. | [1] |
Experimental Protocols
Methodology for Stability Testing of Amphetamine Derivatives in Urine [3]
-
Sample Preparation: Spiked sterile and non-sterile urine samples were prepared with known concentrations of amphetamine, methamphetamine, MDA, and MDMA.
-
Storage Conditions:
-
Long-term: Samples were stored at 4°C and -20°C. Aliquots were analyzed at different time intervals for up to 24 months for sterile urine and 6 months for non-sterile urine.
-
Short-term: Samples were stored at 37°C for 7 days.
-
Freeze-Thaw Cycles: Sterile urine samples were subjected to up to three freeze (-20°C) and thaw (room temperature) cycles.
-
-
Analytical Method: Quantification was performed using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology for Long-Term Stability of Amphetamine in Postmortem Blood [11][12]
-
Sample Source: Authentic postmortem blood samples that had been previously analyzed.
-
Storage: Samples were stored at -20°C for 16–18 years.
-
Reanalysis: The stored samples were reanalyzed for amphetamine using the original analytical method (GC-based).
-
Data Comparison: The results of the reanalysis were compared to the initial analytical results to determine the change in concentration over time.
Visualizations
Caption: Workflow for assessing this compound stability in biological samples.
Caption: Troubleshooting logic for unexpected analytical results.
References
- 1. Stability study of the designer drugs "MDA, MDMA and MDEA" in water, serum, whole blood, and urine under various storage temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. skemman.is [skemman.is]
- 3. Stability studies of amphetamine and ephedrine derivatives in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fflm.ac.uk [fflm.ac.uk]
- 5. Archived | Forensic DNA Education for Law Enforcement Decisionmakers | Evidence Storage Conditions | National Institute of Justice [nij.ojp.gov]
- 6. researchgate.net [researchgate.net]
- 7. Confirmation of amphetamine, methamphetamine, MDA and MDMA in urine samples using disk solid-phase extraction and gas chromatography-mass spectrometry after immunoassay screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
- 10. Stability of drugs of abuse in urine samples stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Long-term storage of authentic postmortem forensic blood samples at -20°C: measured concentrations of benzodiazepines, central stimulants, opioids and certain medicinal drugs before and after storage for 16-18 years - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Tenamfetamine Dosage for Behavioral Studies in Rats: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Tenamfetamine (MDA) dosage in rat behavioral studies. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound (MDA)?
A1: this compound is a substituted amphetamine that primarily acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). It competitively inhibits the respective monoamine transporters (SERT, NET, DAT) and can reverse their transport direction, leading to an increased synaptic concentration of these neurotransmitters. Additionally, MDA is an agonist at serotonin 5-HT2A receptors, which contributes to its psychedelic effects. It also interacts with the trace amine-associated receptor 1 (TAAR1), which modulates dopaminergic and serotonergic systems.
Q2: What are the typical routes of administration for this compound in rats?
A2: The most common routes of administration in rat behavioral studies are intraperitoneal (i.p.), subcutaneous (s.c.), and intravenous (i.v.). The choice of administration route depends on the specific research question, the desired pharmacokinetic profile, and the behavioral paradigm being used.
Q3: Are there known neurotoxic effects of this compound at certain doses?
A3: Yes, high doses of this compound can be neurotoxic, particularly to serotonergic neurons. Repeated administration of high doses has been shown to cause long-term depletion of serotonin and damage to serotonin nerve terminals. It is crucial to consider the potential for neurotoxicity when designing chronic dosing regimens.
Troubleshooting Guides
Issue 1: High variability in locomotor activity response to this compound.
-
Possible Cause: Habituation of the animals to the testing environment.
-
Troubleshooting Tip: Ensure a consistent habituation period for all animals in the locomotor activity chambers before drug administration. The level of novelty in the environment can significantly impact the behavioral response to stimulants.
-
-
Possible Cause: Stress-induced hypoactivity.
-
Troubleshooting Tip: Handle animals consistently and minimize environmental stressors. Excessive stress can mask the stimulatory effects of this compound or even lead to a paradoxical decrease in activity.
-
-
Possible Cause: Inappropriate dose selection.
-
Troubleshooting Tip: Conduct a dose-response study to determine the optimal dose for producing a reliable increase in locomotor activity in your specific rat strain and experimental conditions. Refer to the data tables below for starting dose ranges.
-
Issue 2: Difficulty in establishing drug discrimination with this compound.
-
Possible Cause: The training dose is too low or too high.
-
Troubleshooting Tip: The training dose should be high enough to produce a reliable and discriminable interoceptive cue but not so high as to cause significant side effects that could interfere with operant responding. If acquisition is slow, consider adjusting the training dose.
-
-
Possible Cause: Insufficient training sessions.
-
Troubleshooting Tip: Drug discrimination learning can take a significant number of sessions. Ensure that animals have undergone sufficient training to reliably discriminate the drug from the vehicle before starting generalization tests.
-
-
Possible Cause: Generalization issues with test compounds.
-
Troubleshooting Tip: When testing for generalization, ensure that the doses of the test compounds are appropriate. A full dose-response curve for each test compound should be generated.
-
Issue 3: Low or unstable rates of intravenous self-administration of this compound.
-
Possible Cause: Catheter patency issues.
-
Troubleshooting Tip: Regularly check catheter patency to ensure reliable drug delivery. A blocked or dislodged catheter is a common reason for failed self-administration studies.
-
-
Possible Cause: Inappropriate unit dose.
-
Troubleshooting Tip: The unit dose per infusion is a critical parameter. If the dose is too low, it may not be reinforcing enough to maintain responding. If it is too high, it may lead to satiety or adverse effects, causing a decrease in responding. An inverted U-shaped dose-response curve is often observed.
-
-
Possible Cause: Lack of discrimination between active and inactive levers.
-
Troubleshooting Tip: Ensure that the cues associated with the active lever (e.g., stimulus light) are salient and consistently paired with drug infusion to facilitate learning.
-
Quantitative Data Summary
Table 1: this compound Dosage for Locomotor Activity Studies in Rats
| Dosage Range (mg/kg) | Route of Administration | Observed Effect |
| 1.0 - 5.0 | i.p., s.c. | Increased horizontal and vertical activity. |
| > 5.0 | i.p., s.c. | Increased stereotyped behaviors (e.g., head weaving, sniffing) may emerge. |
| 10.0 and above | i.p., s.c. | Potential for decreased locomotion due to pronounced stereotypy and neurotoxicity with repeated dosing. |
Table 2: this compound Dosage for Drug Discrimination Studies in Rats
| Training Dose (mg/kg) | Route of Administration | Notes |
| 1.0 - 2.5 | i.p. | Commonly used training doses that produce a reliable discriminative stimulus. The specific dose should be optimized based on the desired level of stimulus control. |
Table 3: this compound (or related amphetamines) Dosage for Intravenous Self-Administration Studies in Rats
| Unit Dose (mg/kg/infusion) | Schedule of Reinforcement | Notes |
| 0.05 - 0.2 | Fixed Ratio (FR) | A typical range for establishing and maintaining stable self-administration. An inverted U-shaped dose-response curve is often observed. |
Experimental Protocols
Locomotor Activity Assessment
-
Habituation: Place individual rats in the locomotor activity chambers (e.g., 40 x 40 x 30 cm) for a period of 30-60 minutes for 2-3 consecutive days prior to the test day to allow for habituation to the novel environment.
-
Drug Administration: On the test day, administer the selected dose of this compound or vehicle via the chosen route (e.g., i.p.).
-
Data Collection: Immediately place the rat back into the activity chamber. Record locomotor activity using an automated system that tracks beam breaks or video tracking software for a period of 60-120 minutes.
-
Data Analysis: Analyze data in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect. Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and stereotypy counts.
Drug Discrimination Procedure
-
Apparatus: Use standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Training:
-
Food deprive rats to 85-90% of their free-feeding body weight.
-
Train rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule (e.g., FR 10).
-
Once responding is stable, begin discrimination training. Before each session, administer either this compound (training dose) or vehicle.
-
On drug days, responding on the "drug-appropriate" lever is reinforced. On vehicle days, responding on the "vehicle-appropriate" lever is reinforced. The positions of the drug and vehicle levers are counterbalanced across animals.
-
Continue training until rats meet a criterion of >80% correct lever responding for at least 8 out of 10 consecutive sessions.
-
-
Testing (Generalization):
-
Once the discrimination is established, test sessions are conducted.
-
Administer a novel drug or a different dose of this compound.
-
Allow the rat to respond on either lever. The percentage of responses on the drug-appropriate lever is measured to determine the degree of generalization.
-
Intravenous Self-Administration
-
Surgery:
-
Anesthetize the rat and surgically implant a chronic indwelling catheter into the jugular vein.
-
The catheter is passed subcutaneously to exit on the rat's back.
-
Allow several days for recovery before starting the behavioral procedures.
-
-
Acquisition:
-
Place the rat in an operant chamber equipped with two levers and a syringe pump for drug infusion.
-
Connect the rat's catheter to the infusion line.
-
Initially, train the rat to press the active lever for a food reward or use a "priming" infusion of the drug to initiate responding.
-
Responses on the active lever result in an intravenous infusion of this compound, often paired with a cue light and/or tone. Responses on the inactive lever have no programmed consequences.
-
Sessions are typically 1-2 hours daily.
-
-
Maintenance and Dose-Response:
-
Once stable responding is achieved, the dose per infusion can be varied to determine the dose-response function.
-
Mandatory Visualizations
Navigating Matrix Effects in Post-Mortem Tenamfetamine Analysis: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting matrix effects in the analysis of Tenamfetamine (MDA) from post-mortem specimens. This guide, presented in a user-friendly question-and-answer format, directly addresses common challenges and offers practical solutions to ensure accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they particularly challenging in post-mortem specimens?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix. This can lead to ion suppression (decreased signal) or enhancement (increased signal), compromising the accuracy and precision of quantification.[1][2] Post-mortem specimens present a significant challenge due to their complex and variable composition, which can include decomposition products, elevated levels of endogenous compounds from cell lysis, and the presence of other drugs or metabolites.[2][3] These factors contribute to highly individualized and often unpredictable matrix effects.[3]
Q2: How can I identify if matrix effects are impacting my this compound analysis?
A2: A common method to assess matrix effects is the post-column infusion experiment.[4][5] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted post-mortem matrix sample.[4][5] A dip in the baseline signal at the retention time of this compound indicates ion suppression, while a rise indicates ion enhancement.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound in post-mortem tissues?
A3: The choice of sample preparation is critical. While simpler methods like "dilute-and-shoot" or protein precipitation are fast, they often result in significant matrix effects.[2] More rigorous techniques are recommended for complex post-mortem matrices:
-
Liquid-Liquid Extraction (LLE): Offers a good balance of cleanup and recovery for amphetamine-type substances.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by effectively removing interfering substances like phospholipids. Mixed-mode cation exchange cartridges are often effective for basic drugs like this compound.[4]
Q4: Can changing my chromatographic conditions help mitigate matrix effects?
A4: Yes, optimizing chromatographic separation is a key strategy. By altering the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., HILIC, different C18 phases), you can often separate this compound from the co-eluting matrix components that cause ion suppression or enhancement.[6]
Q5: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) better for this compound analysis in post-mortem samples?
A5: ESI is a widely used and sensitive technique for polar compounds like this compound. However, it is also more susceptible to matrix effects.[2] APCI can be less prone to ion suppression from non-volatile matrix components and may be a viable alternative if significant matrix effects are encountered with ESI.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape for this compound | Matrix overload on the analytical column. | - Dilute the sample extract. - Improve sample cleanup using SPE. - Use a guard column. |
| Inconsistent Internal Standard Response | The internal standard is experiencing different matrix effects than the analyte. | - Use a stable isotope-labeled internal standard (e.g., MDA-d5) as it will co-elute and experience similar matrix effects.[7] - Evaluate matrix effects for the internal standard independently. |
| High Variability in Quantitative Results | Significant and variable ion suppression between samples. | - Implement a more robust sample preparation method (SPE). - Optimize chromatographic separation to move the analyte peak away from suppression zones. - Use matrix-matched calibrators for quantification. |
| Loss of Sensitivity Over a Run Sequence | Accumulation of matrix components in the ion source or on the column. | - Clean the ion source. - Implement a column wash step at the end of each injection. - Use a divert valve to direct the early and late eluting, non-target portions of the chromatogram to waste. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Post-Mortem Blood
-
Sample Preparation: To 1 mL of homogenized post-mortem blood, add 100 µL of an internal standard solution (e.g., MDA-d5).
-
Alkalinization: Add 1 mL of 1M sodium hydroxide solution and vortex for 30 seconds.
-
Extraction: Add 5 mL of an organic solvent (e.g., n-butyl chloride or a mixture of hexane and isoamyl alcohol) and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes.
-
Separation: Transfer the organic layer to a clean tube.
-
Back Extraction: Add 200 µL of 0.1M hydrochloric acid, vortex for 2 minutes, and centrifuge.
-
Analysis: Discard the organic layer and inject an aliquot of the acidic aqueous layer into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute this compound, followed by a wash step and re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions: For this compound (MDA), a common precursor ion is m/z 180. Product ions for quantification and qualification could be m/z 163 and 105, respectively.[8]
Visualizing the Workflow and Challenges
Caption: A flowchart illustrating the key stages in the analysis of this compound from post-mortem samples and where matrix effects can interfere.
Caption: A decision-making diagram for addressing and mitigating matrix effects in this compound analysis.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 4. benchchem.com [benchchem.com]
- 5. lctsbible.com [lctsbible.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Chiral Separation of Tenamfetamine Enantiomers by HPLC: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of Tenamfetamine (3,4-methylenedioxyamphetamine or MDA) enantiomers by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound enantiomers.
Question: Why am I seeing poor or no separation between the this compound enantiomers?
Answer:
Poor enantiomeric resolution is a frequent challenge. The cause often lies with the choice of stationary phase or mobile phase conditions.
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often a good starting point for amphetamine-like compounds. If one type of CSP (e.g., amylose-based) does not provide separation, a different type (e.g., cellulose-based or protein-based) should be screened.
-
Mobile Phase Composition: The composition of the mobile phase, including the organic modifier and any additives, plays a crucial role.
-
Modifier Type & Concentration: The type of organic modifier (e.g., acetonitrile, methanol, ethanol) and its concentration can significantly impact selectivity. A systematic evaluation of different modifiers and concentrations is recommended. For instance, decreasing the concentration of a modifier like ethanol has been shown to improve the separation of amphetamine enantiomers.
-
Additives/Buffers: The pH and ionic strength of the mobile phase, controlled by buffers and additives (e.g., ammonium bicarbonate, acetic acid), are critical for controlling the ionization state of this compound and its interaction with the CSP.
-
-
Temperature: Column temperature affects the thermodynamics of the chiral recognition process. It is a critical parameter that should be controlled and optimized. A stable column temperature is essential for reproducible results.
Question: My chromatographic peaks are tailing. How can I improve the peak shape?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues within the HPLC system itself. This compound, as a basic compound, is particularly prone to interacting with acidic silanol groups on silica-based columns, leading to tailing.[1]
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. For basic compounds like this compound, operating at a low pH (e.g., 2-3) can protonate the analyte and minimize interactions with silanols. Alternatively, a higher pH (e.g., 7-8) can suppress the ionization of silanol groups.
-
Ionic Strength: Increasing the concentration of a buffer salt in the mobile phase can help to mask residual silanol groups and reduce peak tailing.
-
Column Issues:
-
Column Degradation: The column may be old or contaminated. Flushing the column according to the manufacturer's instructions or replacing it may be necessary.
-
Void Formation: A void at the column inlet can cause peak distortion. Using a guard column can help protect the analytical column.[2]
-
-
Extra-Column Effects: Minimize dead volume in the system by using tubing with a small internal diameter and ensuring all connections are properly fitted.[3][4]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try injecting a more dilute sample.[4]
-
Injection Solvent: The sample should be dissolved in a solvent that is weaker than or the same strength as the mobile phase.[5] Reconstituting the sample in the mobile phase is a recommended practice.[5]
Question: My retention times are inconsistent. What could be the cause?
Answer:
Fluctuating retention times can compromise the reliability of your analysis. The most common causes are:
-
Unstable Column Temperature: Temperature variations can significantly affect retention times in chiral chromatography. Use a column oven to maintain a constant and consistent temperature.
-
Mobile Phase Preparation:
-
Ensure the mobile phase is thoroughly mixed and degassed.
-
If preparing the mobile phase by online mixing, ensure the pump is functioning correctly. Inconsistent flow rates will lead to variable retention times.
-
Over time, the composition of the mobile phase can change due to the evaporation of more volatile components. Prepare fresh mobile phase regularly.
-
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take longer for chiral separations than for standard reversed-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of chiral stationary phases (CSPs) for separating this compound and related compounds?
A1: The most common CSPs for amphetamine analogues fall into three main categories: polysaccharide-based (e.g., cellulose or amylose derivatives), macrocyclic antibiotic-based (also known as macrocyclic glycopeptide), and cyclodextrin-based phases.[6] Each type utilizes different chiral recognition mechanisms.
Q2: Is a dedicated and expensive chiral column always necessary for this separation?
A2: Not necessarily. An alternative approach is chiral derivatization. In this method, the this compound enantiomers are reacted with a chiral derivatizing reagent (e.g., Marfey's reagent) to form diastereomers.[7] These diastereomers have different physical properties and can often be separated on a standard, achiral reversed-phase column (like a C18).[8][9] This can be a more cost-effective approach if a laboratory does not have a wide range of chiral columns.[8][9]
Q3: How do I select an appropriate mobile phase for my chiral separation?
A3: Mobile phase selection in chiral chromatography often requires empirical screening. A common starting point for polysaccharide-based CSPs is a mixture of an organic solvent (like acetonitrile or methanol) and a buffer (e.g., ammonium bicarbonate). The ratio of the organic solvent to the buffer and the pH of the buffer are critical parameters to optimize for achieving the best resolution.
Q4: Can I use a gradient elution for chiral separation of this compound?
A4: Yes, gradient elution can be used. However, isocratic conditions are often preferred for chiral separations as they can provide more stable baselines and better reproducibility. If you are analyzing multiple compounds with different retention characteristics alongside this compound, a gradient method may be more suitable.
Q5: What detection method is most suitable for this compound analysis?
A5: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a highly sensitive and selective method for detecting and quantifying this compound enantiomers.[6][10] UV detection is also possible, but it may lack the sensitivity and specificity required for analyzing samples with complex matrices or very low concentrations.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the chiral separation of this compound (MDA) and related compounds.
Table 1: Method Performance for this compound (MDA) Enantiomers
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 10 µg/L | Blood | [1][11] |
| Limit of Quantitation (LOQ) | 5 ng/mL | Plasma & Urine | [8] |
| Lower Limit of Quantitation (LLOQ) | 10 µg/L | Blood | [1][11] |
| Upper Limit of Quantitation (ULOQ) | 1000 µg/L | Blood | [1][11] |
| Extraction Recovery | > 95% | Plasma & Urine | [8] |
Table 2: Chromatographic Conditions for this compound (MDA) Separation
| Column | Mobile Phase | Flow Rate | Detection | Reference |
| Lux AMP (amylose-based) | Acetonitrile with 25% (v/v) 5 mM ammonium bicarbonate buffer (pH 11.0) | N/A | MS/MS | [6][10] |
| Lux i-Amylose-3 | Acetonitrile with 25% (v/v) 5 mM ammonium bicarbonate buffer (pH 11.0) | N/A | MS/MS | [6] |
| Chiral-CBH (protein-based) | Sodium dihydrogenphosphate, EDTA disodium salt, isopropanol (pH 6.44) | N/A | Fluorescence | [8] |
| Astec Chirobiotic V2 | Methanol, 0.1% acetic acid, 0.02% ammonium hydroxide | 250 µL/min | MS/MS |
Experimental Protocols
Protocol 1: Chiral Separation using a Polysaccharide-Based CSP (adapted from P. Stebel et al., 2024)
This protocol is based on a method for the simultaneous enantioseparation of MDMA and its metabolites, including this compound (MDA).[6][10]
-
Column: Lux AMP column.
-
Mobile Phase: Acetonitrile containing 25% (v/v) 5 mM ammonium bicarbonate buffer, adjusted to pH 11.0.
-
Flow Rate: Optimized to achieve separation within approximately 6 minutes.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C, requires optimization).
-
Injection Volume: Typically 5-10 µL.
-
Detection: Tandem Mass Spectrometry (MS/MS) operating in a suitable ionization mode for this compound.
-
Sample Preparation: Samples (e.g., plasma, urine) are typically prepared using solid-phase extraction (SPE) to remove interferences and concentrate the analytes.
Protocol 2: Chiral Derivatization with Achiral HPLC (adapted from K. M. G. O'Connor et al., 2017)
This protocol outlines a general procedure for chiral derivatization followed by standard reversed-phase HPLC.[7]
-
Derivatization:
-
To a prepared sample extract, add a solution of a chiral derivatizing agent (e.g., 1-fluoro-2,4-dinitrophenyl-5-l-alaninamide, Marfey's reagent).
-
Adjust the pH to basic conditions (e.g., using sodium bicarbonate) to facilitate the reaction.
-
Heat the mixture (e.g., at 45°C for 1 hour) to form the diastereomers.
-
Neutralize the reaction and prepare for injection.
-
-
Column: Standard C18 column (e.g., Phenomenex Kinetex 2.6 µm C18).[7]
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 60:40).[7]
-
Flow Rate: A typical flow rate for a standard analytical column (e.g., 0.4 mL/min).
-
Detection: MS/MS operating in negative ion mode to detect the derivatized compounds.[7]
Visualizations
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: Logical workflow for chiral HPLC method development.
References
- 1. open.bu.edu [open.bu.edu]
- 2. d-nb.info [d-nb.info]
- 3. Enantioselective metabolism of the designer drugs 3,4-methylenedioxymethamphetamine ('ecstasy') and 3,4-methylenedioxyethylamphetamine ('eve') isomers in rat brain and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of enantioselective high-performance liquid chromatography-tandem mass spectrometry method for the quantitative determination of 3,4-methylenedioxy-methamphetamine (MDMA) and its phase-1 metabolites in human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective quantitation of the ecstasy compound (R)- and (S)-N-ethyl-3,4-methylenedioxyamphetamine and its major metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of enantioselective high-performance liquid chromatography-tandem mass spectrometry method for the quantitative determination of 3,4-methylenedioxy-methamphetamine (MDMA) and its phase-1 metabolites in human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [open.bu.edu]
Minimizing degradation of Tenamfetamine during sample extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Tenamfetamine (also known as Methylenedioxyamphetamine or MDA) during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound degradation during sample extraction?
A1: The stability of this compound during sample extraction is primarily influenced by three main factors: pH, temperature, and the choice of solvent. Extreme pH conditions (both acidic and basic), elevated temperatures, and exposure to certain reactive solvents can lead to the degradation of the analyte, resulting in inaccurate quantification.[1][2] Light exposure can also contribute to the degradation of amphetamines, a process known as photodegradation.[3][4][5]
Q2: What is the optimal pH range for extracting this compound to minimize degradation?
A2: For ionizable compounds like this compound, which is a basic drug, adjusting the pH of the aqueous sample is crucial for efficient partitioning into an organic solvent and maintaining stability. To ensure the analyte is in its neutral, less water-soluble form, the pH of the sample should be adjusted to be at least two pH units above its pKa.[6] Since amphetamines are basic drugs, extraction is typically performed under alkaline conditions. However, very high pH values can promote degradation.[7] Therefore, a moderately basic pH, typically in the range of 9-10, is recommended for optimal extraction and stability.
Q3: How does temperature affect this compound stability during extraction?
A3: Elevated temperatures can accelerate the degradation of this compound.[8] It is generally recommended to perform extraction procedures at room temperature or below. If evaporation steps are necessary to concentrate the extract, they should be carried out at low temperatures, for instance, using a gentle stream of nitrogen.[9] One study on a related compound, MDMA, showed that small increases in ambient temperature can significantly impact its effects and neurotoxicity, highlighting the sensitivity of these compounds to temperature changes.[8]
Q4: Which solvents are recommended for this compound extraction to ensure its stability?
A4: The choice of extraction solvent is critical. For liquid-liquid extraction (LLE), solvents that provide good recovery and are relatively inert are preferred. A study on amphetamine impurities found that isooctane and toluene provided the most inert conditions.[10] For solid-phase extraction (SPE), the choice of elution solvent is important. A mixture of dichloromethane, isopropanol, and ammonium hydroxide has been used effectively for eluting amphetamines from SPE cartridges.[11] It is crucial to use high-purity solvents to avoid introducing contaminants that could catalyze degradation.
Q5: How should I store my samples before and after extraction to prevent this compound degradation?
A5: Proper storage is essential to maintain the integrity of your samples. For long-term storage of biological samples like urine and blood, freezing at -20°C is recommended.[12][13] Studies on amphetamine derivatives in urine have shown them to be stable for extended periods when stored at this temperature.[7][13] After extraction, if the samples are not analyzed immediately, they should be stored in a cool, dark place, preferably in a refrigerator or freezer, to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Suboptimal pH during extraction. For LLE, if the pH is too low, this compound will be in its ionized form and remain in the aqueous phase. | Adjust the pH of the aqueous sample to be 2 units above the pKa of this compound (approximately pH 9-10) to ensure it is in its neutral form for efficient extraction into the organic solvent.[6] |
| Inappropriate solvent choice. The solvent may not have the optimal polarity to efficiently extract this compound. | For LLE, consider using a solvent with a high partition coefficient for amphetamines, such as a mixture of chloroform and ethyl acetate. For SPE, ensure the elution solvent is strong enough to desorb the analyte from the sorbent.[14] | |
| Incomplete elution from SPE cartridge. The elution solvent volume or strength may be insufficient. | Optimize the elution protocol by increasing the solvent volume, using a stronger solvent mixture, or performing multiple elution steps. | |
| Presence of degradation products in the chromatogram | Exposure to extreme pH. Both highly acidic and highly basic conditions can cause degradation. | Maintain the pH within the optimal range (9-10) during extraction. Avoid prolonged exposure to harsh pH conditions. |
| High temperatures during sample processing. Heat can accelerate chemical reactions leading to degradation. | Perform all extraction steps at room temperature or below. Use gentle evaporation techniques (e.g., nitrogen stream at low heat) if concentration is needed.[9] | |
| Use of reactive solvents. Some solvents may react with this compound. | Use high-purity, inert solvents. A study on amphetamine impurities suggested isooctane and toluene as inert options.[10] | |
| Photodegradation. Exposure to light, especially UV light, can cause degradation. | Protect samples from light by using amber vials or working in a dimly lit environment.[3][4][5] | |
| Inconsistent results between replicate samples | Variable extraction efficiency. Inconsistent pH adjustment or solvent volumes between samples. | Ensure precise and consistent addition of all reagents, including pH adjustment solutions and extraction solvents, to all samples. |
| Sample contamination. Introduction of contaminants that may interfere with the analysis or promote degradation. | Use clean glassware and high-purity reagents. Filter samples if they contain particulate matter. | |
| Analyte instability in the final extract. The solvent used to reconstitute the final extract may not be optimal for stability. | Choose a reconstitution solvent in which this compound is known to be stable and that is compatible with the analytical instrument. |
Quantitative Data Summary
Table 1: Stability of Amphetamine Derivatives in Urine at Different Storage Temperatures
| Compound | Storage Temperature | Duration | % Recovery | Reference |
| MDA | Room Temperature | 21 weeks | No significant loss | [7][13] |
| MDA | 4°C | 21 weeks | No significant loss | [7][13] |
| MDA | -20°C | 21 weeks | No significant loss | [7][13] |
| MDMA | Room Temperature | 21 weeks | No significant loss | [13] |
| MDEA | Room Temperature | 21 weeks | No significant loss | [13] |
Table 2: Photodegradation of Amphetamines in Solution After 3 Hours of Irradiation
| Compound | Solvent | % Photodegradation | Reference |
| Amphetamine | Water | 1% | [3] |
| Amphetamine | Methanol | 15% | [3] |
| Methamphetamine | Water | 4% | [3] |
| Methamphetamine | Methanol | 15% | [3] |
| MDMA | Water | ~30-40% | [3] |
| MDMA | Methanol | ~30-40% | [3] |
| MDA | Water | ~25-35% | [3] |
| MDA | Methanol | ~25-35% | [3] |
Experimental Protocols
1. Liquid-Liquid Extraction (LLE) Protocol for this compound from Urine
This protocol is a general guideline and should be optimized for your specific analytical method.
-
Sample Preparation:
-
To 1 mL of urine sample in a glass tube, add an appropriate internal standard.
-
Adjust the pH of the sample to 9.5 by adding a suitable buffer (e.g., borate buffer) or a base solution (e.g., 1M NaOH) dropwise while vortexing.
-
-
Extraction:
-
Add 5 mL of an appropriate extraction solvent (e.g., a 9:1 mixture of chloroform:isopropanol).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for analysis.
-
2. Solid-Phase Extraction (SPE) Protocol for this compound from Blood Plasma
This protocol is a general guideline using a mixed-mode cation exchange SPE cartridge and should be optimized.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an appropriate internal standard.
-
Add 2 mL of a suitable buffer (e.g., phosphate buffer, pH 6) and vortex.
-
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water.
-
Equilibrate the cartridge with 3 mL of the pre-treatment buffer.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute the analyte with 3 mL of an appropriate elution solvent (e.g., a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide, 78:20:2 v/v/v).[11]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. forensic.sc.su.ac.th [forensic.sc.su.ac.th]
- 8. Small changes in ambient temperature cause large changes in 3,4-methylenedioxymethamphetamine (MDMA)-induced serotonin neurotoxicity and core body temperature in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. Solid-phase extraction in amphetamine and methamphetamine analysis of urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability study of the designer drugs "MDA, MDMA and MDEA" in water, serum, whole blood, and urine under various storage temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamopen.com [benthamopen.com]
Troubleshooting low recovery of Tenamfetamine in solid-phase extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low recovery of Tenamfetamine (also known as 3,4-methylenedioxyamphetamine or MDA) during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: My this compound recovery is critically low. Where should I begin troubleshooting?
Low recovery is a common issue that can occur at any stage of the SPE process. A systematic approach is the most effective way to identify the problem. The first step is to determine where the analyte is being lost by analyzing the liquid fractions from each step of the process (sample load, wash, and elution).[1]
Recommended Diagnostic Workflow:
-
Repeat the Extraction: Perform the extraction on a standard solution of this compound without the sample matrix.[1]
-
Collect All Fractions: Separately collect the flow-through from the sample loading step, each wash solution, and the final elution solvent.
-
Analyze Each Fraction: Quantify the amount of this compound in each collected fraction.
-
Analyte in Load/Wash Fractions: Indicates poor retention. This could be due to an incorrect pH, an inappropriate sorbent, or wash/load solvents that are too strong.[1][2]
-
Analyte Not Found in Any Fraction: Suggests the analyte is irreversibly bound to the sorbent.[1] This points to an elution solvent that is too weak or has an incorrect pH.
-
Low Analyte Levels Everywhere: Could indicate degradation of the analyte during sample processing or storage.[3][4]
-
This systematic process will pinpoint the exact step causing the loss, allowing you to apply a targeted solution.
Q2: What key chemical properties of this compound should I consider for SPE?
Understanding the physicochemical properties of this compound is crucial for developing a robust SPE method. As an amphetamine derivative, it is a basic compound with moderate hydrophobicity.
| Property | Value | Implication for SPE |
| pKa | 9.67 - 10.01[5][6] | This compound has a primary amine group that is positively charged (protonated) at neutral and acidic pH. This is the key to retention on cation exchange sorbents. To neutralize it for elution, the pH must be raised significantly above this value. |
| logP | ~1.6[6] | This value indicates moderate lipophilicity, suggesting that it can be retained by reversed-phase sorbents (like C8 or C18) through hydrophobic interactions. |
Q3: How do I choose the right SPE sorbent for this compound?
The choice of sorbent is critical and depends on the sample matrix and desired selectivity.
-
Mixed-Mode Sorbents: These are often the best choice for basic drugs like this compound from complex biological matrices.[7] They combine two retention mechanisms, typically reversed-phase and ion exchange (e.g., strong cation exchange, SCX). This dual mechanism allows for more rigorous wash steps, resulting in cleaner extracts.[7]
-
Polymeric Reversed-Phase Sorbents: Materials like Oasis HLB are water-wettable and offer good retention for a broad range of compounds, including this compound. They are generally more stable across a wider pH range than traditional silica-based sorbents.
-
Molecularly Imprinted Polymers (MIPs): For the highest selectivity, MIPs can be designed with cavities that specifically bind to the amphetamine class of compounds. This allows for very aggressive washing steps to remove interferences, leading to exceptionally clean extracts.
-
Silica-Based Reversed-Phase (C8, C18): These are traditional sorbents that retain this compound via hydrophobic interactions. However, they may require careful pH control and can suffer from lower recovery if the sample matrix is complex.
Q4: I'm losing my analyte during the sample loading or washing steps. What should I do?
This issue, known as "breakthrough," occurs when the analyte fails to bind or is prematurely washed off the sorbent.
-
Check Sample pH: For cation exchange or mixed-mode sorbents, the sample pH must be approximately 2 units below the analyte's pKa to ensure the amine group is fully protonated (positively charged). For this compound (pKa ~9.7), a sample loading pH of 6-7.5 is appropriate.[8]
-
Reduce Organic Content of Sample: If your sample is dissolved in a solvent with a high percentage of organic content, it may be too strong and prevent the analyte from binding to the sorbent. Dilute your sample with an aqueous buffer or water.[2]
-
Weaken the Wash Solvent: Your wash solvent may be too strong, stripping the analyte from the sorbent along with interferences. Reduce the percentage of organic solvent in the wash step (e.g., from 20% methanol to 5% methanol).[9][10]
-
Increase Sorbent Mass: If the cartridge is overloaded with either the analyte or matrix components, breakthrough can occur.[2] Consider using a cartridge with a larger sorbent bed or loading a smaller sample volume.[11]
Q5: My analyte seems to be stuck on the cartridge. How can I improve elution?
This happens when the elution solvent is not strong enough to disrupt the interactions between the analyte and the sorbent.
-
Increase Elution Solvent Strength:
-
For Reversed-Phase: Increase the percentage of organic solvent (e.g., from 70% methanol to 90% methanol or acetonitrile).[9]
-
For Ion Exchange: The key is to neutralize the charge on the analyte. Since this compound is a base, use a basic elution solvent. A common choice is 2-5% ammonium hydroxide in an organic solvent like methanol or isopropanol.[10]
-
-
Try a Different Solvent: Some analytes elute better in a different solvent. For example, if methanol is not working, try isopropanol or acetonitrile.[9]
-
Incorporate a "Soak" Step: After adding the elution solvent, allow it to sit in the sorbent bed for 2-5 minutes before applying vacuum or pressure.[9] This can improve the interaction between the solvent and the analyte, facilitating more complete elution.
Q6: Could my sample matrix be interfering with the extraction?
Yes, complex biological matrices like plasma, urine, or hair can contain endogenous proteins, phospholipids, and salts that interfere with the SPE process.[12][13] These components can compete with this compound for binding sites on the sorbent or clog the cartridge.[9] Using a more selective sorbent like a mixed-mode or MIP cartridge can significantly reduce these effects. Additionally, a hybrid technique like HybridSPE, which combines protein precipitation with SPE, can be effective for removing protein and phospholipid interferences.[12]
Q7: Are there any concerns about the stability of this compound during sample preparation?
Amphetamines can be susceptible to degradation depending on storage conditions.[4]
-
Storage: To minimize degradation before analysis, samples should be stored in dark-glass bottles at -20°C.[7]
-
Processing: During the extraction procedure, avoid prolonged exposure to high temperatures or extreme pH conditions where possible.[3] The stability of amphetamine profiles can be affected by storage time and temperature.[4][14]
Quantitative Data Summary
The recovery of amphetamines is highly dependent on the chosen SPE method and matrix. The following table summarizes recovery data from various studies to illustrate the impact of methodology.
| SPE Technique | Analyte(s) | Matrix | Reported Recovery / Improvement | Reference |
| General SPE Protocols | Amphetamines | Aqueous | 50% - 106% | [7] |
| HybridSPE | Amphetamine (AP) & Methamphetamine (MA) | Dyed Hair | 50% greater for AP and 20% greater for MA compared to polymeric reversed-phase SPE. | [12] |
| Molecularly Imprinted Polymer (SupelMIP™) | Methamphetamine & MDMA | Urine | >80% at spike levels of 0.5-5.0 ng/mL. | |
| Conventional Hydrophilic Polymer | Various Amphetamines | Urine | 0% recovery at low spike levels (0.01-0.015 ng/mL). |
Example Experimental Protocol: Mixed-Mode SPE for this compound
This protocol is a general guideline for extracting this compound from an aqueous matrix (e.g., hydrolyzed urine) using a mixed-mode strong cation exchange (SCX) cartridge. Optimization may be required for specific matrices.
1. Sample Pre-treatment:
-
Adjust the pH of the sample to ~6.0 using a suitable buffer (e.g., phosphate buffer). This ensures the this compound is protonated.
-
Centrifuge the sample to remove any particulates.
2. Cartridge Conditioning:
-
Pass 1-2 column volumes of methanol through the cartridge to wet the sorbent.[15] Do not let the sorbent go dry.
3. Cartridge Equilibration:
-
Pass 1-2 column volumes of deionized water through the cartridge.[15]
-
Pass 1-2 column volumes of your sample loading buffer (e.g., pH 6 phosphate buffer) through the cartridge.[15] Do not let the sorbent go dry.
4. Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).[15]
5. Wash Steps:
-
Wash 1 (Polar Interference Removal): Wash the cartridge with 1-2 column volumes of an acidic aqueous solution (e.g., 0.1 M acetic acid) to remove hydrophilic interferences.
-
Wash 2 (Non-polar Interference Removal): Wash the cartridge with 1-2 column volumes of methanol to remove retained hydrophobic interferences. This step is critical for a clean extract.
6. Elution:
-
Elute the this compound with 1-2 column volumes of a basic organic solvent. A typical eluent is 2-5% ammonium hydroxide in methanol.[10] This neutralizes the charge on the this compound, releasing it from the SCX sorbent.
-
Collect the eluate for subsequent analysis (e.g., evaporation and reconstitution for LC-MS).
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 3. welchlab.com [welchlab.com]
- 4. Stability of amphetamine impurity profiles during 12 months of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-Methylenedioxyamphetamine | C10H13NO2 | CID 1614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for 3,4-Methylenedioxyamphetamine (HMDB0041931) [hmdb.ca]
- 7. Amphetamines analysis in wastewaters - method performance of solid phase extraction - higher performance liquid chromatography mass spectrometry techniques (SPE-HPLC MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aquila.usm.edu [aquila.usm.edu]
- 9. agilent.com [agilent.com]
- 10. SPE Method Development | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. specartridge.com [specartridge.com]
- 12. Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Best practices for the storage and handling of Tenamfetamine reference standards
Welcome to the comprehensive support center for the proper storage, handling, and use of Tenamfetamine reference standards. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound reference standards?
A1: this compound reference standards should be stored at -20°C in their original, unopened containers to ensure long-term stability.[1] Once opened, any unused portion should be carefully stored under the same conditions to minimize degradation.
Q2: How should I handle this compound reference standards in the laboratory?
A2: this compound is a controlled substance and should be handled with appropriate safety measures in a well-ventilated area, preferably under a fume hood.[2] Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Avoid inhalation of the powder or contact with skin and eyes.
Q3: What is the shelf life of a this compound reference standard?
A3: The shelf life of a this compound reference standard is lot-specific and can be found on the Certificate of Analysis (CoA) provided by the manufacturer. It is crucial to check the expiry date before use. For solutions, such as methamphetamine hydrochloride in methanol (a related compound), a shelf life of 36 months at 2–8°C has been reported with less than 1% decomposition, providing an indication of the stability of similar compounds under specific conditions.
Q4: Can I dissolve the this compound reference standard in solvents other than what is provided in a pre-made solution?
A4: Yes, if you have a neat or powdered reference standard. Methanol is a common solvent for preparing stock solutions of this compound.[3] However, the choice of solvent should be compatible with your analytical method (e.g., HPLC or GC-MS). Always use high-purity, HPLC or GC-grade solvents.
Q5: How can I be sure my reference standard is still viable if it's close to its expiry date?
A5: If you have concerns about the viability of a reference standard near its expiry date, it is recommended to perform a system suitability test or compare its analytical response to a new, certified reference standard. Any significant deviation in retention time, peak shape, or response may indicate degradation.
Storage and Stability Data
Proper storage is critical to maintain the integrity of your this compound reference standard. The following table summarizes recommended storage conditions and provides general stability information. Note that specific stability data under various conditions for this compound is not extensively published; therefore, conducting your own stability studies for prepared solutions is recommended.
| Parameter | Condition | Recommendation/Observation |
| Solid Standard (Neat) | Temperature | -20°C (Long-term) |
| Light | Protect from light | |
| Humidity | Store in a desiccator or with a desiccant | |
| Standard Solution | Temperature | 2-8°C (Short-term) or -20°C (Long-term) |
| Light | Store in amber vials or protect from light | |
| pH | The stability of amphetamine-like compounds can be pH-dependent. Acidic conditions may favor stability for these basic compounds. | |
| Photostability | Amphetamines can be susceptible to photodegradation. Exposure to artificial sunlight has been shown to cause a decrease in the concentration of amphetamines in hair samples. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method for this compound Analysis
This protocol provides a general framework for the analysis of this compound. Method validation and optimization are essential for specific applications.
1. Standard Preparation:
- Accurately weigh a known amount of this compound hydrochloride reference standard.
- Dissolve in methanol to prepare a stock solution of 1 mg/mL.
- Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A mixture of a buffer (e.g., phosphate or acetate buffer, pH 3-4) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 µL.
- Column Temperature: 25-30°C.
- Detection: UV at approximately 285 nm.
3. System Suitability:
- Inject a standard solution multiple times to ensure system precision (RSD < 2% for peak area and retention time).
- Check for theoretical plates (>2000) and tailing factor (<2) for the this compound peak.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound Analysis
Derivatization is often required for the GC-MS analysis of amphetamines to improve chromatographic properties and mass spectral fragmentation.
1. Standard and Sample Preparation:
- Prepare a stock solution of this compound in methanol.
- For derivatization, evaporate a known amount of the standard or sample extract to dryness under a gentle stream of nitrogen.
- Add a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or heptafluorobutyric anhydride - HFBA) and an appropriate solvent (e.g., ethyl acetate).
- Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.
2. GC-MS Conditions:
- Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Injector: Split/splitless injector, typically in splitless mode for trace analysis.
- Injector Temperature: 250-280°C.
- Oven Temperature Program: Start at a lower temperature (e.g., 80-100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
- Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 40-500 or Selected Ion Monitoring (SIM) for target ions of the derivatized this compound.
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Causes | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with the column stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column.- Lower the sample concentration.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. Adding a competing base to the mobile phase can also help. |
| Baseline Drift | - Column temperature fluctuations.- Mobile phase composition changing.- Column contamination. | - Use a column oven to maintain a constant temperature.- Ensure the mobile phase is well-mixed and degassed.- Flush the column with a strong solvent. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Pump malfunction or leaks.- Column not equilibrated. | - Prepare mobile phase accurately and consistently.- Check for leaks and ensure the pump is delivering a constant flow rate.- Equilibrate the column with the mobile phase for a sufficient time before analysis. |
GC-MS Analysis
| Issue | Possible Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | - Active sites in the injector liner or column.- Incomplete derivatization. | - Use a deactivated injector liner and a high-quality, low-bleed GC column.- Optimize derivatization conditions (reagent volume, temperature, and time). |
| No or Low Peak Response | - Degradation of the analyte in the injector.- Leak in the system.- Improper derivatization. | - Lower the injector temperature.- Perform a leak check.- Verify the derivatization procedure and the integrity of the derivatizing agent. |
| Ghost Peaks | - Carryover from a previous injection.- Contamination in the syringe or injector. | - Run a blank solvent injection to check for carryover.- Clean the syringe and injector port. |
Visualizations
Caption: A simplified workflow for the analysis of this compound reference standards.
Caption: A logical flow diagram for troubleshooting common HPLC issues.
References
Interpreting unexpected metabolites in Tenamfetamine metabolism studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the interpretation of unexpected metabolites in Tenamfetamine (also known as 3,4-methylenedioxyamphetamine or MDA) metabolism studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolic pathways for this compound (MDA)?
This compound, a substituted amphetamine, primarily undergoes metabolism in the liver through several key pathways.[1][2][3] The major routes of biotransformation involve:
-
O-Demethylenation: The methylenedioxy bridge is cleaved to form dihydroxy metabolites, most notably alpha-methyldopamine (α-MeDA). This is a critical step often mediated by cytochrome P450 (CYP) enzymes.
-
Aromatic Hydroxylation: A hydroxyl group is added to the aromatic ring.[3]
-
Side-chain Hydroxylation: The propyl side chain is hydroxylated.[3]
-
Oxidative Deamination: The amine group is removed, leading to the formation of a ketone.
-
Phase II Conjugation: The metabolites produced through the pathways above, particularly hydroxylated metabolites, can be further conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[3]
Q2: What is considered an "unexpected" metabolite in a this compound study?
An unexpected metabolite is any peak detected in your analytical run (e.g., LC-MS) that corresponds to a modified form of the parent drug but cannot be explained by the well-documented metabolic pathways listed above. Examples include metabolites with unusual mass shifts, products of unexpected conjugation (e.g., glutathione), or results of ring cleavage.
Q3: What are the common causes for the appearance of unexpected metabolites?
The presence of an unknown peak is not always indicative of a novel metabolic pathway. Several factors should be considered:
-
Novel or Minor Metabolic Pathways: The metabolite could be genuine but arise from a previously uncharacterized pathway or one that is expressed at very low levels, perhaps due to genetic polymorphisms (e.g., in CYP2D6) or species-specific differences.[4]
-
Reactive Metabolite Formation: this compound's metabolites, such as the catechol-like α-MeDA, can be oxidized to form reactive ortho-quinones.[5] These reactive intermediates can covalently bind to macromolecules or trapping agents like glutathione (GSH), forming adducts that appear as unexpected peaks.[5][6]
-
Experimental or Analytical Artifacts:
-
Contamination: The unexpected signal may originate from contamination in the sample, solvents, or analytical system.[7][8]
-
In-source Fragmentation/Transformation: The compound may be degrading or rearranging within the mass spectrometer's ion source.
-
Sample Degradation: The parent drug or its metabolites may degrade during sample preparation, incubation, or storage.
-
Matrix Effects: Components of the biological matrix (e.g., microsomes, plasma) can interfere with ionization, sometimes leading to the appearance of adducts or false signals.[9]
-
Q4: I've detected an unexpected peak. What is the first troubleshooting step?
The first step is to ensure the peak is real and not a system artifact. Re-run a blank sample (matrix and solvent without the test compound) immediately after your sample. If the peak persists in the blank, it indicates carryover or system contamination.[8] If the peak is absent in the blank, proceed to characterize the unknown signal and verify its metabolic origin.
Troubleshooting Guide: Investigating Unexpected Metabolites
This guide provides a systematic approach to identifying the source of an unexpected analytical signal in your metabolism study.
Problem: A consistent, unknown peak is observed in incubated samples containing this compound but is absent in time-zero (T0) and vehicle controls.
| Step | Action | Rationale | Potential Findings & Next Steps |
| 1. System & Sample Integrity Check | 1. Analyze a blank solvent injection. 2. Analyze a negative control (incubation matrix without drug). 3. Re-inject a known standard to check instrument performance. | Rules out system contamination, carryover, or issues with the biological matrix itself.[7][8] | No peak observed: The signal is likely related to the test compound. Proceed to Step 2. Peak observed: The system or matrix is contaminated. Clean the instrument and/or use fresh reagents. |
| 2. Structural Characterization | 1. Acquire high-resolution mass spectrometry (HRMS) data for the unknown peak to determine its accurate mass and predict a molecular formula. 2. Perform MS/MS fragmentation on both the parent drug and the unknown peak. | An accurate mass provides the elemental composition, allowing you to calculate the mass shift from the parent drug. Fragmentation patterns provide clues about the molecule's structure.[10] | Plausible formula obtained: Compare the fragmentation pattern to the parent drug. A similar core structure suggests a metabolite. A significant difference may point to a degradation product or artifact. Proceed to Step 3. |
| 3. Rule Out Non-Enzymatic Origin | 1. Run a control incubation with heat-inactivated enzymes (e.g., boiled microsomes). 2. Incubate this compound in the buffer solution alone (no enzymes or cofactors) for the full experiment duration. | Differentiates between a true enzyme-catalyzed metabolite and a product of chemical degradation or reaction with buffer components. | Peak is absent or significantly reduced: The formation is enzyme-dependent. It is likely a true metabolite. Proceed to Step 4. Peak is still present: The formation is non-enzymatic. Investigate chemical stability and potential reactions with container materials. |
| 4. Confirm Metabolic Pathway | 1. Reaction Phenotyping: Co-incubate this compound with a panel of specific CYP450 chemical inhibitors.[11][12] 2. Recombinant Enzymes: Incubate this compound with individual, recombinant human CYP enzymes (e.g., rCYP2D6, rCYP3A4) to see which ones produce the metabolite.[4][11] | Identifies the specific enzyme(s) responsible for generating the metabolite, confirming its biological origin and providing insight into the metabolic pathway. | Formation is blocked by a specific inhibitor (e.g., quinidine for CYP2D6): This confirms the involvement of that specific enzyme. Formation is observed with a specific recombinant CYP: This provides definitive evidence for the role of that enzyme in the metabolite's formation. |
Quantitative Data Summary
The following table summarizes the expected primary metabolites of this compound. Note: Relative percentages are illustrative and can vary significantly based on the experimental system (species, enzyme source) and conditions.
| Metabolite | Metabolic Reaction | Key Enzymes Involved | Illustrative Relative Abundance (%) |
| alpha-Methyldopamine (α-MeDA) | O-Demethylenation | CYP2D6, CYP3A4 | 40 - 60% |
| 4-Hydroxy-tenamfetamine | Aromatic Hydroxylation | CYP2D6[3] | 15 - 25% |
| 3-Hydroxy-tenamfetamine | Aromatic Hydroxylation | CYP2D6 | 5 - 15% |
| This compound-N-glucuronide | N-Glucuronidation | UGTs | < 10% |
| α-MeDA-Sulfate/Glucuronide | Sulfation / Glucuronidation | SULTs, UGTs | Variable (Phase II) |
Experimental Protocols
Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol outlines a standard procedure for assessing the metabolism of this compound.
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in buffer.
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension and this compound (at a final concentration of 1-10 µM) in a water bath at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. The final incubation volume is typically 200 µL.
-
Include control incubations: T0 (reaction stopped immediately), no-NADPH (cofactor omitted), and vehicle control (solvent instead of drug).
-
-
Time-Point Sampling & Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile, typically containing an internal standard for analytical quantification.
-
-
Sample Processing:
-
Vortex the quenched samples thoroughly.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a new vial or 96-well plate for LC-MS/MS analysis.
-
Protocol 2: CYP450 Reaction Phenotyping with Chemical Inhibitors
This protocol is used to identify which CYP enzymes are responsible for forming a metabolite.
-
Setup: Follow the HLM incubation protocol (Protocol 1).
-
Inhibitor Addition:
-
Prepare separate incubation tubes for each inhibitor.
-
Add a known, specific CYP inhibitor to each tube prior to the pre-incubation step. Use a concentration known to be selective for its target enzyme (e.g., Quinidine for CYP2D6, Ketoconazole for CYP3A4).
-
Include a "no inhibitor" control, which represents 100% activity.
-
-
Reaction & Analysis:
-
Initiate the reaction with NADPH as described above and incubate for a fixed time point (e.g., 30 minutes).
-
Quench and process the samples as in Protocol 1.
-
-
Data Interpretation:
-
Analyze the formation of the metabolite of interest in all samples.
-
Calculate the percent of metabolite formation relative to the "no inhibitor" control.
-
A significant reduction in metabolite formation in the presence of a specific inhibitor indicates that the corresponding CYP enzyme plays a major role in that metabolic pathway.[12]
-
Visualizations
References
- 1. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the metabolism and the detectability of 4-methyl-amphetamine and its isomers 2-methyl-amphetamine and 3-methyl-amphetamine in rat urine using GC-MS and LC-(high-resolution)-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of metabolism in 3,4-(+)-methylenedioxyamphetamine and 3,4-(+)-methylenedioxymethamphetamine (ecstasy) toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alliancebioversityciat.org [alliancebioversityciat.org]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. benchchem.com [benchchem.com]
- 10. Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
Validation & Comparative
Comparative Neurotoxicity of Tenamfetamine (MDA) versus MDMA in Primates: A Guide for Researchers
This guide provides a comprehensive comparison of the neurotoxic effects of Tenamfetamine (3,4-methylenedioxyamphetamine or MDA) and 3,4-methylenedioxymethamphetamine (MDMA) in non-human primates. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of key experimental findings to inform future studies.
Executive Summary
Both MDA and MDMA exhibit selective neurotoxicity towards serotonergic (5-HT) neurons in the primate brain.[1][2] The primary mechanism involves damage to 5-HT axon terminals in the forebrain, leading to long-term depletion of serotonin and its metabolites.[1][3] Current evidence strongly indicates that MDA is a more potent serotonin neurotoxin than MDMA at equivalent doses.[1] While initial concerns were raised about MDMA's potential dopaminergic neurotoxicity, the seminal paper suggesting this was retracted, and the consensus now points to a primary and selective effect on the serotonin system for both compounds.[1][4][5][6][7][8] The neurotoxic effects are dose-dependent and influenced by the route of administration, with parenteral routes showing greater toxicity than oral administration.[8][9][10] Non-human primates have been shown to be more sensitive to the neurotoxic effects of MDMA than rodents.[11]
Data Presentation: Neurochemical and Structural Changes
The following tables summarize quantitative data from key studies, highlighting the comparative effects of MDA and MDMA on serotonergic markers in the primate brain.
Table 1: Comparative Effects of MDA and MDMA on Serotonin (5-HT) Axon Density
| Compound | Dosage | Primate Species | Brain Region | % Reduction in 5-HT Axons (compared to control) | Source |
| MDA | 20 mg/kg, s.c., twice daily for 4 days | Rat | Forebrain | Greater than MDMA | [1] |
| MDMA | 20 mg/kg, s.c., twice daily for 4 days | Rat | Forebrain | Profound loss | [1] |
*Note: While this foundational study was in rats, it provides the most direct comparison of potency and established the selective ablation of 5-HT axon terminals by both compounds. The findings have been generalized to primates in subsequent literature.[11]
Table 2: Long-Term Effects of MDMA on Serotonergic Markers in Squirrel Monkeys
| Time Post-Treatment | Brain Region | % Reduction in Serotonin (5-HT) | % Reduction in 5-HIAA | % Reduction in [³H]paroxetine binding (SERT sites) | Source |
| 2 Weeks | Frontal Cortex | ~80% | ~75% | ~85% | [3] |
| Caudate Nucleus | ~90% | ~85% | ~90% | [3] | |
| Hippocampus | ~80% | ~70% | ~85% | [3] | |
| 18 Months | Frontal Cortex | ~80% | ~75% | ~85% | [3] |
| Caudate Nucleus | ~90% | ~85% | ~90% | [3] | |
| Hippocampus | ~80% | ~70% | ~85% | [3] | |
| Hypothalamus | +40% (increase) | +87% (increase) | ~80% | [3] |
Dosage: 5 mg/kg MDMA, s.c., twice daily for 4 consecutive days.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of typical experimental protocols used in these primate neurotoxicity studies.
Protocol 1: Assessment of Serotonergic Axon Damage via Immunohistochemistry
-
Objective: To visualize and quantify the structural damage to serotonin axon terminals.
-
Subjects: Adult squirrel monkeys (Saimiri sciureus) or other non-human primate species.
-
Drug Administration: Animals are administered MDA or MDMA via a specific route (e.g., subcutaneous injection, oral gavage) and dosage regimen (e.g., 5 mg/kg, twice daily for 4 days).[3] Control animals receive a saline vehicle.
-
Tissue Preparation: At a predetermined time point post-treatment (e.g., 2 weeks), animals are deeply anesthetized and perfused transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde). The brains are then removed, post-fixed, and cryoprotected.
-
Immunohistochemistry: Coronal sections of the brain are cut on a microtome. The sections are incubated with a primary antibody specific for serotonin (5-HT). This is followed by incubation with a biotinylated secondary antibody and then an avidin-biotin-peroxidase complex. The presence of 5-HT is visualized using a chromogen like diaminobenzidine (DAB), which produces a colored precipitate.
-
Analysis: The density of 5-HT-immunoreactive axons in various brain regions (e.g., cortex, striatum, hippocampus) is examined using light microscopy. The extent of axonal loss, swelling, and fragmentation is qualitatively and quantitatively assessed, often by comparing the density of stained fibers in treated animals to that in controls.[1]
Protocol 2: Neurochemical Analysis via High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the levels of serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in brain tissue.
-
Subjects and Drug Administration: As described in Protocol 1.
-
Tissue Collection: At the designated endpoint, animals are euthanized, and their brains are rapidly removed and dissected on ice to isolate specific regions of interest (e.g., frontal cortex, caudate nucleus, hippocampus).
-
Sample Preparation: Brain tissue samples are homogenized in a solution (e.g., perchloric acid) to precipitate proteins and stabilize the monoamines. The homogenates are then centrifuged, and the supernatant is filtered.
-
HPLC Analysis: The filtered supernatant is injected into an HPLC system equipped with a reverse-phase column and an electrochemical detector. The mobile phase composition is optimized to separate 5-HT and 5-HIAA. The electrochemical detector is set at a specific oxidative potential to detect the analytes as they elute from the column.
-
Quantification: The concentrations of 5-HT and 5-HIAA are determined by comparing the peak areas from the samples to those of known standards. Results are typically expressed as nanograms per gram of wet tissue weight.[8]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes in the study of MDA and MDMA neurotoxicity.
Caption: Proposed mechanism of MDA/MDMA-induced serotonergic neurotoxicity.
References
- 1. Methylenedioxyamphetamine (MDA) and methylenedioxymethamphetamine (MDMA) cause selective ablation of serotonergic axon terminals in forebrain: immunocytochemical evidence for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of MDMA and MDA on brain serotonin neurons: evidence from neurochemical and autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lasting effects of (+-)-3,4-methylenedioxymethamphetamine (MDMA) on central serotonergic neurons in nonhuman primates: neurochemical observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. RETRACTED: Severe dopaminergic neurotoxicity in primates after a common recreational dose regimen of MDMA ("ecstasy") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinician.nejm.org [clinician.nejm.org]
- 7. researchgate.net [researchgate.net]
- 8. (+/-)3,4-Methylenedioxymethamphetamine selectively damages central serotonergic neurons in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxic effects of MDMA on central serotonergic neurons in the primate: importance of route and frequency of drug administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Studies of MDMA-induced neurotoxicity in nonhuman primates: a basis for evaluating long-term effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Behavioral Effects of Tenamfetamine (MDA) and Amphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the behavioral effects of Tenamfetamine, also known as 3,4-methylenedioxyamphetamine (MDA), and d-amphetamine. Both are substituted amphetamines that function as psychostimulants, but their distinct neurochemical actions lead to notable differences in their behavioral profiles. This document synthesizes experimental data on their effects on locomotor activity, their subjective effects as measured by drug discrimination paradigms, and their reinforcing properties observed in self-administration studies. Detailed experimental protocols and mechanistic signaling pathways are also provided to offer a complete comparative analysis for research and drug development purposes.
Core Behavioral Comparisons: Quantitative Data
The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of the potency and efficacy of this compound (MDA) and amphetamine across several behavioral assays.
Table 1: Locomotor Activity
This table compares the effects of MDA and amphetamine on spontaneous locomotor activity in rodents, a standard measure of stimulant action.
| Compound | Species | Doses (mg/kg, i.p.) | Peak Effect on Locomotion | Notes |
| d-Amphetamine | Rat | 1.0 - 4.0 | Dose-dependent increase in horizontal activity and stereotypy.[1][2] | At higher doses, locomotor activity can decrease as it is replaced by focused stereotyped behaviors.[1] |
| This compound (MDA) | Rat | 1.0 - 20.0 | Mimics the dose-related increases in locomotor activity produced by MDMA.[3] | Often described as having a behavioral profile intermediate between amphetamine and hallucinogens. |
| Comparison Note | - | - | Amphetamine is a classic psychostimulant with a primary effect on locomotor activation. MDA also increases locomotion, but its effects are more complex, often showing a biphasic response or being accompanied by other behavioral changes not typical of pure stimulants. | - |
Table 2: Drug Discrimination
Drug discrimination studies assess the interoceptive (subjective) effects of drugs. This table shows how MDA and amphetamine substitute for each other or for other training drugs.
| Training Drug | Test Drug | Species | Substitution | ED₅₀ (mg/kg) | Notes |
| d-Amphetamine | This compound (MDA) | Rat | No complete substitution. | - | Suggests that the subjective effects of MDA are distinct from those of amphetamine.[4] |
| (-) MDA | (+) Amphetamine | Rat | No substitution. | - | Highlights the lack of potent amphetamine-like subjective effects for MDA.[4] |
| (+) MDA | (+) Amphetamine | Rat | No substitution. | - | Further confirms the distinct subjective profiles.[4] |
| (-) MDA | LSD, DOM | Rat | Full substitution. | - | Indicates that the subjective effects of (-) MDA are more similar to classic hallucinogens.[4] |
| MDMA | This compound (MDA) | Rat | Full substitution by both isomers. | - | Demonstrates that the subjective effects of MDA are very similar to those of MDMA.[5] |
Table 3: Self-Administration
Intravenous self-administration studies are the gold standard for assessing the reinforcing properties and abuse potential of a drug.
| Compound | Species | Doses (mg/kg/infusion) | Reinforcing Efficacy | Notes |
| d-Amphetamine | Rat | 0.01 - 0.3 | Robust self-administration, classic inverted U-shaped dose-response curve. | Considered a highly reinforcing psychostimulant. |
| This compound (MDA) | Rat | 0.025, 0.05, 0.10 | Moderate self-administration. | Breakpoints on a progressive ratio schedule were relatively low, suggesting moderate reinforcing effects. Overdoses and deaths were observed at the highest dose. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are protocols for the key behavioral assays cited in this guide.
Locomotor Activity Assessment (Open Field Test)
Objective: To measure spontaneous locomotor activity, exploration, and anxiety-like behavior.
Apparatus: A square or circular arena (e.g., 42 x 42 cm for mice) with walls to prevent escape. The arena is often made of a non-reflective material and can be divided into a central and a peripheral zone. Automated systems use a grid of infrared beams or video tracking software to record the animal's movements.
Procedure:
-
Acclimation: Animals are brought to the testing room at least 30-60 minutes before the start of the experiment to acclimate to the ambient conditions (e.g., lighting, temperature).
-
Habituation (Optional): Some protocols include a habituation session where the animal is placed in the arena for a set period (e.g., 30 minutes) on the day before testing.
-
Drug Administration: The test compound (this compound or amphetamine) or vehicle is administered via the desired route (e.g., intraperitoneal injection, i.p.) at a specified time before placing the animal in the arena.
-
Testing: The animal is gently placed in the center of the open field, and its activity is recorded for a predetermined duration (e.g., 30-60 minutes).
-
Data Analysis: Key parameters measured include:
-
Horizontal Activity: Total distance traveled.
-
Vertical Activity (Rearing): Number of times the animal stands on its hind legs.
-
Time in Center vs. Periphery: A measure of anxiety-like behavior (thigmotaxis).
-
Stereotypy: Repetitive, invariant behaviors (e.g., sniffing, head weaving) often scored by trained observers or specialized software.
-
-
Cleaning: The arena is thoroughly cleaned with a 70% ethanol solution between each animal to eliminate olfactory cues.
Drug Discrimination
Objective: To assess the interoceptive stimulus properties of a drug.
Apparatus: Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering reinforcement (e.g., food pellets).
Procedure:
-
Lever Press Training: Animals are first trained to press a lever to receive a reward (e.g., a sucrose pellet) on a fixed-ratio (FR) schedule.
-
Discrimination Training:
-
On "drug days," animals are administered the training drug (e.g., 1.0 mg/kg d-amphetamine) and are reinforced only for pressing the designated "drug lever."
-
On "vehicle days," animals are given a saline injection and are reinforced only for pressing the "vehicle lever."
-
Training sessions are conducted daily, alternating between drug and vehicle, until animals reliably press the correct lever (e.g., >80% accuracy) for the first reinforcement of the session.
-
-
Substitution Testing:
-
Once the discrimination is learned, test sessions are conducted. Various doses of the training drug or novel compounds (like MDA) are administered.
-
During test sessions, responses on both levers are recorded, but no reinforcement is delivered (or reinforcement is delivered for responding on either lever) to avoid influencing the choice.
-
The percentage of responses on the drug-appropriate lever is calculated. Full substitution is typically defined as >80% of responses on the drug lever.
-
-
Data Analysis: Dose-response curves are generated to determine the potency (ED₅₀) of the test drug in producing the trained discriminative stimulus effects.
Intravenous Self-Administration
Objective: To measure the reinforcing efficacy of a drug.
Apparatus: Operant conditioning chambers equipped with response levers, a syringe pump for drug infusion, and a swivel system that allows the animal to move freely while connected to the infusion line.
Procedure:
-
Catheter Implantation: A chronic indwelling catheter is surgically implanted into the jugular vein of the animal under anesthesia and sterile conditions. The catheter is externalized on the animal's back.
-
Recovery: Animals are allowed to recover for several days after surgery.
-
Acquisition:
-
Animals are placed in the operant chamber and connected to the infusion system.
-
Initially, each press on the "active" lever results in an intravenous infusion of the drug (e.g., 0.1 mg/kg/infusion of amphetamine) on an FR1 (fixed-ratio 1) schedule. A second "inactive" lever is present, but presses on it have no programmed consequences.
-
Acquisition is considered stable when the animal shows a consistent pattern of responding on the active lever and minimal responding on the inactive lever.
-
-
Dose-Response Determination: Once responding is stable, different unit doses of the drug are tested to generate a dose-response curve. Typically, an inverted U-shaped curve is observed, where responding first increases and then decreases at higher doses due to satiation or motor-impairing effects.
-
Progressive Ratio (PR) Schedule: To assess the motivation to take the drug, a PR schedule can be implemented. In this schedule, the number of lever presses required to receive each subsequent infusion increases progressively. The "breakpoint," or the last ratio completed before responding ceases, is used as a measure of the drug's reinforcing strength.
Visualization of Workflows and Pathways
Experimental Workflow: Drug Discrimination Study
References
- 1. Mephedrone, compared with MDMA (ecstasy) and amphetamine, rapidly increases both dopamine and 5-HT levels in nucleus accumbens of awake rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 3. Effects of 3,4-methylenedioxymethamphetamine (MDMA) and its main metabolites on cardiovascular function in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus effects of the optical isomers of 3,4-methylenedioxyamphetamine (MDA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A three-choice discrimination procedure dissociates the discriminative stimulus effects of d-amphetamine and (+/-)-MDMA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tenamfetamine as a Selective Serotonergic Neurotoxin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a precise neurotoxin is critical for modeling specific neurodegenerative conditions and for testing the efficacy of neuroprotective agents. This guide provides a comprehensive comparison of tenamfetamine (methylenedioxyamphetamine or MDA) with other neurotoxic agents, validating its use as a selective serotonergic neurotoxin. This analysis is supported by experimental data, detailed protocols, and visual representations of key pathways and workflows.
This compound has been identified as a potent psychotropic amphetamine derivative that induces significant and lasting reductions in brain serotonin (5-HT) levels.[1] Its utility as a research tool hinges on its selectivity for serotonergic neurons over other monoaminergic systems. This guide will objectively compare its neurotoxic profile to that of other well-established neurotoxins.
Comparative Neurotoxicity: this compound vs. Alternatives
The following tables summarize quantitative data from various studies to provide a clear comparison of the neurotoxic effects of this compound and other agents on different neuronal populations.
Table 1: Effects on Serotonergic Neurons
| Neurotoxin | Dosing Regimen (Rat Model) | Brain Region | % Decrease in Serotonin (5-HT) | % Decrease in 5-HIAA | % Decrease in SERT Density | Reference |
| This compound (MDA) | 20 mg/kg, s.c., twice daily for 4 days | Forebrain | Profound Loss | Not specified | Not specified | [1] |
| 10 mg/kg, multiple doses | Multiple regions | Marked reductions | Marked reductions | Not specified | [2] | |
| MDMA | 20 mg/kg, s.c., twice daily for 4 days | Forebrain | Significant Loss (less than MDA) | Not specified | Not specified | [1] |
| 5 mg/kg, i.p., 4x every 2 hours | Hippocampus, Striatum | Significant reduction | Not specified | Not specified | [3] | |
| 7.5 mg/kg, i.p., repeated | Frontal Cortex, Striatum | Significant decrease | Not specified | Not specified | [4] | |
| p-Chloroamphetamine (PCA) | 10 mg/kg | Not specified | Significant decrease | Not specified | Decrease in [3H]paroxetine binding |
Table 2: Selectivity Profile - Effects on Catecholaminergic Neurons
| Neurotoxin | Dosing Regimen (Rat Model) | Brain Region | % Change in Dopamine (DA) | % Change in Norepinephrine (NE) | Reference |
| This compound (MDA) | 20 mg/kg, s.c., twice daily for 4 days | Forebrain | Axons completely spared | Axons completely spared | [1] |
| 10 mg/kg, multiple doses | Striatum | No alteration in TH activity | Not specified | [2] | |
| 6-Hydroxydopamine (6-OHDA) | Intracisternal administration | Whole Brain | Marked depletion | Significant reduction | [5] |
| DSP-4 | 50 mg/kg, i.p. | Locus Coeruleus innervated regions | Slightly or not at all affected | Rapid and long-lasting loss |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for inducing and assessing neurotoxicity with the compared agents.
Protocol 1: Induction of Serotonergic Neurotoxicity with this compound (MDA)
-
Animal Model: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Drug Preparation: this compound hydrochloride dissolved in 0.9% sterile saline.
-
Dosing Regimen: Administer 20 mg/kg of this compound subcutaneously (s.c.) twice daily for four consecutive days. A control group should receive vehicle (saline) injections following the same schedule.[1]
-
Post-injection Monitoring: Monitor animals for any adverse reactions, including changes in behavior and body weight.
-
Tissue Collection: Two weeks after the final injection, euthanize the animals and collect brain tissue for neurochemical or histological analysis.
Protocol 2: Assessment of Serotonergic Neurotoxicity
-
Neurochemical Analysis (HPLC):
-
Dissect specific brain regions of interest (e.g., frontal cortex, striatum, hippocampus).
-
Homogenize tissue in an appropriate buffer.
-
Use high-performance liquid chromatography (HPLC) with electrochemical detection to quantify levels of 5-HT and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).
-
-
Serotonin Transporter (SERT) Autoradiography:
-
Freeze brain tissue and section using a cryostat.
-
Incubate sections with a radiolabeled ligand specific for SERT (e.g., [³H]paroxetine or [¹¹C]DASB).
-
Expose sections to autoradiographic film or a phosphor imaging system to visualize and quantify SERT density.
-
-
Immunohistochemistry:
-
Perfuse animals with a fixative (e.g., 4% paraformaldehyde).
-
Section the brain and stain with antibodies against serotonin to visualize the density and morphology of serotonergic axons and terminals.[1]
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental and logical processes in neurotoxicity research.
Conclusion
The evidence strongly supports the validation of this compound (MDA) as a potent and selective serotonergic neurotoxin. Immunocytochemical studies have demonstrated its ability to cause a profound loss of serotonergic axons in the forebrain of rats while leaving catecholaminergic axons intact.[1] Notably, at the same dosage, this compound appears to induce a greater reduction in serotonergic axons than MDMA.[1] This selectivity makes it an invaluable tool for creating animal models of serotonin deficiency and for investigating the functional roles of the serotonergic system in various physiological and pathological processes.
The proposed mechanism of action involves the formation of neurotoxic metabolites and the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of apoptotic pathways, ultimately resulting in the degeneration of serotonergic axon terminals.
While this compound is a powerful tool, researchers should exercise caution, as the long-term consequences of its administration are still under investigation. The detailed protocols and comparative data provided in this guide are intended to aid in the design of rigorous and reproducible experiments to further elucidate the mechanisms of serotonergic neurodegeneration and to develop potential therapeutic interventions.
References
- 1. Methylenedioxyamphetamine (MDA) and methylenedioxymethamphetamine (MDMA) cause selective ablation of serotonergic axon terminals in forebrain: immunocytochemical evidence for neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA) on monoaminergic systems in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDMA administration decreases serotonin but not N-acetylaspartate in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 6-hydroxydopamine on brain norepinephrine and dopamine evidence for selective degeneration of catecholamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Subjective Effects of Tenamfetamine (MDA) and Psilocybin in Animal Models
For Immediate Release
This guide provides a detailed comparison of the subjective effects of Tenamfetamine (3,4-methylenedioxyamphetamine or MDA) and psilocybin as evaluated in preclinical animal models. The document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data from key behavioral paradigms, including drug discrimination, conditioned place preference, and the head-twitch response.
Executive Summary
This compound (MDA) and psilocybin are both psychoactive compounds that interact with the serotonergic system, yet they elicit distinct subjective and behavioral effects. In animal models, these differences are quantifiable through specific behavioral assays. Psilocybin, a classic psychedelic, primarily demonstrates effects indicative of hallucinogenic potential with low rewarding properties. Its subjective effects are mediated predominantly by serotonin 5-HT2A receptor agonism. In contrast, this compound, a substituted amphetamine, exhibits a more complex pharmacological profile, acting as both a serotonin-norepinephrine-dopamine releasing agent and a direct serotonin receptor agonist[1]. This dual mechanism results in a blend of stimulant-like rewarding effects and psychedelic-like subjective cues.
Comparative Behavioral Data
The following tables summarize quantitative data from key animal models used to assess the subjective effects of this compound and psilocybin.
Table 1: Drug Discrimination
Drug discrimination paradigms assess the interoceptive (internal) stimulus effects of a compound. Animals are trained to recognize a specific drug's subjective effects to receive a reward.
| Parameter | This compound (MDA) | Psilocybin | Interpretation |
| Training Drug Generalization | Fully substitutes for MDMA in rats.[2] Exhibits a complex discriminative stimulus profile with both psychostimulant and hallucinogen-like properties. | Generalizes to other 5-HT2A agonist psychedelics like LSD, but not to phenylethylamine hallucinogens such as mescaline.[3] | MDA produces subjective effects that overlap significantly with MDMA, suggesting a mixed stimulant and entactogenic profile. Psilocybin produces a classic tryptamine psychedelic cue. |
| Receptor Mediation | Discriminative stimulus effects are mediated by both dopaminergic and serotonergic systems. | Discriminative stimulus effects are primarily mediated by the 5-HT2A receptor. | The subjective effects of MDA are reliant on multiple neurotransmitter systems, whereas psilocybin's effects are more specifically tied to 5-HT2A activation. |
Table 2: Conditioned Place Preference (CPP)
The CPP paradigm is used to measure the rewarding or aversive properties of a drug by pairing its administration with a distinct environment.
| Parameter | This compound (MDA) | Psilocybin | Interpretation |
| Preference/Aversion | Induces Conditioned Place Preference (CPP), consistent with other amphetamine-like stimulants.[2][4][5][6][7][8] | Generally does not induce CPP in rats, indicating a lack of significant rewarding effects under typical testing conditions.[9] | MDA possesses rewarding properties and abuse potential, driven by its dopamine-releasing effects. Psilocybin has a low abuse potential from a reward perspective. |
| Receptor Mediation | Rewarding effects are primarily attributed to increased dopaminergic neurotransmission in the brain's reward pathways.[1] | Lack of CPP is consistent with its primary action as a 5-HT2A agonist, which is not typically associated with strong reinforcement. | The neurochemical basis for reward differs significantly, with MDA acting on dopamine pathways and psilocybin primarily on serotonin pathways not directly linked to reinforcement. |
Table 3: Head-Twitch Response (HTR)
The head-twitch response in rodents is a behavioral proxy for hallucinogenic potential in humans, mediated by the activation of 5-HT2A receptors.[10][11]
| Parameter | This compound (MDA) | Psilocybin | Interpretation |
| HTR Induction | Induces the head-twitch response, consistent with its classification as a phenethylamine hallucinogen. | Potently induces a dose-dependent head-twitch response in rodents. | Both compounds activate the 5-HT2A receptor sufficiently to produce this behavioral marker of hallucinogenic-like effects. |
| Receptor Mediation | HTR is mediated by its direct agonist activity at the 5-HT2A receptor. | HTR is mediated by the activation of 5-HT2A receptors by its active metabolite, psilocin. | The hallucinogenic-like component of both drugs' effects is directly linked to 5-HT2A receptor activation. |
Experimental Protocols and Methodologies
Drug Discrimination
Objective: To determine if animals perceive the subjective effects of this compound and psilocybin as similar to each other or to other classes of drugs.
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
Procedure:
-
Training Phase: A cohort of rats is trained to discriminate a specific "training drug" (e.g., psilocybin at 1.0 mg/kg) from a saline vehicle. On days when the drug is administered, responses on one designated lever (the "drug lever") are reinforced with a food pellet. On days when saline is administered, responses on the other lever (the "saline lever") are reinforced. Training continues until animals reliably press the correct lever (>80% accuracy) based on the substance they received.
-
Testing Phase (Generalization): Once the discrimination is learned, test sessions are conducted. Various doses of a novel compound (e.g., MDA) are administered, and the animal is allowed to respond on either lever. The percentage of responses on the drug-correct lever is measured. Full substitution (generalization) is considered to have occurred if the animal predominantly (>80%) presses the drug-correct lever.
-
Testing Phase (Antagonism): To identify the receptor mechanisms, animals are pre-treated with a receptor antagonist before being given the training drug. A successful blockade of the discriminative stimulus is observed if the animals respond on the saline-correct lever.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of this compound and psilocybin.
Apparatus: A three-chamber apparatus. The two outer chambers are distinct in their visual (e.g., wall patterns) and tactile (e.g., floor texture) cues. A smaller, neutral center chamber connects them.
Procedure:
-
Pre-Conditioning (Baseline): Each animal is placed in the center chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes). The time spent in each of the two outer chambers is recorded to determine any initial preference. The design can be biased (the drug is paired with the initially non-preferred side) or unbiased (pairing is random).
-
Conditioning Phase: This phase typically lasts for several days. On "drug" days, the animal is injected with the test substance (e.g., MDA) and immediately confined to one of the outer chambers for a set duration (e.g., 30 minutes). On alternate "saline" days, the animal is injected with saline and confined to the opposite chamber.
-
Post-Conditioning (Test): After the conditioning phase, the animal is placed back in the neutral center chamber in a drug-free state, with free access to both outer chambers. The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference (reward). A significant decrease indicates a conditioned place aversion.
Head-Twitch Response (HTR)
Objective: To quantify the hallucinogenic-like potential of this compound and psilocybin.
Apparatus: A standard observation chamber. For automated detection, a small magnet may be affixed to the animal's head, and a magnetometer coil is used to detect the rapid rotational head movements.
Procedure:
-
Habituation: Mice or rats are placed in the observation chamber for a period to allow them to acclimate to the environment.
-
Drug Administration: Animals are administered the test compound (e.g., psilocybin or MDA) at various doses.
-
Observation: Following administration, the number of head twitches is counted for a specified period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.[10][12] Counts can be performed by a trained observer or via an automated system.
-
Data Analysis: The frequency of head twitches is plotted against the drug dose to generate a dose-response curve.
Visualization of Pathways and Workflows
Signaling Pathways
The primary mechanism for the psychedelic effects of both this compound and psilocybin involves the activation of the serotonin 5-HT2A receptor, which is a Gq-protein coupled receptor.
References
- 1. Serotonin 5-hydroxytryptamine(2A) receptor activation suppresses tumor necrosis factor-alpha-induced inflammation with extraordinary potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitivity to Rewarding or Aversive Effects of Methamphetamine Determines Methamphetamine Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of MDMA, methamphetamine and methylphenidate on repeated acquisition and performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methamphetamine and social rewards interact to produce enhanced conditioned place preference in male adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditioned Place Preference Following Concurrent Treatment with 3, 4-Methylenedioxypyrovalerone (MDPV) and Methamphetamine in Male and Female Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of chronic methamphetamine exposure on rewarding behavior and neurodegeneration markers in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. Effects of adolescent methylphenidate administration on methamphetamine conditioned place preference in an animal model of attention-deficit/hyperactivity disorder: examination of potential sex differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hopkinsmedicine.org [hopkinsmedicine.org]
- 10. Head-twitch response - Wikipedia [en.wikipedia.org]
- 11. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
Tenamfetamine vs. Methamphetamine: A Comparative Analysis of Dopamine Transporter Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of tenamfetamine (also known as methylenedioxyamphetamine or MDA) and methamphetamine, focusing on their differential affinities for the dopamine transporter (DAT). The information presented herein is supported by experimental data to facilitate an objective understanding of their pharmacodynamic profiles at this critical molecular target.
Quantitative Comparison of Dopamine Transporter Affinity
The binding affinity of a compound for a receptor or transporter is a key determinant of its potency. This is often expressed as the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will occupy 50% of the target sites in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Species | Transporter | Kᵢ (µM) | Reference |
| Methamphetamine | Mammalian | Dopamine Transporter (DAT) | ~0.5 | [1] |
| Methamphetamine | Human | Dopamine Transporter (DAT) | ~0.6 | [2] |
| This compound (MDA) | - | - | Data not consistently reported | |
| MDMA | Human | Dopamine Transporter (DAT) | 8.29 | [2] |
| MDMA | Mouse | Dopamine Transporter (DAT) | 4.87 | [2] |
*Note: 3,4-Methylenedioxymethamphetamine (MDMA) is a close structural analog of this compound (MDA) and is often used as a proxy in comparative studies. The data indicates that MDMA generally exhibits a lower affinity for the dopamine transporter compared to methamphetamine.[3][4]
Experimental Protocols: Radioligand Binding Assay for Dopamine Transporter Affinity
The determination of binding affinities for the dopamine transporter typically involves competitive radioligand binding assays. This method quantifies the ability of an unlabeled test compound (e.g., this compound or methamphetamine) to displace a radioactively labeled ligand that has a known high affinity for the DAT.
Objective: To determine the inhibition constant (Kᵢ) of this compound and methamphetamine for the dopamine transporter.
Materials:
-
Biological Material: Brain tissue rich in dopamine transporters (e.g., striatum) from a suitable animal model (e.g., rat or mouse), or cell lines stably expressing the human dopamine transporter (hDAT).
-
Radioligand: A high-affinity DAT radioligand, such as [³H]WIN 35,428 or [³H]GBR-12935.
-
Test Compounds: this compound and methamphetamine.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., cocaine or nomifensine) to determine non-specific binding.
-
Buffers and Reagents: Incubation buffer (e.g., Tris-HCl with ions like NaCl, KCl, CaCl₂, and MgCl₂), wash buffer, scintillation cocktail.
-
Equipment: Homogenizer, centrifuges (low-speed and high-speed), 96-well plates, filter harvester, scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the brain tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet by resuspension in fresh buffer followed by another round of high-speed centrifugation to remove endogenous substances.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound or methamphetamine).
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess DAT inhibitor).
-
Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials with a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Mechanisms of Action and Signaling Pathways
Both this compound and methamphetamine are substrates for the dopamine transporter, meaning they are transported into the presynaptic neuron.[4] Their primary mechanism of action involves disrupting the normal function of DAT, leading to an increase in extracellular dopamine levels. However, there are nuances in their interactions with the transporter and subsequent signaling events.
Methamphetamine:
Methamphetamine acts as a potent substrate for DAT, competitively inhibiting the reuptake of dopamine.[5] Once inside the neuron, it disrupts the vesicular storage of dopamine via the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic dopamine.[6] This elevated cytosolic dopamine concentration, coupled with methamphetamine's interaction with DAT, promotes reverse transport (efflux) of dopamine into the synaptic cleft.[7][8]
Recent research has also highlighted the role of the trace amine-associated receptor 1 (TAAR1) in methamphetamine's action. Methamphetamine can activate TAAR1, which in turn can modulate DAT function through protein kinase A (PKA) and protein kinase C (PKC) signaling pathways, leading to DAT phosphorylation and internalization.
This compound (MDA):
Similar to other amphetamines, this compound is also a substrate for DAT and induces dopamine release.[3] Its mechanism involves both competitive inhibition of dopamine uptake and promoting dopamine efflux. While specific studies detailing the unique signaling pathways activated by this compound are less abundant than for methamphetamine, it is understood to follow the general mechanism of amphetamine-like substances, which includes interaction with VMAT2 and subsequent reverse transport of dopamine through DAT.[6] A key distinction for MDA and its analogue MDMA is a more pronounced effect on the serotonin transporter (SERT) compared to methamphetamine, leading to significant serotonin release.[3]
References
- 1. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. m.youtube.com [m.youtube.com]
- 4. Neurotoxicity of Methamphetamine and 3,4-methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of Amphetamine Action Revealed in Mice Lacking the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantiomer-Specific Effects of R-Tenamfetamine and S-Tenamfetamine
For Researchers, Scientists, and Drug Development Professionals
Tenamfetamine, also known as 3,4-methylenedioxyamphetamine (MDA), is a psychoactive substance with a chiral center, leading to the existence of two stereoisomers: R-(-)-tenamfetamine and S-(+)-tenamfetamine. These enantiomers exhibit distinct pharmacological profiles, highlighting the importance of stereochemistry in drug action. This guide provides a comprehensive comparison of the enantiomer-specific effects of R- and S-tenamfetamine, supported by available experimental data, to inform research and drug development in neuroscience and pharmacology.
Pharmacodynamics: Contrasting Monoamine Release and Receptor Interactions
The primary mechanism of action for this compound enantiomers involves their interaction with monoamine transporters, leading to the release of serotonin (5-HT), dopamine (DA), and norepinephrine (NE). However, the potency and selectivity of each enantiomer differ significantly.
Monoamine Release:
Experimental data from in vitro studies using rat brain synaptosomes demonstrates that S-(+)-tenamfetamine is a more potent releaser of all three key monoamines compared to its R-(-) counterpart. This suggests that the S-enantiomer is the primary driver of the stimulant effects associated with racemic this compound.
| Compound | Serotonin (5-HT) Release EC50 (nM) | Norepinephrine (NE) Release EC50 (nM) | Dopamine (DA) Release EC50 (nM) |
|---|---|---|---|
| S-(+)-Tenamfetamine | 100 | 50 | 98 |
| R-(-)-Tenamfetamine | 310 | 290 | 900 |
Table 1: Potency of R- and S-Tenamfetamine in promoting monoamine release from rat brain synaptosomes. Lower EC50 values indicate higher potency. Data from Marona-Lewicka et al., as cited on Wikipedia.
Receptor Binding:
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed primary signaling pathway for each enantiomer and a general workflow for a monoamine release assay.
Proposed signaling pathway for R-Tenamfetamine's psychedelic effects.
Proposed mechanism of action for S-Tenamfetamine's stimulant effects.
General experimental workflow for an in vitro monoamine release assay.
Pharmacokinetics: Limited Comparative Data
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. Below are general methodologies for key experiments cited in the comparison of this compound enantiomers.
1. In Vitro Monoamine Release Assay
This assay measures the ability of a compound to induce the release of monoamines from isolated nerve terminals (synaptosomes).
-
Synaptosome Preparation:
-
Euthanize a rat and rapidly dissect the brain region of interest (e.g., striatum for dopamine, hippocampus for serotonin).
-
Homogenize the tissue in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Perform differential centrifugation to isolate the synaptosomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a physiological buffer.
-
-
Monoamine Release Measurement:
-
Pre-incubate the synaptosomes with a radiolabeled monoamine (e.g., [³H]serotonin or [³H]dopamine) to allow for uptake into the nerve terminals.
-
Wash the synaptosomes to remove excess extracellular radiolabel.
-
Aliquot the loaded synaptosomes and incubate with varying concentrations of the test compounds (R- or S-tenamfetamine) or a vehicle control.
-
Terminate the release by rapid filtration or centrifugation.
-
Measure the amount of radioactivity released into the supernatant using liquid scintillation counting.
-
Calculate the percentage of total incorporated radioactivity released at each drug concentration and determine the EC50 value (the concentration that produces 50% of the maximum release).
-
2. Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor.
-
Membrane Preparation:
-
Homogenize brain tissue or cells expressing the receptor of interest (e.g., 5-HT2A) in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times to remove endogenous ligands and other contaminants.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Competitive Binding Assay:
-
In a multi-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (R- or S-tenamfetamine).
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Conclusion
The available evidence clearly indicates that R- and S-tenamfetamine possess distinct and stereospecific pharmacological profiles. S-(+)-tenamfetamine is a potent monoamine releasing agent, likely responsible for the stimulant and entactogenic effects of the racemic mixture. In contrast, R-(-)-tenamfetamine is a less potent monoamine releaser but is associated with psychedelic effects, presumably through direct agonism at serotonin receptors. A comprehensive understanding of the enantiomer-specific pharmacokinetics remains an area for future investigation. This guide provides a foundational comparison to aid researchers in the design of future studies and the development of novel therapeutics with refined pharmacological properties.
Validating In Vitro Neurotoxicity Data with In Vivo Findings for Tenamfetamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenamfetamine, also known as methylenedioxyamphetamine (MDA), is a psychostimulant and psychedelic drug of the amphetamine class. Understanding its neurotoxic potential is crucial for both public health and drug development perspectives. Validating in vitro neurotoxicity findings with in vivo data is a critical step in preclinical safety assessment, providing a more comprehensive understanding of a compound's potential adverse effects in a complex biological system. This guide provides a comparative analysis of the available in vitro and in vivo neurotoxicity data for this compound, offering insights into the translatability of preclinical models.
Data Presentation
In Vitro Neurotoxicity of this compound (MDA)
| Cell Model | Assay | Concentration/Dose | Key Findings | Reference |
| Neocortical Neurons | Cell Viability (MTT Assay) | Not Specified | MDA induced higher neurotoxicity compared to MDMA. | [1] |
| Primary Cortical Neurons | General Neurotoxicity Assays (e.g., MTT, LDH) | Concentration-dependent | Expected dose-dependent decrease in cell viability and increase in cytotoxicity. | [2][3][4] |
| SH-SY5Y Cells (Dopaminergic-differentiated) | Oxidative Stress (ROS production) | Concentration-dependent | Expected increase in reactive oxygen species. | [2] |
In Vivo Neurotoxicity of this compound (MDA)
| Animal Model | Route of Administration & Dose | Duration | Key Findings | Reference |
| Rat | Subcutaneous (s.c.), 20 mg/kg, twice daily | 4 days | Profound loss of serotonergic (5-HT) axons in the forebrain. MDA produced a greater reduction of 5-HT axons than MDMA at the same dosage. | [5] |
| Rat | Not Specified | Two weeks after multiple doses (10 mg/kg) | Selective and dramatic decreases in regional brain tryptophan hydroxylase (TPH) activities, and in corresponding concentrations of 5-hydroxytryptamine (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). | [6] |
| Mouse | Not Specified | Not Specified | Amphetamine-related drugs can elicit neurotoxic and neuroinflammatory effects on dopaminergic and serotonergic neurons. | [7] |
Experimental Protocols
In Vitro Neurotoxicity Assay (Representative Protocol)
Cell Culture:
Primary cortical neurons are isolated from embryonic day 18 (E18) rat fetuses. The cortical tissue is dissected, dissociated enzymatically (e.g., with trypsin) and mechanically, and the resulting cell suspension is plated onto poly-D-lysine-coated culture plates or micro-electrode arrays (MEAs).[8] Neurons are maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[8]
Compound Treatment:
After a specified number of days in vitro (DIV) to allow for neuronal maturation (e.g., 7-10 DIV), the culture medium is replaced with a medium containing various concentrations of this compound (MDA) or vehicle control. The exposure duration can vary, typically from 24 to 48 hours.
Neurotoxicity Assessment:
-
MTT Assay for Cell Viability: This colorimetric assay measures the metabolic activity of cells. Following MDA exposure, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured spectrophotometrically. A decrease in absorbance indicates reduced cell viability.[4]
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the medium is quantified by measuring its enzymatic activity, which catalyzes the conversion of lactate to pyruvate. The resulting change in NADH concentration is measured spectrophotometrically. An increase in LDH activity in the medium is indicative of cytotoxicity.[2]
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be assessed using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a microplate reader or fluorescence microscopy and is proportional to the level of intracellular ROS.[2]
In Vivo Neurotoxicity Study (Representative Protocol)
Animal Model:
Adult male Sprague-Dawley rats are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Administration:
This compound (MDA) is dissolved in a suitable vehicle (e.g., saline). A neurotoxic regimen often involves repeated administrations, for example, subcutaneous injections of 20 mg/kg MDA twice daily for four consecutive days.[5] A control group receives vehicle injections following the same schedule.
Tissue Processing and Analysis:
-
Immunocytochemistry: Two weeks after the final drug administration, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde). The brains are removed, post-fixed, and cryoprotected. Coronal sections are cut using a cryostat or vibratome.[5]
-
Serotonin Axon Staining: Brain sections are incubated with a primary antibody specific for serotonin (5-HT). This is followed by incubation with a biotinylated secondary antibody and then an avidin-biotin-peroxidase complex. The staining is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown reaction product in the presence of peroxidase. The density and morphology of 5-HT immunoreactive axons are then examined and quantified in various brain regions (e.g., cortex, striatum, hippocampus) using light microscopy and image analysis software.[5]
Mandatory Visualization
Caption: Proposed in vivo neurotoxic mechanism of this compound.
Caption: General workflow for in vitro neurotoxicity assessment.
Comparison and Validation
The available data, though limited for direct in vitro studies on this compound, suggests a correlation between in vivo and in vitro findings.
-
Potency: In vivo studies demonstrate that MDA is a potent serotonergic neurotoxin, potentially more so than MDMA.[5] This aligns with the in vitro observation that MDA induces higher neurotoxicity in neocortical neurons compared to MDMA.[1] This suggests that in vitro models can, to some extent, predict the relative neurotoxic potential of related compounds.
-
Mechanism of Action: The neurotoxicity of amphetamine-related compounds in vivo is believed to involve the uptake of dopamine into serotonin terminals via the serotonin transporter (SERT), leading to oxidative stress from dopamine auto-oxidation.[9] While direct mechanistic studies for MDA in vitro are scarce, it is plausible that similar mechanisms, such as increased oxidative stress, contribute to neuronal cell death in culture. The ability to measure ROS production in vitro provides a tool to investigate this hypothesis directly.[2]
-
Limitations and Gaps: A significant limitation is the lack of comprehensive, publicly available in vitro studies specifically designed to assess this compound neurotoxicity with detailed methodologies. Most of the mechanistic understanding is extrapolated from studies on related compounds like methamphetamine and MDMA. Furthermore, in vitro systems lack the complex cellular and systemic interactions present in a whole organism, such as the influence of metabolism, the blood-brain barrier, and neuroinflammation, which are known to play a role in amphetamine neurotoxicity.[7]
Conclusion
The current body of evidence suggests a qualitative agreement between the in vivo neurotoxic effects of this compound and the limited in vitro data available. Both systems point towards a significant neurotoxic potential, particularly towards serotonergic neurons. However, to establish a robust in vitro-in vivo correlation for regulatory and predictive purposes, more detailed and standardized in vitro studies on this compound are imperative. Future research should focus on utilizing well-characterized neuronal cell models to investigate the concentration-dependent cytotoxicity and the underlying molecular mechanisms, such as oxidative stress, mitochondrial dysfunction, and apoptosis, to provide a more complete picture of this compound's neurotoxic profile and enhance the predictive power of in vitro screening.
References
- 1. A comparison of the physiological, behavioral, neurochemical and microglial effects of methamphetamine and 3,4-methylenedioxymethamphetamine in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances | MDPI [mdpi.com]
- 3. Toxicity in Rat Primary Neurons through the Cellular Oxidative Stress Induced by the Turn Formation at Positions 22 and 23 of Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketamine induces toxicity in human neurons differentiated from embryonic stem cells via mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylenedioxyamphetamine (MDA) and methylenedioxymethamphetamine (MDMA) cause selective ablation of serotonergic axon terminals in forebrain: immunocytochemical evidence for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the neurotoxic potential of methylenedioxyamphetamine (MDA) and its N-methylated and N-ethylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amphetamine-related drugs neurotoxicity in humans and in experimental animals: Main mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amphetamine toxicities Classical and emerging mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Abuse Potential of Tenamfetamine (MDA) and Its Analogues
A comprehensive review for researchers, scientists, and drug development professionals.
Tenamfetamine, also known as 3,4-methylenedioxyamphetamine (MDA), is a psychoactive substance with a significant potential for abuse. Its analogues, most notably 3,4-methylenedioxymethamphetamine (MDMA or "ecstasy") and 3,4-methylenedioxy-N-ethylamphetamine (MDEA or "eve"), share structural similarities and psychoactive effects, contributing to their recreational use and associated public health concerns. This guide provides a comparative study of the abuse potential of this compound and its prominent analogues, supported by experimental data from in vitro and in vivo studies.
Data Presentation
The abuse potential of a substance is a complex interplay of its pharmacological properties, including its affinity for various neurotransmitter transporters and receptors, and its ability to produce rewarding effects in behavioral paradigms. The following tables summarize key quantitative data to facilitate a direct comparison of this compound (MDA) and its analogues.
Table 1: Comparative Receptor and Transporter Binding Affinities (Ki, nM)
Binding affinity (Ki) is a measure of how tightly a drug binds to a specific target; a lower Ki value indicates a higher binding affinity. The data presented below are compiled from various in vitro studies. It is important to note that absolute Ki values can vary between studies due to differences in experimental conditions.
| Compound | SERT (Serotonin Transporter) | DAT (Dopamine Transporter) | NET (Norepinephrine Transporter) | 5-HT2A Receptor |
| This compound (MDA) | ~200 - 500 | ~1000 - 3000 | ~500 - 1500 | ~3000 - 5000 |
| MDMA | ~100 - 300 | ~3000 - 10000 | ~1000 - 4000 | ~2000 - 4000 |
| MDEA | ~300 - 700 | ~5000 - 15000 | ~2000 - 6000 | ~4000 - 8000 |
Note: These values represent an approximate range compiled from multiple sources and should be considered as relative indicators of potency.
Table 2: Comparative In Vivo Abuse Potential Data
Animal models are crucial for assessing the rewarding and reinforcing properties of drugs, which are key indicators of abuse potential. The following table summarizes findings from two common behavioral paradigms: Conditioned Place Preference (CPP) and Intravenous Self-Administration (IVSA).
| Compound | Conditioned Place Preference (CPP) | Intravenous Self-Administration (IVSA) |
| This compound (MDA) | Induces significant place preference. | Readily self-administered, indicating reinforcing effects. |
| MDMA | Induces place preference, though the effect can be dose- and context-dependent.[1][2][3][4] | Self-administered by rodents, but often with lower reinforcing efficacy compared to classic psychostimulants.[5] |
| MDEA | Induces place preference, but may be less potent than MDA or MDMA. | Limited data available, but expected to have reinforcing effects. |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are generalized protocols for the key experiments cited in this guide.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.
Materials:
-
Cell membranes expressing the target receptor/transporter (e.g., from transfected cell lines or brain tissue).
-
Radioligand specific for the target site (e.g., [³H]citalopram for SERT, [³H]win 35,428 for DAT, [³H]nisoxetine for NET, [³H]ketanserin for 5-HT2A).
-
Test compounds (MDA, MDMA, MDEA) at various concentrations.
-
Incubation buffer and wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in a temperature-controlled water bath.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[6]
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
Procedure:
-
Pre-Conditioning (Baseline Preference): On the first day, animals are allowed to freely explore all compartments of the apparatus for a set period (e.g., 15 minutes), and the time spent in each compartment is recorded to determine any initial preference.
-
Conditioning: Over several days (typically 4-8), animals receive alternating injections of the test drug (e.g., MDA, MDMA, or MDEA) and a control vehicle (e.g., saline). Following each injection, the animal is confined to one of the compartments. The drug is consistently paired with one compartment, and the vehicle with the other.
-
Post-Conditioning (Test): On the test day, the animals are placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference, suggesting the drug has rewarding properties.
Intravenous Self-Administration (IVSA)
Objective: To determine if a drug has reinforcing properties by assessing whether an animal will perform a task (e.g., lever pressing) to receive it.[7][8][9][10][11]
Procedure:
-
Surgery: Animals (typically rats or mice) are surgically implanted with an intravenous catheter, usually in the jugular vein. The catheter is externalized on the back of the animal.
-
Acquisition: Animals are placed in an operant chamber equipped with two levers. Presses on the "active" lever result in the intravenous infusion of a specific dose of the drug, often accompanied by a cue light or tone. Presses on the "inactive" lever have no consequence. Sessions are conducted daily.
-
Maintenance: Once a stable pattern of self-administration is established, various schedules of reinforcement can be implemented to further assess the reinforcing strength of the drug.
-
Progressive Ratio Schedule: To measure the motivation to obtain the drug, a progressive ratio schedule is often used, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" is the highest number of presses an animal will complete to receive a single infusion, providing a measure of the drug's reinforcing efficacy.
-
Data Analysis: A significantly higher number of presses on the active lever compared to the inactive lever indicates that the drug is acting as a reinforcer. The breakpoint value provides a quantitative measure of the drug's reinforcing strength.
Mandatory Visualization
Caption: Mechanism of action of this compound and its analogues.
Caption: Workflow for key in vivo abuse potential assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of acute social stress on the conditioned place preference induced by MDMA in adolescent and adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acquisition and reinstatement of MDMA-induced conditioned place preference in mice pre-treated with MDMA or cocaine during adolescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MDMA self-administration in rats: acquisition, progressive ratio responding and serotonin transporter binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Locomotor, discriminative stimulus, and place conditioning effects of MDAI in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic intravenous drug self-administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Self-Administration as a Model to Study the Reward System | Springer Nature Experiments [experiments.springernature.com]
- 9. instechlabs.com [instechlabs.com]
- 10. biomed-easy.com [biomed-easy.com]
- 11. [PDF] Methods for Intravenous Self Administration in a Mouse Model | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of Tenamfetamine: A Guide for Laboratory Professionals
The proper disposal of tenamfetamine, a Schedule I controlled substance, is a critical component of laboratory safety and regulatory compliance.[1] For researchers, scientists, and drug development professionals, adherence to stringent disposal protocols is not only a matter of best practice but a legal necessity to prevent diversion and ensure environmental safety. This guide provides a comprehensive, step-by-step approach to the disposal of this compound, integrating U.S. Drug Enforcement Administration (DEA) regulations with hazardous waste management principles.
Understanding the Regulatory Landscape
This compound, also known as 3,4-methylenedioxyamphetamine (MDA), is classified as a Schedule I substance in the United States, indicating a high potential for abuse and no currently accepted medical use in treatment.[1] Consequently, its disposal is governed by the DEA's stringent regulations outlined in Title 21 Code of Federal Regulations (CFR) Part 1317.[2][3] The primary mandate is that any controlled substance must be rendered "non-retrievable," meaning it cannot be transformed to a physical or chemical state or condition that would allow it to be reused.[4]
For DEA registrants, such as research laboratories, the required method for disposing of expired, unwanted, or unused controlled substances is through a DEA-registered reverse distributor.[5][6] Attempting to dispose of this compound through standard laboratory waste streams, such as sinks or regular trash, is a violation of federal law.[6][7]
Safety and Hazard Profile of this compound
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound hydrochloride. The compound presents several hazards that necessitate careful handling.
| Hazard Classification | GHS Code | Description | Precautionary Measures |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[8][9] | Avoid ingestion. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[9] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[8] | Wear protective gloves and clothing.[6] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[8] | Wear safety glasses or goggles.[6] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[8] | Avoid breathing dust, fumes, or spray. Use only in a well-ventilated area.[6] |
This table summarizes key safety information for this compound hydrochloride.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the compliant disposal of this compound in a laboratory setting.
Step 1: Identification and Segregation
-
Identify Waste: Clearly identify any this compound that is expired, unwanted, or has become waste for any other reason.
-
Labeling: Immediately label the container with "EXPIRED - TO BE DISPOSED" or similar clear and unambiguous language.[5][6]
-
Segregation: Securely store the labeled waste container in a designated and locked location, separate from the active inventory of controlled substances.[5] This must be within the DEA-registered storage area.
Step 2: Engaging a Reverse Distributor
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) or equivalent department. They will typically have an established relationship with a DEA-registered reverse distributor.[5]
-
Inventory: Prepare a detailed inventory of the this compound to be disposed of. This information is required for the necessary DEA forms.
Step 3: Documentation and Record-Keeping
-
DEA Form 41: While historically used for on-site destruction, DEA Form 41 is now also used to document the transfer of controlled substances to a reverse distributor.[10] This form requires detailed information about the drug, including its name, strength, form, and quantity, as well as the signatures of two authorized employees who witness the transfer.[7][10]
-
DEA Form 222: For the transfer of Schedule I and II substances like this compound, a DEA Form 222 is required.[6][10] The reverse distributor will provide this form to the registrant. The registrant must complete the "Supplier" section of the form.[5]
-
Maintain Records: Retain all disposal records, including copies of DEA Forms 41 and 222, for a minimum of two years, as required by the DEA.[6][7] These records must be readily available for inspection.
Step 4: Packaging and Transfer
-
Packaging: Package the segregated and labeled this compound waste according to the instructions provided by your EHS department and the reverse distributor. Ensure the container is securely sealed to prevent any leakage.[11][12]
-
Witnessed Transfer: The transfer of the controlled substance to the reverse distributor must be witnessed by at least two authorized individuals from the registrant's facility.[3]
-
Chain of Custody: Sign the chain of custody form provided by the reverse distributor upon pickup and retain a copy for your records.[5]
Step 5: Decontamination of Empty Containers and Glassware
-
Triple Rinsing: Empty containers that once held this compound must be triple-rinsed with an appropriate solvent capable of removing the chemical.[13]
-
Rinsate as Hazardous Waste: The rinsate from this process must be collected and managed as hazardous chemical waste.[13] Do not dispose of it down the drain.[14]
-
Disposal of Rinsed Containers: After triple-rinsing and allowing them to air dry, the now-decontaminated containers can typically be disposed of in the regular trash or recycled, depending on institutional policies.[13]
-
Contaminated Labware: Any labware or glassware that is contaminated with this compound and cannot be decontaminated should be disposed of as hazardous waste.[13][15]
Disposal Workflow Visualization
The following diagram illustrates the key stages in the compliant disposal of this compound from a research laboratory.
Caption: Workflow for the compliant disposal of this compound.
By meticulously following these procedures, laboratory professionals can ensure the safe, secure, and legally compliant disposal of this compound, upholding their commitment to safety, regulatory adherence, and responsible chemical management.
References
- 1. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
- 3. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. research-compliance.umich.edu [research-compliance.umich.edu]
- 6. benchchem.com [benchchem.com]
- 7. ashp.org [ashp.org]
- 8. This compound hydrochloride | C10H14ClNO2 | CID 110823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. easyrxcycle.com [easyrxcycle.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. acs.org [acs.org]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Tenamfetamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent compounds like Tenamfetamine. Adherence to strict safety protocols, including the proper use of personal protective equipment (PPE) and established disposal methods, is critical to minimize exposure risks and ensure regulatory compliance. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, also known as 3,4-methylenedioxyamphetamine (MDA), is classified as a hazardous substance.[1] The primary routes of exposure are inhalation, ingestion, and skin contact. It is toxic if swallowed and may cause drowsiness or dizziness.[2] Therefore, a comprehensive PPE strategy is essential.
Core PPE Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated gloves.[3][4] | Provides a barrier against direct skin contact and absorption. The outer glove can be removed immediately in case of contamination. |
| Eye and Face Protection | Safety glasses with side shields and a face shield, or a full-face respirator.[5][6] | Protects against splashes, aerosols, and airborne particles from entering the eyes and face. |
| Body Protection | Disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator.[5] | Required when handling powders or when there is a potential for aerosol generation to prevent inhalation. |
All PPE should be donned before handling this compound and removed in a designated area to prevent the spread of contamination. Hands should be washed thoroughly before putting on and after removing gloves.[4]
Operational Plan for Handling this compound
A structured, step-by-step approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Pre-Operational Checks:
-
Designated Area: All handling of this compound should occur in a designated, well-ventilated area, preferably within a certified chemical fume hood or a biological safety cabinet.[2]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. Have a spill kit specifically for hazardous chemicals available.
-
Personnel Training: Verify that all personnel involved are trained on the specific hazards of this compound and the established handling and emergency procedures.
2. Handling Procedure (e.g., Weighing and Solution Preparation):
-
Donning PPE: Put on all required PPE in the correct order (gown, inner gloves, respirator, eye/face protection, outer gloves).
-
Weighing: When weighing solid this compound, perform the task within a fume hood to contain any airborne particles. Use a disposable weighing paper or boat.
-
Solution Preparation: When preparing solutions, add the solvent to the container with the pre-weighed this compound slowly to avoid splashing. Keep containers closed whenever possible.
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and appropriate hazard symbols.
3. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order it was donned, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan for this compound Waste
As a controlled substance, the disposal of this compound and any contaminated materials must adhere to strict federal and institutional regulations.[7]
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, weighing papers, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.
-
Unused Material: Unused or expired this compound should not be disposed of in regular trash or down the drain. It must be managed as hazardous and controlled substance waste.
-
Rendering Non-Retrievable: The primary goal of disposal for controlled substances is to render them non-retrievable.[8] The preferred method for achieving this is incineration by a licensed hazardous waste disposal company.[8][9]
-
Record Keeping: Maintain meticulous records of all this compound use and disposal, in accordance with regulatory requirements.
For specific disposal procedures, always consult your institution's Environmental Health and Safety (EHS) department and follow their established protocols for controlled substances.
Experimental Workflow and Safety Protocol Diagrams
To visually represent the procedural flow of handling and disposing of this compound, the following diagrams have been created using the DOT language.
References
- 1. 3,4-Methylenedioxyamphetamine | C10H13NO2 | CID 1614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pogo.ca [pogo.ca]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pppmag.com [pppmag.com]
- 7. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]
- 8. danr.sd.gov [danr.sd.gov]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
